4-Chloro-2,6-Difluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPHEYBBWDWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363700 | |
| Record name | 4-Chloro-2,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69411-06-9 | |
| Record name | 4-Chloro-2,6-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69411-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2,6-Difluoroaniline (CAS No. 69411-06-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Synthon
4-Chloro-2,6-difluoroaniline is a halogenated aromatic amine that has emerged as a pivotal building block in modern synthetic chemistry. Its strategic importance, particularly in the fields of medicinal chemistry and materials science, is derived from the unique combination of substituents on the aniline scaffold. The presence of two ortho-fluorine atoms and a para-chlorine atom imparts distinct electronic properties, metabolic stability, and binding capabilities to molecules derived from it.
The electron-withdrawing nature of the fluorine atoms modulates the pKa of the aniline nitrogen, influencing its reactivity and interaction in biological systems. This structural motif is frequently incorporated into the design of small-molecule kinase inhibitors, where the 2,6-difluoro substitution pattern can facilitate crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common strategy for enhancing binding affinity and selectivity.[1][2] This guide provides an in-depth examination of the compound's properties, synthesis, applications, and analytical validation, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is foundational to its application in synthesis. This compound is typically a colorless to pale yellow crystalline solid under standard conditions.[3]
| Property | Value | Source |
| CAS Number | 69411-06-9 | [4][5] |
| Molecular Formula | C₆H₄ClF₂N | [4][5][6][7] |
| Molecular Weight | 163.55 g/mol | [4][6] |
| Appearance | Colorless to pale yellow crystal | [3] |
| Melting Point | 47-50 °C | [3][6] |
| Boiling Point | 180.9 ± 35.0 °C at 760 mmHg | [3][8] |
| Density | 1.5 ± 0.1 g/cm³ | [8] |
| Solubility | Slightly soluble in water; Soluble in chloroform, ethanol, DMSO | [3] |
Spectroscopic Data (Representative)
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the amine protons. The aromatic region typically shows a triplet pattern due to coupling with the two equivalent fluorine atoms. The amine protons appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atoms bonded to fluorine will show characteristic large C-F coupling constants. |
| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). |
Synthesis and Mechanistic Considerations
The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. A prevalent and efficient laboratory-scale method is the direct electrophilic chlorination of 2,6-difluoroaniline.
Primary Synthetic Pathway: Electrophilic Chlorination
This approach leverages the high electron density of the aniline ring, which activates it towards electrophilic aromatic substitution. The ortho positions are sterically hindered by the fluorine atoms and electronically deactivated, while the para position is sterically accessible and activated by the amine group, leading to regioselective chlorination.
Causality in Experimental Design:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas for laboratory synthesis due to its ease of handling (liquid vs. gas) and its ability to generate the electrophilic chlorine species in situ.
-
Solvent and Conditions: Acetic acid serves as a polar protic solvent that can facilitate the reaction. Heating under reflux provides the necessary activation energy for the substitution to proceed at a reasonable rate.[6]
Detailed Laboratory Protocol: Synthesis via Chlorination
This protocol describes a self-validating system where the identity and purity of the product are confirmed analytically.
-
Reaction Setup: To a solution of 2,6-difluoroaniline (1.0 eq) in glacial acetic acid, add sulfuryl chloride (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the solution under reduced pressure. The residue is then carefully neutralized with an aqueous solution of sodium hydroxide until slightly alkaline.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC analysis.
Core Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a high-value intermediate in several advanced applications.
Kinase Inhibitor Synthesis
This is arguably the most significant application for drug development professionals. The 2,6-difluorophenylamine moiety is a privileged scaffold for ATP-competitive kinase inhibitors.[1] The fluorine atoms can act as hydrogen bond acceptors, interacting with the backbone NH of the kinase hinge region, while the aniline nitrogen acts as a hydrogen bond donor. This "three-point" binding motif significantly enhances affinity.
-
Example Application: It has been used in the synthesis of a series of 2,6,9-trisubstituted purine inhibitors targeting p38α kinase, a key enzyme in inflammatory signaling pathways.[6] The chloro-substituent provides an additional vector for modification or can influence the electronic properties and metabolic stability of the final compound.[9]
Agrochemicals
In the agrochemical industry, halogenated anilines are common precursors for herbicides and fungicides.[10][11] The specific electronic and lipophilic properties imparted by the Cl and F atoms can tune the biological activity and environmental persistence of the active ingredient. For instance, it is a building block for N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound.[6]
Fluorogenic Reagents
The aniline functional group can be readily derivatized to create fluorescent probes. This compound has been used to synthesize fluorogenic derivatizing reagents for the sensitive determination of compounds like aminothiols by HPLC.[6]
Quality Control and Analytical Workflow
Ensuring the purity and identity of this compound is critical for its use in regulated environments like pharmaceutical development. A robust QC workflow is essential.
Protocol: Purity Determination by HPLC
-
System Preparation: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and acetonitrile in a 70:30 (v/v) ratio.[12]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm[12]
-
-
Analysis: Run the sample and calculate the area percent of the main peak relative to all other peaks to determine purity. The retention time should be compared against a certified reference standard for identity confirmation.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[4][6][13] It causes serious eye and skin irritation and may cause respiratory irritation.[4][6][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or its solutions should be performed inside a certified chemical fume hood.[3][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged halogen substituents provide a unique handle for medicinal chemists to design potent and selective therapeutics, particularly in the competitive field of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and analytical profile—as detailed in this guide—is paramount for researchers aiming to harness its full potential in creating next-generation molecules.
References
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- 5. scbt.com [scbt.com]
- 6. 69411-06-9 | this compound [fluoromart.com]
- 7. 69411-06-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 8. This compound | CAS#:69411-06-9 | Chemsrc [chemsrc.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 4-Chloro-2,6-Difluoroaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-difluoroaniline is a halogenated aromatic amine that has emerged as a critical building block in modern medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—a chlorine atom at the 4-position and two fluorine atoms flanking the amino group at the 2- and 6-positions—imparts a distinct combination of electronic and steric properties. These characteristics are instrumental in modulating the physicochemical and pharmacological profiles of bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the field of drug discovery.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its overall handling and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 69411-06-9 | [1] |
| Molecular Formula | C₆H₄ClF₂N | [1][2] |
| Molecular Weight | 163.55 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Melting Point | 47-50 °C | [2] |
| Boiling Point | 180.9 °C at 760 mmHg | [1] |
| Density | 1.459 g/cm³ | [1] |
| Flash Point | 63.2 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide. | [1] |
| Vapor Pressure | 0.874 mmHg at 25°C | [1] |
| Refractive Index | 1.543 | [1] |
Spectroscopic Profile
The spectroscopic data for this compound is crucial for its identification and characterization. Below is a summary of its expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent and will appear as a single signal. The protons of the amino group will also give rise to a distinct signal. The fluorine atoms will cause splitting of the adjacent proton signals.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the number of signals will reflect the symmetry of the molecule. The carbon atoms directly bonded to fluorine will show characteristic splitting patterns (C-F coupling). The chemical shifts of the aromatic carbons are influenced by the electronegativity of the halogen substituents and the amino group. Carbons attached to electronegative atoms like fluorine will have a higher chemical shift (be further downfield)[3][4].
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Around 3300-3500 cm⁻¹, typical for primary amines.
-
C-N stretching: In the region of 1250-1350 cm⁻¹.
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ range.
-
C-Cl stretching: Typically found in the 600-800 cm⁻¹ region.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion peak and any chlorine-containing fragments[5]. Fragmentation of anilines often involves the loss of the amino group or cleavage of the aromatic ring[6][7][8].
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of 2,6-difluoroaniline. A common and effective method is the direct chlorination using a suitable chlorinating agent.
Experimental Protocol: Chlorination of 2,6-Difluoroaniline
This protocol outlines a general procedure for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Solvent Selection: Acetic acid is a common solvent for halogenation reactions of anilines as it can protonate the amino group, moderating its high reactivity and preventing over-halogenation.
-
Chlorinating Agent: N-chlorosuccinimide (NCS) is often preferred over chlorine gas in a laboratory setting due to its solid nature, which makes it easier and safer to handle.
-
Temperature Control: Halogenation reactions of activated aromatic rings are often exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.
-
Workup Procedure: The quenching, neutralization, and extraction steps are crucial for isolating the product from the reaction mixture and removing any unreacted starting materials or byproducts.
-
Purification: Column chromatography or recrystallization is necessary to obtain the final product with high purity, which is essential for its use in subsequent synthetic steps, particularly in drug development.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group and the electron-deficient aromatic ring due to the presence of three halogen substituents.
Electrophilic Aromatic Substitution
The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions[9][10][11]. However, the presence of the two ortho-fluorine atoms sterically hinders the positions adjacent to the amino group. The para-position is already occupied by a chlorine atom. Therefore, electrophilic substitution on the aromatic ring of this compound is generally disfavored. To achieve substitution, the high reactivity of the amino group can be moderated by converting it to an amide, which is a less potent activating group[12].
Nucleophilic Reactions of the Amino Group
The amino group behaves as a typical nucleophile and can react with a variety of electrophiles. These reactions are fundamental to the use of this compound as a building block in the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of this compound is electron-deficient due to the inductive effect of the halogen atoms. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by electron-withdrawing groups[13][14][15][16]. While the chlorine atom at the 4-position could potentially be displaced by a strong nucleophile under harsh conditions, such reactions are not as common as those involving the amino group.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable synthon for the preparation of a range of biologically active compounds.
Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. For example, it has been used in the preparation of a series of 2,6,9-trisubstituted purine inhibitors of p38α kinase[2]. The 2,6-difluoroaniline moiety can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The chlorine atom at the 4-position can be used to modulate the electronic properties of the molecule or as a handle for further functionalization to improve potency and selectivity.
Herbicides and Pesticides
Halogenated anilines are common intermediates in the synthesis of agrochemicals[17]. This compound has been utilized in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound[2]. The specific halogenation pattern can influence the compound's biological activity, metabolic stability, and environmental persistence.
Caption: Key application areas of this compound.
Safety and Toxicology
This compound is considered a hazardous substance and must be handled with appropriate safety precautions.
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures: [18][19]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
Metabolism of Halogenated Anilines
The metabolism of halogenated anilines is a complex process that can occur through various pathways, including oxidation, acetylation, and dehalogenation[20][21][22][23][24]. The specific metabolic fate of this compound has not been extensively studied, but it is likely to undergo N-acetylation and aromatic hydroxylation. The dehalogenation of fluorinated anilines can lead to the formation of reactive quinoneimine intermediates, which may be associated with toxicity[23]. The presence of multiple halogen substituents can influence the rate and pathways of metabolism.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. A thorough understanding of its physical and chemical properties, reactivity, and safe handling is essential for its successful application in research and development. As the demand for novel and effective pharmaceuticals and crop protection agents continues to grow, the importance of key intermediates like this compound is set to increase.
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- 23. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,6-Difluoroaniline: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,6-difluoroaniline is a pivotal chemical intermediate whose structural motifs are integral to the development of a wide array of specialized chemicals, including pharmaceuticals and advanced agrochemicals.[1] Its unique substitution pattern—a chlorine atom para to a highly activated amino group, flanked by two deactivating fluorine atoms—imparts specific electronic and steric properties that are highly sought after in medicinal chemistry for designing targeted therapeutics, such as p38α kinase inhibitors.[1] This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed, field-tested experimental protocol, and the critical considerations for ensuring a successful and reproducible synthesis.
Strategic Approach to Synthesis: The Logic of Electrophilic Aromatic Substitution
The synthesis of this compound is most effectively approached through the principles of electrophilic aromatic substitution (EAS). The choice of starting material and the sequence of reactions are dictated by the directing effects of the substituents on the aniline ring.
The most logical and widely employed precursor is 2,6-difluoroaniline . The rationale for this choice is grounded in the following expert analysis:
-
Activating and Directing Effects: The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director. This means it electronically enriches the positions ortho and para to it, making them highly susceptible to electrophilic attack.
-
Steric Hindrance: The two fluorine atoms at the 2 and 6 positions provide significant steric hindrance around the ortho positions (positions 3 and 5). This physical blocking makes it difficult for an incoming electrophile to attack these sites.
-
Synergistic Direction: Consequently, the combination of the strong para-directing nature of the amino group and the steric blockade of the ortho positions synergistically funnels the electrophile almost exclusively to the vacant para position (position 4).
An alternative, though less direct, pathway could involve the nitration of a 1-chloro-3,5-difluorobenzene precursor, followed by the reduction of the nitro group to an amine.[2] However, the direct chlorination of 2,6-difluoroaniline is generally more efficient and atom-economical.
Visualizing the Core Synthesis Pathway
The direct chlorination of 2,6-difluoroaniline represents the most practical and efficient route to the target compound. The reaction is typically carried out using a suitable chlorinating agent that can generate an electrophilic chlorine species.
Caption: Figure 1: Direct Electrophilic Chlorination Pathway.
Field-Proven Experimental Protocol
This protocol describes a robust and reproducible method for the synthesis of this compound based on established procedures.[1] It is designed as a self-validating system, with clear steps for execution, work-up, and purification.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Role |
| 2,6-Difluoroaniline | 363-81-5 | C₆H₅F₂N | Starting Material |
| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | Chlorinating Agent |
| Acetic Acid (Glacial) | 64-19-7 | CH₃COOH | Solvent |
| Concentrated HCl | 7647-01-0 | HCl | Work-up/Purification |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction Solvent |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | Drying Agent |
| Pentane | 109-66-0 | C₅H₁₂ | Washing Solvent |
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2,6-difluoroaniline in glacial acetic acid.
-
Chlorination: Gently heat the solution to approximately 80°C. Begin the dropwise addition of sulfuryl chloride (SO₂Cl₂) to the stirred solution. An exothermic reaction may be observed; control the addition rate to maintain a steady temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of six hours to ensure the reaction proceeds to completion.[1]
-
Solvent Removal: After cooling the mixture to room temperature, concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Initial Purification: To the resulting residue, add water and pentane and stir vigorously. This step is crucial for precipitating the product while washing away organic-soluble impurities. Filter the resulting solid residue and wash thoroughly with water.[1]
-
Hydrolysis and Final Purification: Transfer the crude solid to a flask containing concentrated hydrochloric acid. Heat this mixture at reflux for two hours.[1] This step serves to hydrolyze any potential N-chlorinated or acylated byproducts and converts the aniline product into its hydrochloride salt, which often aids in purification.
-
Isolation: After cooling, carefully neutralize the acidic solution by making it slightly alkaline with an aqueous sodium hydroxide solution. This will deprotonate the anilinium salt and precipitate the free amine.
-
Extraction and Drying: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Final Product: Remove the solvent from the dried organic phase under reduced pressure to yield the final product, this compound, typically as a solid.
Data Presentation and Product Specifications
The synthesized compound should be characterized to confirm its identity and purity.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 69411-06-9 | [1][2][3][4] |
| Molecular Formula | C₆H₄ClF₂N | [3][4][5] |
| Molecular Weight | 163.55 g/mol | [1][3][4][5] |
| Appearance | Colorless to light yellow crystal | [2] |
| Melting Point | 47-67 °C (Range from different sources) | [1][2] |
Mechanistic Insights and Rationale
The core of this synthesis is the electrophilic aromatic substitution reaction. Sulfuryl chloride, in the presence of a protic solvent like acetic acid, serves as a source for an electrophilic chlorine species. The lone pair of electrons on the nitrogen of the aniline's amino group donates electron density into the aromatic ring, strongly activating it. The resonance structures show an increase in electron density at the ortho and para positions. As previously discussed, steric hindrance from the flanking fluorine atoms disfavors attack at the ortho positions, leading to highly selective chlorination at the para position.
The post-reaction treatment with concentrated HCl is a critical, expert-driven step. Its primary purpose is likely the hydrolysis of any potential side products, such as N-chloroanilines, which can form under the reaction conditions. Heating in strong acid ensures these are converted back to the desired aniline, thereby improving the overall purity and yield of the final product.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. All operations should be conducted in a well-ventilated fume hood.
-
Hazards: this compound is considered hazardous. It is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin and serious eye irritation.[1][3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[2]
-
Handling Precursors: Sulfuryl chloride is corrosive and reacts violently with water. Acetic acid and hydrochloric acid are highly corrosive. Handle with extreme care.
Conclusion
The synthesis of this compound via the direct chlorination of 2,6-difluoroaniline is a testament to the power of leveraging fundamental principles of physical organic chemistry to achieve highly selective and efficient outcomes. This method is robust, scalable, and relies on readily available starting materials. The resulting compound serves as a high-value building block for the pharmaceutical and agrochemical industries, enabling the discovery and development of next-generation molecules with precisely engineered biological activities.
References
A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-2,6-Difluoroaniline: Pathways, Principles, and Protocols
Abstract
This technical guide provides an in-depth analysis of the primary synthetic pathways for producing 4-chloro-2,6-difluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and process development professionals, offering a comparative overview of common starting materials, detailed reaction mechanisms, and field-tested experimental protocols. We will explore three principal synthetic routes, evaluating each for its efficiency, scalability, and underlying chemical principles. The discussion is grounded in authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic amine. Its unique substitution pattern, featuring electron-withdrawing fluorine and chlorine atoms, imparts specific electronic properties and steric bulk, making it a valuable building block in the synthesis of complex organic molecules. The presence of these halogens can enhance metabolic stability, binding affinity, and lipophilicity in target compounds, which is of particular interest in the development of novel therapeutic agents and high-performance pesticides.
This guide will dissect the most prevalent and practical methods for its synthesis, focusing on the critical starting materials that define each route.
Synthetic Strategies: A Comparative Overview
The selection of a synthetic route is often a balance between the availability of starting materials, cost, desired scale, and safety considerations. We will examine three distinct and industrially relevant pathways.
| Starting Material | Key Transformations | Typical Scale | Advantages | Challenges |
| 2,6-Difluoroaniline | Electrophilic Aromatic Chlorination | Lab to Pilot | Direct, high selectivity | Availability of starting material |
| 1-Chloro-3,5-difluorobenzene | Nitration followed by Reduction | Lab to Industrial | Readily available starting material | Multi-step, potential for isomers |
| 1,2,3-Trichlorobenzene | Halogen Exchange, Selective Reduction, Amination | Industrial | Inexpensive starting material | Complex multi-step process, harsh conditions, isomer separation |
Route 1: Direct Chlorination of 2,6-Difluoroaniline
This is arguably the most direct route to this compound. The strategy leverages the existing aniline functionality to direct the electrophilic chlorination to the para position.
Mechanistic Rationale
The amino group (-NH₂) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. The two fluorine atoms at the 2 and 6 positions sterically hinder the ortho positions, thus favoring substitution at the para (C4) position.
Sulfuryl chloride (SO₂Cl₂) is often the chlorinating agent of choice for this transformation. It is considered a milder and more selective reagent than chlorine gas, and its reaction byproducts (SO₂ and HCl) are gaseous, which can simplify work-up.[1][2] The reaction is believed to proceed through an electrophilic attack by molecular sulfuryl chloride on the electron-rich aniline ring.[3]
Experimental Protocol
The following protocol is a representative example of the direct chlorination of 2,6-difluoroaniline.[4]
Materials:
-
2,6-Difluoroaniline
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetic acid
-
Concentrated hydrochloric acid
-
Aqueous sodium hydroxide
-
Ethyl acetate
-
Sodium sulfate
-
Pentane
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-difluoroaniline in acetic acid.
-
Slowly add sulfuryl chloride to the solution while maintaining the temperature.
-
Heat the mixture to 80°C and reflux for approximately six hours.
-
After cooling, concentrate the solution under reduced pressure.
-
Stir the residue with water and pentane.
-
Filter the solid residue and wash with water.
-
Mix the resulting solid with concentrated hydrochloric acid and heat at reflux for two hours.
-
After cooling, carefully neutralize the solution with aqueous sodium hydroxide to a slightly alkaline pH.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic phases, dry over sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct chlorination.
Route 2: From 1-Chloro-3,5-difluorobenzene
This multi-step synthesis begins with a commercially available substituted benzene and proceeds through nitration and subsequent reduction.
Mechanistic Rationale
Step 1: Nitration The initial step is an electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the ring. In 1-chloro-3,5-difluorobenzene, both chlorine and fluorine are ortho-, para-directing but deactivating. The directing effects of the two fluorine atoms and the chlorine atom converge to favor substitution at the C2, C4, and C6 positions. Due to steric hindrance from the existing substituents, nitration primarily occurs at the C2 position (ortho to chlorine and one fluorine, and para to the other fluorine). The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5][6]
Step 2: Reduction The nitro group of the intermediate is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source.[7] This method is often preferred for its high efficiency and cleaner reaction profile compared to metal-acid reductions. The process involves the catalytic reduction of the nitro group, which can proceed through nitroso and hydroxylamine intermediates.[8]
Experimental Protocol
The following is a generalized protocol based on patented procedures.[5]
Materials:
-
1-Chloro-3,5-difluorobenzene
-
Nitric acid
-
Sulfuric acid
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., H₂ gas)
-
Methanol
-
Sodium acetate (as a buffer)
-
Methylene chloride
Procedure: Part A: Nitration
-
Carefully add sulfuric acid to 1-chloro-3,5-difluorobenzene.
-
Slowly add nitric acid to the mixture while maintaining a controlled temperature.
-
Stir the reaction at ambient temperature until completion (monitored by GC or TLC).
-
Quench the reaction mixture in ice water and extract the nitro-intermediate with a suitable organic solvent.
Part B: Reduction
-
Dissolve the crude nitro-intermediate in a solvent like methanol in a pressure reactor.
-
Add a Pd/C catalyst.
-
Pressurize the reactor with hydrogen and stir until the nitro group is converted to an amine.
-
Add a buffer, such as sodium acetate, to neutralize the HCl that may be formed if any dehalogenation occurs.
-
After the reaction is complete, filter the catalyst.
-
Remove the solvent by distillation.
-
Perform a suitable work-up, which may involve washing with water and extraction with a solvent like methylene chloride.
-
The final product can be purified by distillation.
Workflow Diagram
Caption: Synthesis of this compound from 1-Chloro-3,5-difluorobenzene.
Route 3: Industrial Synthesis from 1,2,3-Trichlorobenzene
This pathway is a more complex, multi-step industrial process that starts from a relatively inexpensive and readily available raw material.[9][10]
Mechanistic Rationale
Step 1: Partial Fluorine Exchange This step involves a nucleophilic aromatic substitution where two chlorine atoms on 1,2,3-trichlorobenzene are replaced by fluorine using a fluoride salt like KF. This typically results in a mixture of isomers, primarily 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.
Step 2: Selective Reduction The mixture of isomers is then subjected to a selective reduction. A palladium catalyst is used to preferentially remove the chlorine atom from 2,3-difluorochlorobenzene, converting it to o-difluorobenzene.[9] The 2,6-difluorochlorobenzene remains largely unreacted. Palladium catalysts are highly effective for hydrodehalogenation, with the reactivity generally following the order I > Br > Cl.[11][12] The selectivity in this step is crucial for avoiding the formation of unwanted aniline isomers in the final step.
Step 3: Amination The purified 2,6-difluorochlorobenzene is then converted to 2,6-difluoroaniline via amination. This is typically achieved by reacting it with concentrated ammonium hydroxide in the presence of a copper-containing catalyst, such as cuprous oxide.[9] The chloro substituent is selectively replaced by an amino group.
Step 4: Chlorination (as in Route 1) The resulting 2,6-difluoroaniline is then chlorinated as described in Route 1 to yield the final product.
Experimental Protocol Synopsis
This is a summary of the key steps outlined in patent literature.[9][10]
Procedure:
-
Fluorine Exchange: Heat 1,2,3-trichlorobenzene with a fluoride salt (e.g., KF) in a high-boiling polar aprotic solvent (e.g., N-methyl pyrrolidinone) in a pressure reactor.
-
Selective Reduction: Treat the resulting mixture of difluorochlorobenzenes with a hydrogen source in the presence of a palladium catalyst to convert the 2,3-difluorochlorobenzene isomer.
-
Separation: Separate the desired 2,6-difluorochlorobenzene from the byproducts (e.g., o-difluorobenzene) by distillation.
-
Amination: React the purified 2,6-difluorochlorobenzene with concentrated ammonium hydroxide and a copper catalyst in a pressure reactor at elevated temperatures.
-
Purification: Isolate and purify the resulting 2,6-difluoroaniline.
-
Chlorination: Chlorinate the 2,6-difluoroaniline as per the protocol in Route 1 to obtain this compound.
Workflow Diagram
Caption: Industrial synthesis of this compound from 1,2,3-Trichlorobenzene.
Quality Control and Validation
A self-validating protocol relies on robust analytical methods to monitor reaction progress and confirm the identity and purity of the final product.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for tracking the consumption of starting materials and the formation of intermediates and the final product.[7]
-
Purification: Crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[4][13]
-
Structural Confirmation: The structure of the final compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of the final product.
Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Sulfuryl Chloride: Reacts violently with water and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14]
-
Halogenated Anilines: These compounds are generally toxic and can be harmful if inhaled, ingested, or in contact with skin.[15]
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Pd/C), which must be handled with extreme care in appropriate high-pressure equipment.[7]
-
Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (sodium hydroxide) are corrosive and require careful handling.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.
Conclusion
The synthesis of this compound can be approached from several starting materials, each with its own set of advantages and challenges. The direct chlorination of 2,6-difluoroaniline offers a straightforward, high-selectivity route suitable for lab and pilot scales. The pathway from 1-chloro-3,5-difluorobenzene provides a reliable multi-step option using a common starting material. For large-scale industrial production, the more complex route from 1,2,3-trichlorobenzene may be the most cost-effective, despite the more demanding process conditions and purification challenges. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost, and available resources.
References
- 1. nbinno.com [nbinno.com]
- 2. marketpublishers.com [marketpublishers.com]
- 3. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 69411-06-9 | this compound [fluoromart.com]
- 5. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 10. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 11. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-Difluoroaniline
Introduction: The Significance of 4-Chloro-2,6-Difluoroaniline
This compound is a halogenated aniline derivative that serves as a critical building block in modern organic synthesis. Its unique molecular structure, featuring a chlorine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that are highly valued in the development of complex molecules. This compound, identified by the CAS Number 69411-06-9, is particularly pivotal as an intermediate in the synthesis of novel pharmaceutical agents and advanced agrochemicals.[1]
The physical properties of a starting material are foundational to its application in chemical synthesis. Parameters such as melting and boiling points are not merely identification tags; they are critical indicators of purity and dictate the conditions required for handling, reaction, and purification. An accurate understanding of these properties is essential for process optimization, ensuring reaction efficiency, and maintaining safety in the laboratory. This guide provides a detailed examination of the melting and boiling points of this compound, the standard methodologies for their determination, and the scientific rationale behind these experimental protocols.
Core Physicochemical Data
The fundamental physical constants of this compound are summarized below. This data provides a quantitative profile of the compound under standard conditions, which is essential for laboratory use and process scale-up.
| Property | Value | Source(s) |
| CAS Number | 69411-06-9 | [1][2][3] |
| Molecular Formula | C₆H₄ClF₂N | [1][2][4] |
| Molecular Weight | 163.55 g/mol | [1][2][4][5] |
| Appearance | Colorless to pale yellow crystal | [2] |
| Melting Point | 47-50 °C | [1][2][5] |
| Boiling Point | 180.9 °C at 760 mmHg | [2][5] |
| Density | ~1.46 g/cm³ | [2][5] |
| Flash Point | 63.2 °C | [2] |
Determination of Thermal Transition Points
The melting and boiling points are definitive thermal properties that signal a phase transition. Their precise measurement is a cornerstone of chemical characterization, offering insights into the identity, purity, and intermolecular forces of a substance.
Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions into a liquid. For a pure substance, this transition occurs over a very narrow range. The observed melting point range for this compound is 47-50 °C .[1][2][5] A range, rather than a single point, is typically reported and is indicative of the sample's purity. A broader melting range often suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.
This method is a standard, reliable technique for determining the melting point of a solid crystalline compound.
Causality and Rationale: The principle relies on the precise observation of the phase change from solid to liquid within a controlled temperature gradient. Using a finely packed capillary tube ensures uniform heat transfer to the sample. A slow heating rate (~1-2 °C per minute) near the expected melting point is critical for thermal equilibrium, allowing for an accurate determination of the temperature range over which the substance melts.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, forcing a small amount of the sample into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (47 °C).
-
Data Acquisition: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Caption: Workflow for determining the melting point of this compound.
Boiling Point Analysis
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of this compound is reported as 180.9 °C at 760 mmHg (standard atmospheric pressure).[2][5] It is crucial to report the pressure at which a boiling point is measured, as it is highly dependent on ambient pressure.
The distillation method is a direct and accurate way to measure the boiling point of a liquid, simultaneously serving as a purification step.
Causality and Rationale: This technique relies on heating a liquid to its boiling point, allowing the vapor to rise and come into contact with a thermometer, and then condensing the vapor back into a liquid. When the system is at a steady state, the temperature of the vapor is in equilibrium with the boiling liquid, providing an accurate boiling point reading. The placement of the thermometer is critical; the top of the bulb must be level with the side arm of the distillation head to ensure it measures the temperature of the vapor that is distilling, not the superheated liquid.
Step-by-Step Methodology:
-
Apparatus Assembly: A standard simple distillation apparatus is assembled, including a round-bottom flask, a distillation head (Claisen adapter), a thermometer, a condenser, and a receiving flask.
-
Sample Addition: The round-bottom flask is charged with this compound and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is carefully placed in the distillation head so that the top of the mercury bulb is even with the bottom of the condenser side arm.
-
Heating: The flask is gently heated. As the liquid boils, the vapor will rise into the distillation head.
-
Equilibrium and Measurement: The temperature on the thermometer will rise and then stabilize as the vapor continuously bathes the thermometer bulb before entering the condenser. This stable temperature, observed as the first drops of condensate appear in the receiving flask, is the boiling point.
-
Pressure Recording: The ambient atmospheric pressure is recorded using a barometer.
Caption: Workflow for determining the boiling point via the distillation method.
Safety and Handling Considerations
As a halogenated aromatic amine, this compound requires careful handling. It is classified as harmful and an irritant.
-
Hazards: The compound is harmful if inhaled, comes into contact with skin, or is swallowed.[1][2] It is also irritating to the eyes, respiratory system, and skin.[2]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: It should be stored in a dark, cool place under an inert atmosphere.[1]
Conclusion
The melting point (47-50 °C) and boiling point (180.9 °C @ 760 mmHg) of this compound are fundamental physical constants that are indispensable for its use in research and development. These properties not only confirm the identity and purity of the material but also guide the design of synthetic routes and purification strategies. The experimental protocols detailed herein represent standard, self-validating systems for the accurate determination of these values, ensuring reproducibility and safety in the laboratory. For professionals in drug development and chemical synthesis, a firm grasp of these core properties is a prerequisite for innovation and success.
References
A Technical Guide to the Solubility of 4-Chloro-2,6-Difluoroaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-chloro-2,6-difluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of extensive, publicly available quantitative solubility data, this document emphasizes the theoretical principles governing solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodology required to effectively utilize this compound in various solvent systems.
Introduction: The Critical Role of Solubility in Synthesis and Development
This compound (C₆H₄ClF₂N) is a halogenated aromatic amine pivotal in the synthesis of a range of specialized molecules.[1] Its utility as a building block in the creation of pharmaceuticals and agrochemicals makes a thorough understanding of its physical properties essential.[1][2] Among these properties, solubility is paramount. It dictates the choice of reaction media, influences reaction kinetics and yield, governs the efficiency of purification processes like recrystallization, and is a critical factor in formulation development.
The molecular structure of this compound—comprising a benzene ring substituted with a chloro group, two fluoro groups, and an amino group—results in a complex interplay of intermolecular forces that define its solubility profile.[3] This guide will dissect these interactions to provide a predictive framework for solvent selection and detail a robust methodology for empirical solubility determination.
Physicochemical Properties of this compound
A foundational understanding of the solute's intrinsic properties is the first step in predicting its solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClF₂N | [1][3][4] |
| Molecular Weight | 163.55 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow crystal/solid | [1] |
| Melting Point | 47-50°C / 65-67°C | [1][3] |
| Boiling Point | ~240°C | [1] |
Note on Melting Point Discrepancy: Different sources report varying melting points, which may be attributable to differences in purity or crystalline form of the samples tested. Researchers should consider determining the melting point of their specific batch of material.
Theoretical Principles of Solubility: A Predictive Framework
The adage "like dissolves like" is the guiding principle for predicting solubility. This is a direct consequence of the intermolecular forces between solute and solvent molecules. For this compound, the key interactions are:
-
Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are therefore expected to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The electronegative fluorine and chlorine atoms, along with the nitrogen atom, create significant bond dipoles, resulting in a net molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) can engage in these dipole-dipole interactions, contributing to solubility.
-
Van der Waals Forces (Dispersion Forces): The aromatic ring provides a nonpolar surface area that interacts via weaker London dispersion forces. These forces are the primary mode of interaction with nonpolar solvents (e.g., toluene, hexane).
Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.
| Solvent | Solvent Type | Primary Solute-Solvent Interactions | Predicted Qualitative Solubility |
| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High |
| Acetone | Polar Aprotic | Dipole-Dipole | Moderate to High |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Moderate |
| Dichloromethane | Polar Aprotic | Dipole-Dipole | Moderate |
| Chloroform | Polar Aprotic | Dipole-Dipole, some H-bond accepting | Moderate to High[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | High[1] |
| Toluene | Nonpolar | Van der Waals | Low to Moderate |
| Hexane | Nonpolar | Van der Waals | Low |
| Water | Polar Protic | Hydrogen Bonding | Slight/Low[1] |
The limited solubility in water, despite its polarity and hydrogen bonding capability, is likely due to the significant nonpolar character of the halogenated benzene ring, which disrupts the strong cohesive hydrogen-bonding network of water.
Visualizing Solute-Solvent Interactions
The following diagram illustrates the key intermolecular forces that govern the dissolution of this compound in a representative polar protic solvent (methanol) and a polar aprotic solvent (acetone).
Caption: Key solute-solvent interactions.
Experimental Protocol for Solubility Determination
The absence of readily available quantitative data necessitates a reliable experimental approach. The isothermal saturation method, also known as the shake-flask method, is the gold standard for determining thermodynamic solubility.[6] It is a robust and widely accepted technique.
Principle
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The concentration of the solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature incubator/shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected solubility range.
-
Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials (e.g., 20-50 mg into 2-5 mL of solvent). The key is to ensure solid material remains undissolved at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove all undissolved solids.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method (e.g., HPLC).
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/100mL, or mol/L).
-
Workflow for Solubility Determination
The following diagram outlines the experimental workflow for the isothermal saturation method.
Caption: Isothermal saturation workflow.
Conclusion and Recommendations
While specific quantitative solubility data for this compound remains sparse in the literature, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The polarity of the molecule, driven by its amino and halogen substituents, suggests high solubility in polar protic and aprotic solvents, and limited solubility in nonpolar media.
For any critical application in research or development, it is imperative that these predictions are validated through empirical measurement. The detailed isothermal saturation protocol provided in this guide offers a reliable and accurate method for generating this crucial data. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvent systems to optimize their synthetic, purification, and formulation processes, thereby accelerating their development timelines.
References
Proper storage and handling of 4-Chloro-2,6-Difluoroaniline
An In-depth Technical Guide to the Proper Storage and Handling of 4-Chloro-2,6-Difluoroaniline
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive, in-depth guide to the safe and effective handling of this compound. This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each recommendation, fostering a culture of safety and scientific integrity.
Compound Profile and Intrinsic Hazards
This compound (CAS No: 69411-06-9) is a halogenated aniline derivative, a class of compounds pivotal as building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its molecular structure, featuring a chloro and two fluoro substituents on the aniline ring, dictates its reactivity and its toxicological profile.
The primary operational risk with this compound stems from its classification as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][4][5] It is known to cause skin irritation and serious eye irritation.[1][4][5] Understanding this hazard profile is not a mere regulatory formality; it is the foundational principle upon which all handling and storage protocols are built. The aniline backbone itself is a known toxicophore, and the halogenation can modify its absorption and metabolic pathways, necessitating a conservative approach to exposure control.
Physicochemical Data Summary
A precise understanding of a compound's physical properties is critical for its safe handling and for predicting its behavior under various laboratory conditions. The data below has been consolidated from multiple sources to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 69411-06-9 | [4][5] |
| Molecular Formula | C₆H₄ClF₂N | [1][4][5] |
| Molecular Weight | 163.55 g/mol | [1][5] |
| Appearance | Colorless to pale yellow crystal/powder | [3][4] |
| Melting Point | 47-50°C | [1][4] |
| Boiling Point | 180.9°C at 760 mmHg | [4] |
| Flash Point | 63.2°C | [4] |
| Density | 1.459 g/cm³ | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform, ethanol, and DMSO. | [4] |
Causality Insight: The relatively low melting point indicates that this compound may be encountered as a solid or a liquid depending on ambient laboratory temperatures. Its flash point of 63.2°C does not classify it as highly flammable, but it is a combustible liquid and should be kept away from ignition sources.[6] Its slight solubility in water has implications for both spill cleanup and environmental disposal.[4]
The Self-Validating System of Safe Storage
The objective of a storage protocol is not just to contain the chemical but to preserve its integrity while ensuring the safety of personnel. This is achieved through a self-validating system where each component of the protocol reinforces the others.
Storage Location:
-
Store in a cool, dry, and well-ventilated area.[7][8] The necessity for a "cool" environment is dictated by the compound's stability; elevated temperatures can accelerate degradation. A "dry" environment is crucial to prevent potential reactions with moisture.
-
Keep the compound in a dark place, as prolonged exposure to light can cause decomposition, a common characteristic for many aromatic amines.[1][9]
-
The storage area should be away from incompatible substances, most notably strong oxidizing agents.[7][10]
Why this works: The aniline functional group is susceptible to oxidation. Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions. By segregating these materials, a primary reaction hazard is engineered out of the daily workflow.
Container Requirements:
-
Primary Container: Always store in a tightly closed, properly labeled container. This prevents the release of vapors and protects the compound from atmospheric moisture and oxygen.
-
Secondary Containment: It is best practice to place the primary container within a compatible, unbreakable secondary container (e.g., a polyethylene tub) to contain any potential leaks or spills.[8]
Inert Atmosphere: For long-term storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][4] This is a proactive measure against slow oxidative degradation, ensuring the purity and stability of the material for future use.
Operational Workflow: From Receipt to Disposal
Safe handling is a dynamic process that requires vigilance at every step. The following workflow is designed to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): The Last Line of Defense
Before handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory.[11] The following PPE constitutes the minimum requirement and is selected based on the compound's known hazards.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[11][12]
-
Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber with appropriate thickness and breakthrough time), a chemically resistant lab coat, and closed-toe shoes.[7][11] Contaminated gloves should be disposed of immediately.[13]
-
Respiratory Protection: All handling of the solid or solutions should be conducted within a certified chemical fume hood to keep airborne concentrations low.[7][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges must be used.[11]
Causality Insight: The multi-route toxicity of this compound (inhalation, dermal, ingestion) necessitates a comprehensive PPE strategy.[4][5] The use of a fume hood is not merely a suggestion but a critical engineering control designed to contain vapors and fine particulates at the source.
Experimental Protocol: Preparation of a 0.1 M Solution
This protocol provides a step-by-step methodology for a common laboratory task, integrating safety at each point.
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place an absorbent, disposable bench liner on the work surface.
-
Tare Weighing: Place a clean, dry beaker on a calibrated analytical balance within the fume hood and tare the weight.
-
Aliquot Transfer: Carefully weigh 1.6355 g of this compound into the beaker. Use appropriate tools (e.g., a spatula) to minimize dust generation.
-
Dissolution: Add approximately 80 mL of the desired solvent (e.g., ethanol) to the beaker. Use a magnetic stirrer and stir bar to facilitate dissolution.
-
Quantitative Transfer: Once dissolved, carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the solvent and add the rinsing to the flask to ensure all the compound is transferred.
-
Final Dilution: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark. Stopper the flask and invert it several times to ensure a homogenous solution.
-
Labeling and Storage: Transfer the solution to a properly labeled storage bottle, including the chemical name, concentration, date, and your initials. Store according to the guidelines in Section 2.
-
Cleanup: Decontaminate all glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as halogenated hazardous waste.[11] Dispose of all contaminated disposables (gloves, bench liner) in the designated solid hazardous waste container. Wash hands thoroughly.[7]
Spill Management Logic
In the event of a spill, a pre-planned response is critical. The following decision tree illustrates the logical flow for managing a spill safely.
Caption: Decision tree for handling a this compound spill.
Waste Disposal: The Final Step in the Lifecycle
Proper disposal is a critical, non-negotiable aspect of chemical handling to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11]
-
Containerization: Collect all waste, including contaminated solids and solvent rinsates, in a designated, properly labeled hazardous waste container.[8][11] The label must clearly state "Hazardous Waste" and list the full chemical name of the contents.
-
Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.[14]
Emergency Procedures
In case of accidental exposure, immediate and correct action can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7][10]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]
Trustworthiness through Validation: Facilities handling this material must be equipped with an easily accessible eyewash station and a safety shower.[7] The functionality of this equipment should be checked regularly as part of the laboratory's self-validating safety system.
References
- 1. 69411-06-9 | this compound [fluoromart.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. carlroth.com [carlroth.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2,6-Difluoroaniline
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-2,6-Difluoroaniline (CAS 69411-06-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide presents predicted data grounded in the analysis of analogous compounds and established spectroscopic principles, ensuring a scientifically rigorous and practical resource.
Introduction to this compound
This compound is a substituted aniline containing three halogen atoms on the aromatic ring. Its chemical structure (Figure 1) dictates its unique spectroscopic signature. The presence of fluorine and chlorine atoms, along with the amino group, creates a distinct electronic environment that is reflected in its NMR, IR, and MS spectra. Understanding these spectroscopic properties is essential for its identification, quality control, and for tracking its transformations in chemical reactions.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69411-06-9 | [1] |
| Molecular Formula | C₆H₄ClF₂N | [1] |
| Molecular Weight | 163.55 g/mol | [1] |
| Melting Point | 47-50 °C | [3] |
| Appearance | Colorless to pale yellow crystal | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The predicted NMR data is based on the analysis of similar compounds such as 2,6-difluoroaniline and 4-chloroaniline, and the known effects of substituents on chemical shifts.[5][6][7]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the amino group.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| Ar-H | 6.8 - 7.0 | Triplet (t) | ⁴J(H-F) ≈ 8-10 Hz | 2H |
| NH₂ | 3.8 - 4.2 | Broad singlet (br s) | - | 2H |
Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds due to its good solubilizing properties and relatively simple residual solvent peak.[8] The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are significantly affected by the attached halogens, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 | 130 - 135 | Triplet (t) | ²J(C-F) ≈ 10-15 Hz |
| C-2, C-6 | 150 - 155 | Doublet of doublets (dd) | ¹J(C-F) ≈ 230-250 Hz, ³J(C-F) ≈ 5-10 Hz |
| C-3, C-5 | 115 - 120 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |
| C-4 | 120 - 125 | Singlet (s) | - |
Expertise & Experience: The prediction of large one-bond carbon-fluorine coupling constants (¹J(C-F)) is a hallmark of fluorinated aromatic compounds and is a key diagnostic feature in their ¹³C NMR spectra.[9]
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments in the molecule.[10][11]
Table 4: Predicted ¹⁹F NMR Data for this compound (referenced to CFCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-F | -110 to -130 | Triplet (t) | ⁴J(F-H) ≈ 8-10 Hz |
Authoritative Grounding: The chemical shift of fluorine is highly dependent on its electronic environment. The predicted range is based on typical values for fluoroanilines and the deshielding effect of the ortho-amino group.[12]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C-F, and C-Cl bonds.
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3500 | N-H asymmetric stretch (primary amine) | Medium |
| 3300 - 3400 | N-H symmetric stretch (primary amine) | Medium |
| 1600 - 1650 | N-H scissoring (bending) | Medium-Strong |
| 1450 - 1600 | C=C aromatic ring stretch | Medium-Strong |
| 1250 - 1350 | C-N stretch (aromatic amine) | Strong |
| 1100 - 1300 | C-F stretch | Strong |
| 700 - 850 | C-Cl stretch | Strong |
Trustworthiness: The presence of two distinct N-H stretching bands is a reliable indicator of a primary amine.[13] The strong C-F and C-Cl stretching bands in the fingerprint region are characteristic of halogenated aromatic compounds.[14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 163, corresponding to the molecular weight of the compound with the most abundant isotopes (³⁵Cl). An M+2 peak at m/z 165 with an intensity of approximately one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through the loss of a chlorine radical (•Cl) to give a fragment at m/z 128. Subsequent fragmentation may involve the loss of HCN or HF.
Figure 2: Predicted major fragmentation pathway for this compound.
Expertise & Experience: The characteristic isotopic pattern of chlorine is a key identifier in the mass spectrum of chlorinated compounds.[16] The initial loss of a halogen is a common fragmentation pathway for halogenated aromatic compounds.[17][18][19]
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be required.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
-
For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Figure 3: General workflow for NMR analysis.
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a volatile solvent for GC-MS.
-
-
Data Acquisition:
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Safety and Handling
This compound is considered hazardous.[3] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][20] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[21][22] All manipulations should be performed in a well-ventilated chemical fume hood.[21]
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, along with the detailed interpretation and experimental protocols, serve as a valuable resource for scientists working with this compound. The predictions, grounded in the analysis of related molecules and fundamental spectroscopic principles, offer a reliable framework for the identification and characterization of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. 69411-06-9 | this compound [fluoromart.com]
- 4. chembk.com [chembk.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391) [hmdb.ca]
- 6. 4-Chloroaniline(106-47-8) 13C NMR [m.chemicalbook.com]
- 7. 2,6-Difluoroaniline(5509-65-9) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. This compound | CAS#:69411-06-9 | Chemsrc [chemsrc.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Chloro-2,6-Difluoroaniline for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2,6-difluoroaniline is a critical halogenated building block in modern synthetic chemistry, prized for its utility in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The specific arrangement of its chloro and fluoro substituents imparts unique electronic properties and steric influences, making it an indispensable intermediate for creating complex molecular architectures with tailored biological activity and physical characteristics. This guide provides an in-depth analysis of its properties, core applications, and a survey of commercial suppliers. Furthermore, it offers detailed, field-proven protocols for safe handling and quality control, designed to ensure the integrity and success of research and development endeavors.
An Introduction to a Key Synthetic Building Block: this compound
This compound, identified by its CAS number 69411-06-9, is an aniline derivative featuring a chlorine atom at the 4-position and two fluorine atoms at the 2- and 6-positions of the benzene ring.[1][2][3] This trifecta of halogenation is not arbitrary; it is a deliberate design element for chemists. The fluorine atoms at the ortho positions sterically hinder the amine group and modulate its nucleophilicity, while the para-chloro group provides an additional site for synthetic modification or can be integral to the final molecule's binding properties. Its role extends beyond being a simple intermediate; it is a foundational component for synthesizing a range of targeted molecules, from kinase inhibitors in oncology to specialized dyes in materials science.[4][5]
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 69411-06-9 | [1][2][6] |
| Molecular Formula | C₆H₄ClF₂N | [1][4][7] |
| Molecular Weight | 163.55 g/mol | [1][4][7] |
| Appearance | White to light yellow or light red powder/crystal | [5][8] |
| Melting Point | 47-50 °C | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide. | [8] |
| SMILES | Clc1cc(F)c(c(c1)F)N | [6] |
| InChIKey | AKDPHEYBBWDWCM-UHFFFAOYSA-N | [3] |
Core Applications in Research & Development
The utility of this compound stems from its application as a versatile precursor in multi-step syntheses.
3.1 Pharmaceutical Synthesis: In medicinal chemistry, halogenated compounds are mainstays, with chlorine and fluorine often enhancing metabolic stability, membrane permeability, and binding affinity.[9] this compound is a key starting material for various active pharmaceutical ingredients (APIs). For example, it has been utilized in the synthesis of 2,6,9-trisubstituted purine inhibitors targeting p38α kinase, a significant target in inflammatory diseases.[4] The unique substitution pattern is crucial for achieving specific interactions within the kinase's ATP-binding pocket.
3.2 Agrochemical Development: The compound serves as an intermediate in the creation of modern herbicides and fungicides.[4][5] Its structure can be incorporated into molecules designed to inhibit essential enzymes in weeds or fungi, with the halogen atoms contributing to the molecule's biological activity and environmental persistence profile. For instance, it has been used to synthesize N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound.[4]
3.3 Materials Science: Beyond life sciences, this aniline derivative is used to synthesize azo-dyes and macromolecules.[4] These resulting materials find applications in organic light-emitting diodes (OLEDs), organic semiconductors, and specialized coatings where the electronic properties conferred by the halogenated ring are highly desirable.[4][5]
The diagram below illustrates a generalized synthetic pathway where this compound is used as a foundational building block.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 69411-06-9 [chemicalbook.com]
- 3. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 69411-06-9 | this compound [fluoromart.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ivychem.com [ivychem.com]
- 7. 69411-06-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 8. chembk.com [chembk.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 4-Chloro-2,6-Difluoroaniline as a Privileged Building Block for Kinase Inhibitor Synthesis
Foundational Overview: The Strategic Value of Fluorinated Anilines in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. A common and highly successful strategy in this field involves the use of an aniline scaffold, which serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[3]
Within this context, 4-Chloro-2,6-Difluoroaniline has emerged as a particularly valuable building block. The strategic placement of its substituents is not accidental; it is a result of deliberate medicinal chemistry design aimed at optimizing potency, selectivity, and pharmacokinetic properties.
-
2,6-Difluoro Substitution: The two fluorine atoms flanking the amine group exert a powerful electronic and conformational influence. They lower the pKa of the aniline nitrogen, which can modulate its hydrogen bonding capability. Furthermore, the steric bulk and electronegativity of the fluorine atoms can enforce a specific torsional angle of the aniline ring relative to the core scaffold, which often leads to enhanced binding affinity and selectivity for the target kinase.[4][5]
-
4-Chloro Substitution: The chlorine atom at the para-position serves as a versatile functional group. It can occupy hydrophobic pockets within the ATP-binding site, contributing to overall binding affinity.[3][6] It also provides a metabolic "soft spot" that can be less susceptible to oxidation compared to an unsubstituted hydrogen atom, potentially improving the drug's metabolic stability.
This guide provides an in-depth look at the properties, applications, and synthetic protocols for leveraging this compound in the design and synthesis of next-generation kinase inhibitors.
Physicochemical Properties and Handling
A comprehensive understanding of the reagent's properties is fundamental to its successful and safe application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 69411-06-9 | [7][8] |
| Molecular Formula | C₆H₄ClF₂N | [7][8][9] |
| Molecular Weight | 163.55 g/mol | [7][8][9] |
| Appearance | Colorless to light yellow crystal/solid | [9] |
| Melting Point | 47-50 °C | [9] |
| Boiling Point | 180.9 °C at 760 mmHg | [9] |
| Solubility | Slightly soluble in water, soluble in organic solvents like Chloroform, Ethanol, and DMSO. | [9] |
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[7][9] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[7]
The Aniline Moiety in Kinase Hinge-Binding
The primary role of the aniline fragment in many Type I and Type II kinase inhibitors is to form one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP. The 2,6-difluoro substitution pattern significantly influences this critical interaction.
Caption: Generalized binding mode of an inhibitor utilizing the this compound scaffold.
Synthetic Applications: Building Kinase Inhibitors
The incorporation of this compound into a larger molecule is typically achieved via C-N cross-coupling reactions. These methods are cornerstones of modern medicinal chemistry, enabling the efficient construction of the critical aniline-heterocycle bond.
Key Coupling Methodologies:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds.[10] It is renowned for its broad substrate scope and functional group tolerance, making it ideal for complex molecule synthesis. The reaction typically employs a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) with a base.[10][11][12]
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation is another viable method for coupling aryl halides with amines.[13][14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder reaction conditions.[13][15][16]
Exemplary Kinase Inhibitors Synthesized from this compound
This building block is a key component in several potent multi-kinase inhibitors.
| Inhibitor Name | Primary Kinase Targets | Therapeutic Application |
| Foretinib | MET, VEGFR2, RON, AXL | Investigational antineoplastic agent |
| Amuvatinib (MP470) | c-KIT, PDGFRα, FLT3 | Investigational antineoplastic agent |
Detailed Protocol: Synthesis of an N-Aryl Quinoline Intermediate via Buchwald-Hartwig Amination
This protocol describes a general, representative procedure for the palladium-catalyzed coupling of this compound with a generic 4-chloroquinoline core, a common step in the synthesis of many kinase inhibitors.
Reaction Scheme: 4-Chloroquinoline + this compound → N-(4-Chloro-2,6-difluorophenyl)quinolin-4-amine
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Materials and Reagents:
-
4-Chloroquinoline (1.0 eq)
-
This compound (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere (Argon or Nitrogen) setup.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloroquinoline, this compound, Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Causality: The use of an oven-dried flask and inert atmosphere is critical because the palladium(0) catalyst and the phosphine ligand are sensitive to oxygen, and the strong base (NaOtBu) is sensitive to moisture.[12]
-
-
Solvent Addition: Evacuate and backfill the flask with Argon or Nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Causality: Degassed, anhydrous solvent is used to prevent quenching the base and deactivating the catalyst.
-
-
Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford the pure N-(4-Chloro-2,6-difluorophenyl)quinolin-4-amine.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly effective and strategically designed building block for the synthesis of kinase inhibitors. Its unique electronic and steric properties, conferred by the difluoro and chloro substituents, provide medicinal chemists with a powerful tool to enhance binding affinity, modulate physicochemical properties, and improve the overall pharmacological profile of drug candidates. The well-established and robust synthetic methodologies for its incorporation, such as the Buchwald-Hartwig amination, ensure its continued and widespread use in the pursuit of novel targeted therapeutics.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 69411-06-9 | this compound [fluoromart.com]
- 8. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. iris.unito.it [iris.unito.it]
Synthetic protocols using 4-Chloro-2,6-Difluoroaniline as a precursor
An In-Depth Guide to the Synthetic Utility of 4-Chloro-2,6-Difluoroaniline in Modern Drug Discovery
Abstract
This compound has emerged as a privileged building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics like kinase inhibitors. The strategic placement of its substituents—two electron-withdrawing fluorine atoms ortho to the amine and a chlorine atom para—creates a unique electronic and steric profile. This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on robust and scalable protocols for key carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of this compound
The 2,6-difluoroaniline moiety is a common feature in a variety of biologically active molecules. The fluorine atoms can engage in crucial hydrogen bond interactions with protein targets, enhance metabolic stability by blocking sites of oxidation, and modulate the pKa of the aniline nitrogen. The addition of a 4-chloro substituent provides a versatile synthetic handle for diversification through cross-coupling reactions, allowing for the construction of complex molecular architectures. This combination makes this compound an invaluable precursor for generating libraries of compounds in the pursuit of novel therapeutics.[1][2]
Physicochemical and Safety Profile
A comprehensive understanding of a precursor's properties is fundamental to its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69411-06-9 | [3] |
| Molecular Formula | C₆H₄ClF₂N | [3] |
| Molecular Weight | 163.55 g/mol | [3] |
| Appearance | Beige Liquid/Solid | [4] |
| Boiling Point | 104 - 107 °C @ 28 mmHg | [4] |
| Flash Point | 98 °C | [4] |
| Density | 1.299 g/cm³ | [4] |
Critical Safety Precautions
This compound is considered hazardous and requires careful handling in a controlled laboratory environment.[5]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause serious eye irritation and skin irritation.[4]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[4]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The chloro-substituent serves as an excellent electrophilic partner for forming new C-N and C-C bonds, which are foundational transformations in pharmaceutical synthesis.[6]
Caption: Synthetic workflow using this compound.
Protocol I: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the facile synthesis of aryl amines from aryl halides.[7] This reaction is particularly valuable for coupling this compound with a diverse range of primary or secondary amines to generate complex diarylamine structures, which are prevalent in kinase inhibitors.
Mechanistic Considerations & Reagent Selection
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8]
-
Catalyst/Ligand System: Aryl chlorides are notoriously less reactive than bromides or iodides. Overcoming this challenge requires the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[9][10] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (NaOtBu, KOtBu) are most commonly employed.[9] The choice of base can significantly impact reaction efficiency.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic secondary amine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Piperidine derivative) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Solvent and Substrates: Add anhydrous toluene, followed by this compound (1.0 eq) and the secondary amine (1.2 eq).
-
Reaction Setup: Seal the flask and purge with the inert gas for 5-10 minutes.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired diarylamine product.
Protocol II: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, essential for constructing the biaryl cores found in many pharmaceuticals.[11] Using this compound, this reaction enables the introduction of various aryl or heteroaryl moieties at the 4-position.
Mechanistic Considerations & Reagent Selection
The Suzuki coupling mechanism is similar in principle to the Buchwald-Hartwig reaction, involving oxidative addition, transmetalation, and reductive elimination.[12]
-
Catalyst/Ligand System: For coupling aryl chlorides, standard catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures.[13] More active catalyst systems, such as those employing Pd(OAc)₂ with bulky phosphine ligands or pre-formed palladacycle catalysts, can provide higher yields under milder conditions.[14]
-
Boronic Acid/Ester: The organoboron coupling partner is typically a boronic acid (R-B(OH)₂) or a more stable boronate ester (e.g., a pinacol ester).[12]
-
Base: A base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium.[11][14] Aqueous solutions of bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are commonly used.[13]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath, inert atmosphere
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Solvent and Base Addition: Add the 1,4-dioxane/water solvent mixture, followed by the potassium carbonate (2.0 eq).
-
Heating: Heat the reaction mixture to 85-95 °C under the inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-18 hours.
-
Work-up:
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude material via flash column chromatography or recrystallization to yield the desired biaryl product.
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of complex, biologically active molecules. Its unique electronic properties and the synthetic accessibility of its 4-chloro position make it ideal for late-stage functionalization using robust and well-understood methodologies like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and insights provided in this guide are intended to empower researchers to leverage this key building block in their drug discovery and development programs, paving the way for the next generation of targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. scispace.com [scispace.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of High-Performance Azo Dyes Using 4-Chloro-2,6-Difluoroaniline as a Key Intermediate
Introduction: The Strategic Importance of 4-Chloro-2,6-Difluoroaniline in Modern Dye Chemistry
This compound is a pivotal intermediate in the synthesis of high-performance azo dyes, a class of colorants prized for their vibrant hues and excellent fastness properties. The strategic placement of halogen atoms—two fluorine atoms and one chlorine atom—on the aniline ring significantly influences the electronic properties of the resulting dye molecules. This substitution pattern enhances the stability of the dye, improves its lightfastness, and allows for the generation of specific, desirable shades, particularly in the red to blue spectrum. These attributes make dyes derived from this compound highly sought after for demanding applications, especially in the textile industry for dyeing synthetic fibers like polyester.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the utilization of this compound as a precursor for azo dye synthesis. We will delve into a detailed, step-by-step protocol for the synthesis of a representative disperse dye, (E)-1-((4-chloro-2,6-difluorophenyl)diazenyl)naphthalen-2-ol, elucidate the rationale behind the experimental choices, and present expected analytical data.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 69411-06-9 | [3] |
| Molecular Formula | C₆H₄ClF₂N | [3][4] |
| Molecular Weight | 163.55 g/mol | [3][5] |
| Appearance | Colorless to pale yellow crystal | [4] |
| Melting Point | 47-50 °C | [5][6] |
| Boiling Point | 180.9 °C at 760 mmHg | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform, ethanol, and dimethyl sulfoxide. | [4] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety goggles), and face protection.[4][8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames.[7][8]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, remove the person to fresh air.[7] In case of skin contact, wash off immediately with soap and plenty of water.[7]
Synthesis of a Representative Azo Dye: (E)-1-((4-chloro-2,6-difluorophenyl)diazenyl)naphthalen-2-ol
This protocol details the synthesis of a vibrant red azo dye through the diazotization of this compound and its subsequent coupling with 2-naphthol. The overall reaction is a two-step process.[9]
Reaction Scheme
Caption: General reaction scheme for azo dye synthesis.
Experimental Protocols
Protocol 1: Diazotization of this compound
The conversion of the primary aromatic amine to a diazonium salt is a critical first step. The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[9][10]
-
Preparation of the Amine Suspension: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1.64 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cooling: Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. The dropwise addition helps to control the exothermic reaction. A clear solution of the diazonium salt should form.
-
Completion of Reaction: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess).
Protocol 2: Azo Coupling with 2-Naphthol
The in-situ generated diazonium salt is a weak electrophile and will react with an electron-rich coupling component, in this case, 2-naphthol, via an electrophilic aromatic substitution.[11]
-
Preparation of the Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. The alkaline medium deprotonates the hydroxyl group of the naphthol, making it a more potent nucleophile.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately. The temperature should be maintained below 5 °C.
-
Completion of Coupling: Continue stirring for 30 minutes to ensure the coupling reaction is complete.
-
Isolation and Purification:
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to litmus paper. This removes any remaining salts and base.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Experimental Workflow Diagram
Caption: Experimental workflow for azo dye synthesis.
Data Presentation and Characterization
The synthesized azo dye can be characterized by various analytical techniques. The following table summarizes typical quantitative data for azo dyes derived from substituted anilines.
| Parameter | Expected Value/Observation | Rationale |
| Appearance | Red to dark red powder | The extended conjugation of the azo-naphthalene system absorbs in the green-blue region of the visible spectrum, reflecting red light. |
| Yield | > 85% | Azo coupling reactions are generally high-yielding. |
| Melting Point | > 200 °C (with decomposition) | Azo dyes are typically high melting point solids. |
| UV-Vis (in DMF) | λmax ≈ 480 - 520 nm | This absorption range is characteristic of red azo dyes and corresponds to the π → π* transition of the chromophore.[12] |
| FTIR (KBr, cm⁻¹) | ~3400 (O-H), ~3050 (Ar C-H), ~1590 (N=N), ~1250 (C-N), ~1100 (C-F), ~750 (C-Cl) | These peaks correspond to the key functional groups present in the dye molecule. The N=N stretch is characteristic of the azo linkage.[13][14] |
| ¹H NMR (DMSO-d₆, δ ppm) | 6.8-8.5 (m, Ar-H), ~10.0 (s, -OH) | Aromatic protons will appear as multiplets in this region. The phenolic proton will be a singlet. |
| ¹³C NMR (DMSO-d₆, δ ppm) | 110-160 (Ar-C) | Aromatic carbons will be observed in this range, with carbons attached to electronegative atoms (F, N, O) appearing further downfield. |
Applications and Significance
The incorporation of fluorine and chlorine atoms into the dye structure imparts several advantageous properties:
-
Enhanced Lightfastness: The strong carbon-fluorine bonds increase the photostability of the dye, making it more resistant to fading upon exposure to light.
-
Improved Sublimation Fastness: This is particularly important for disperse dyes used on polyester, as the dyeing process occurs at high temperatures. The halogen atoms increase the molecular weight and polarity, reducing the tendency of the dye to sublime out of the fiber.
-
Color Tuning: The electron-withdrawing nature of the halogen atoms can be used to fine-tune the color of the dye by modifying the energy levels of the molecular orbitals involved in the electronic transition.
Dyes derived from this compound are primarily used as disperse dyes for synthetic fibers such as polyester, nylon, and cellulose acetate.[1] Their high fastness properties make them suitable for applications where durability is critical, including:
-
Automotive textiles
-
Outdoor fabrics
-
High-quality apparel
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of high-performance azo dyes. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and application of novel colorants with enhanced properties. The strategic use of halogenated anilines like this compound continues to be a key strategy in the development of advanced materials for the dye and pigment industries.
References
- 1. Azo Dyes Application and Effects | PPTX [slideshare.net]
- 2. dyespigments.net [dyespigments.net]
- 3. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS#:69411-06-9 | Chemsrc [chemsrc.com]
- 6. 69411-06-9 | this compound [fluoromart.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ftstjournal.com [ftstjournal.com]
- 14. Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Chloro-2,6-Difluoroaniline in the Synthesis of Substituted Purines for Drug Discovery
Introduction: The Enduring Importance of the Purine Scaffold and the Strategic Role of Fluorinated Anilines
The purine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous endogenous molecules and a vast array of therapeutic agents. Its inherent ability to form multiple hydrogen bonds and engage in various intermolecular interactions has made it a privileged scaffold in drug design. Substituted purines are particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] The strategic functionalization of the purine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This technical guide focuses on the critical role of 4-Chloro-2,6-difluoroaniline as a key building block in the synthesis of N-substituted purine derivatives. The unique electronic properties conferred by the halogen substituents on the aniline ring make it an invaluable synthon for creating potent and selective kinase inhibitors. The ortho-difluoro substitution can enforce a non-planar conformation and influence the pKa of the aniline nitrogen, while the para-chloro group provides an additional point for interaction or further functionalization.[3] This guide will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying mechanistic rationale for the use of this compound in the creation of medicinally relevant substituted purines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of key reagents is fundamental to successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 69411-06-9 | [4] |
| Molecular Formula | C₆H₄ClF₂N | [4] |
| Molecular Weight | 163.55 g/mol | [4] |
| Appearance | Colorless to pale yellow crystal | [4] |
| Melting Point | 65-67 °C | [4] |
| Boiling Point | 240 °C | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide. | [4] |
Synthetic Strategy: Nucleophilic Aromatic Substitution for N-Aryl Purine Synthesis
A robust and widely employed method for the synthesis of N-substituted purines is the nucleophilic aromatic substitution (SNAr) reaction between a halopurine and a primary amine. 6-Chloropurine is a common and commercially available starting material for this transformation. The electron-withdrawing nature of the purine ring system activates the C6 position towards nucleophilic attack by the amine.
The reaction of this compound with 6-chloropurine provides a direct route to N-(4-chloro-2,6-difluorophenyl)-9H-purin-6-amine, a scaffold of significant interest in kinase inhibitor development. The general reaction scheme is depicted below.
Caption: General scheme for the synthesis of N-(4-chloro-2,6-difluorophenyl)-9H-purin-6-amine.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of N-(4-chloro-2,6-difluorophenyl)-9H-purin-6-amine via nucleophilic aromatic substitution.
Materials:
-
6-Chloropurine (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
n-Butanol or Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (1.0 eq) and this compound (1.1 eq).
-
Solvent and Base Addition: Add n-butanol or isopropanol to the flask to create a suspension (typically a concentration of 0.1-0.5 M). Add the base (DIPEA or TEA, 2.0 eq) to the mixture.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction progression. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation of Product: The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Purification (if necessary): If the product is not pure after filtration, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices
-
Choice of Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the base is often used to ensure complete reaction.
-
Choice of Solvent: Protic solvents like n-butanol or isopropanol are commonly used as they can solvate the reactants and the intermediate Meisenheimer complex, facilitating the reaction. Their high boiling points allow for the reaction to be conducted at elevated temperatures, increasing the reaction rate.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent potential side reactions, especially if the starting materials or product are sensitive to oxidation at high temperatures.
-
Excess of Aniline: A slight excess of this compound is often used to ensure the complete consumption of the more valuable 6-chloropurine.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of N-aryl purines.
Alternative Synthetic Approach: The Traube Purine Synthesis
For the de novo synthesis of the purine ring system, the Traube purine synthesis is a classical and versatile method.[2][5][6] This approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or triethyl orthoformate, to form the imidazole portion of the purine ring.[5][7]
While this method does not directly involve this compound in the ring-forming step, it is a crucial strategy for constructing the purine core, which can then be further functionalized. For instance, a 6-chloro-4,5-diaminopyrimidine could be cyclized, and the resulting 6-chloropurine could then be reacted with this compound as described in the previous section.
References
- 1. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Traube Purine Synthesis [drugfuture.com]
- 7. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2,6-Difluoroaniline
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5][6] While the reaction has seen continuous improvement with the development of sophisticated catalysts and ligands, certain substrate classes remain challenging.[7][8]
This guide focuses on a particularly demanding substrate: 4-chloro-2,6-difluoroaniline. This molecule presents a dual challenge for the Buchwald-Hartwig amination:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less readily undergoes oxidative addition to the palladium center compared to C-Br or C-I bonds.[7][9]
-
Low Nucleophilicity of the Amine: The presence of three strongly electron-withdrawing fluorine atoms on the aniline ring dramatically reduces the nucleophilicity of the amino group, making it a poor coupling partner.
Overcoming these hurdles requires a carefully optimized catalytic system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ this compound in Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings, provide a rationale for component selection, offer a robust starting protocol, and present a guide for troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][10][11] Understanding these fundamental steps is critical for rational optimization and troubleshooting. The cycle, initiated by a Pd(0) species, involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Figure 1. A simplified representation of the Buchwald-Hartwig catalytic cycle.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically bearing bulky phosphine ligands (L), initiates the cycle by inserting into the aryl-halide bond (Ar-X). This is often the rate-determining step, particularly for less reactive aryl chlorides.[12]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice and strength of the base are critical at this stage.[13][14][15]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][10] Bulky, electron-rich ligands are known to accelerate this step.
Key Considerations for Coupling this compound
The electronic and steric properties of this compound necessitate a tailored approach to catalyst and condition selection.
-
Activating the C-Cl Bond: The primary hurdle is the oxidative addition of the aryl chloride. Modern catalyst systems, particularly those employing bulky, electron-rich dialkylbiaryl phosphine ligands, are essential. These ligands promote the formation of a highly reactive, monoligated L1Pd(0) species, which is crucial for activating the strong C-Cl bond.[8]
-
Overcoming Low Nucleophilicity: The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the aniline, making it less nucleophilic and more acidic. This impacts the amine coordination and deprotonation steps. A strong base is typically required to facilitate the formation of the palladium-amido complex.[16] However, the base must be chosen carefully to avoid decomposition of sensitive substrates or catalyst inhibition.[2][15]
-
Managing Steric Hindrance: The two ortho-fluorine atoms introduce steric bulk around the nitrogen atom. This can hinder its approach to the palladium center. Ligands that are not only electron-rich but also have a significant steric profile can help overcome this challenge by creating a more open coordination sphere at the metal center.[17]
Component Selection Guide
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of each reaction component.
| Component | Recommendation & Rationale | Examples |
| Palladium Precatalyst | Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ to the active Pd(0) species.[7] Pre-formed Pd(0) complexes can also be effective. For challenging couplings, using a pre-formed catalyst-ligand complex (precatalyst) can offer improved reactivity and reproducibility. | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂, XPhos Pd G3 |
| Ligand | Crucial for success. Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art for coupling aryl chlorides and electron-deficient amines.[8][18] They accelerate both the oxidative addition of the aryl chloride and the final reductive elimination step.[8] | XPhos, RuPhos, BrettPhos, tBuXPhos |
| Base | A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be considered, although this may require higher temperatures or longer reaction times.[10][15] The physical properties of the base (e.g., particle size) can also impact the reaction rate.[7] | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ |
| Solvent | Aprotic, non-polar or weakly polar solvents are typically used. Toluene and 1,4-dioxane are common choices.[19] Ethereal solvents like THF or CPME can also be effective.[7] The choice of solvent can influence the solubility of the base and the catalyst, which can affect reaction kinetics.[13][14] It is advisable to use anhydrous solvents to prevent catalyst deactivation. | Toluene, 1,4-Dioxane, THF, CPME |
Experimental Protocol: A Starting Point for Optimization
The following protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. Note: This protocol should be adapted and optimized for the specific aryl halide coupling partner. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques.
Caption: Figure 2. A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the phosphine ligand (0.04 mmol).
-
Catalyst Addition: Add the palladium precatalyst (0.02 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Seal the flask and briefly purge the headspace with the inert gas. If not in a glovebox, the mixture can be degassed by three freeze-pump-thaw cycles or by sparging with argon for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction progress should be monitored periodically by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.[9][20]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (decomposed by air/moisture).- Insufficiently strong base.- Reaction temperature is too low.- Ligand is not suitable for aryl chloride activation. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).- Increase the reaction temperature in 10 °C increments.- Screen alternative bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos). |
| Formation of Hydrodechlorination Byproduct | - β-hydride elimination is competing with reductive elimination.- Presence of water or other proton sources. | - Use a bulkier ligand to favor reductive elimination.- Ensure strictly anhydrous conditions.- Consider a different solvent. |
| Decomposition of Starting Material | - Base is too strong for functional groups on the substrate.- Reaction temperature is too high. | - Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and increase reaction time/temperature if necessary.- Lower the reaction temperature. |
| Inconsistent Results | - Inconsistent quality of reagents (especially base and solvent).- Inefficient stirring, especially with heterogeneous bases. | - Use freshly opened or purified reagents.- Grind the inorganic base to a fine powder before use to increase surface area.[7]- Ensure vigorous stirring throughout the reaction. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Chloro-2,6-Difluoroaniline
An Application Note for Medicinal and Synthetic Chemists
Introduction: The Strategic Value of 4-Chloro-2,6-Difluoroaniline
This compound is a highly valuable and functionalized building block in modern organic synthesis. Its utility stems from a unique combination of reactive sites and modulating electronic properties. The ortho-difluoro substitution pattern significantly lowers the pKa of the aniline nitrogen and influences the conformation of resulting structures, a critical feature in drug design for optimizing binding interactions. The chloro-group at the C4 position serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of FDA-approved drugs featuring these scaffolds.[1] Quinolines, for example, are core components of antimalarial and anticancer agents, while other nitrogen-containing heterocycles are ubiquitous in therapeutics targeting a wide range of diseases.[2] This application note details robust and adaptable protocols for transforming this compound into diverse heterocyclic systems.
Core Synthetic Strategies
The strategic functionalization of this compound can be approached via two primary pathways, leveraging either the aniline moiety for ring formation or the C-Cl bond for cross-coupling.
Figure 1: Primary synthetic pathways from this compound.
Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination
Rationale and Application
The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds.[3][4] This reaction is particularly effective for coupling aryl halides with a wide range of primary and secondary amines. For this compound, the C4-Cl bond is activated towards oxidative addition to the palladium(0) catalyst due to the electron-withdrawing nature of the fluorine atoms. This protocol allows for the introduction of diverse amine functionalities, yielding novel substituted aniline derivatives that can serve as key intermediates or final target molecules.
Mechanistic Overview: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. The resulting Pd(II) complex coordinates the amine, which is then deprotonated by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Figure 2: Catalytic cycle for the Buchwald-Hartwig Amination.
Detailed Experimental Protocol
Objective: To synthesize 4-(morpholino)-2,6-difluoroaniline.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv). Seal the flask, and purge with argon for 15 minutes.
-
Reagent Addition: Add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and anhydrous toluene.
-
Reactant Addition: Add morpholine (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
| Reactant | Stoichiometry | Catalyst | Ligand | Base | Temp. (°C) | Yield (Typical) |
| This compound | 1.0 equiv | Pd₂(dba)₃ | XPhos | NaOt-Bu | 110 | 85-95% |
| Morpholine | 1.2 equiv | (2 mol%) | (4 mol%) | (1.4 equiv) |
Protocol II: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale and Application
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[6] It enables the linkage of the this compound core to a wide variety of (hetero)aryl boronic acids or esters. This strategy is invaluable for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials. The reaction is known for its high functional group tolerance and generally mild conditions.
Mechanistic Overview: The Catalytic Cycle
The Suzuki coupling mechanism is similar in principle to other palladium-catalyzed cross-couplings. It involves the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Figure 3: Catalytic cycle for the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol
Objective: To synthesize 4-(pyridin-3-yl)-2,6-difluoroaniline.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pyridine-3-boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water.
-
Degas: Bubble argon through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst and Base: Add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue using silica gel column chromatography to obtain the desired product.
Data Summary
| Coupling Partner | Stoichiometry | Catalyst | Base | Solvent | Temp. (°C) | Yield (Typical) |
| Pyridine-3-boronic acid | 1.2 equiv | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 75-90% |
| (5 mol%) | (2.0 equiv) |
Protocol III: Synthesis of Quinolones via Gould-Jacobs Reaction
Rationale and Application
The Gould-Jacobs reaction is a classic method for synthesizing quinoline scaffolds, which are of significant interest in medicinal chemistry.[2] The reaction proceeds in two main stages: first, the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate (DEEM), followed by a high-temperature thermal cyclization (annulation). This pathway builds the quinoline ring system directly onto the aniline core. The electron-deficient nature of this compound may require elevated temperatures for the cyclization step.
Mechanistic Overview
The reaction begins with a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, displacing ethanol. The resulting adduct undergoes a thermally induced 6π-electrocyclization. This key step forms the new six-membered ring. Subsequent tautomerization and aromatization (often with loss of H₂) leads to the stable quinolone product.
Figure 4: Simplified workflow for the Gould-Jacobs Quinoline Synthesis.
Detailed Experimental Protocol
Objective: To synthesize 7-chloro-5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid.
Materials:
-
This compound
-
Diethyl 2-(ethoxymethylene)malonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Condensation: Mix this compound (1.0 equiv) and DEEM (1.1 equiv). Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by observing the cessation of ethanol evolution.
-
Cyclization: Add the crude condensation product to a pre-heated high-boiling solvent like Dowtherm A (at ~250 °C). Maintain this temperature for 20-30 minutes.
-
Isolation of Ester: Cool the reaction mixture and dilute with hexane to precipitate the crude ethyl 7-chloro-5,8-difluoro-4-hydroxyquinoline-3-carboxylate. Filter the solid and wash with hexane.
-
Saponification: Suspend the crude ester in a 10% aqueous NaOH solution and reflux for 2-4 hours to hydrolyze the ester.
-
Acidification: Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3. The desired carboxylic acid will precipitate.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum.
Data Summary
| Step | Reagents/Conditions | Purpose |
| Condensation | DEEM (1.1 equiv), 130 °C | Form aniline-DEEM adduct |
| Cyclization | Dowtherm A, 250 °C | Annulation to form the quinolone core |
| Saponification | 10% NaOH (aq), reflux | Hydrolyze the ethyl ester to a carboxylate |
| Precipitation | Conc. HCl | Isolate the final carboxylic acid product |
Safety and Troubleshooting
-
Safety: this compound is harmful if swallowed or inhaled and causes skin and eye irritation.[7][8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin. High-temperature reactions must be conducted with appropriate shielding and temperature control.
-
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low Yield (Cross-Coupling) | Inactive catalyst; presence of oxygen or water. | Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture. Use fresh catalyst. |
| Incomplete Reaction (Coupling) | Insufficient heating; poor ligand choice. | Increase reaction temperature or time. Screen alternative phosphine ligands (e.g., SPhos, RuPhos). |
| Dehalogenation Side Product | Presence of protic impurities; catalyst degradation. | Use a non-protic base if possible. Ensure anhydrous conditions. |
| Low Yield (Gould-Jacobs) | Cyclization temperature too low or time too short. | Ensure the cyclization solvent reaches and maintains ~250 °C. Increase reaction time if necessary. |
| Polymerization (Gould-Jacobs) | Overheating during the initial condensation step. | Control the temperature carefully during the condensation. Consider performing it neat or in a minimal solvent. |
References
- 1. media.neliti.com [media.neliti.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,6-Difluoroaniline
Disclaimer: The following guide is intended for informational purposes for research, development, and manufacturing professionals. The synthesis of 4-Chloro-2,6-Difluoroaniline involves hazardous materials and should only be undertaken by trained personnel in a properly equipped laboratory with appropriate personal protective equipment (PPE) and safety protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Achieving high yield and purity in its synthesis is crucial for the efficiency and cost-effectiveness of the overall manufacturing process. This technical support guide provides a comprehensive overview of the primary synthetic route, detailed troubleshooting for common experimental issues, and a frequently asked questions (FAQs) section to assist researchers in optimizing their synthetic protocols.
The most common and direct laboratory-scale synthesis involves the electrophilic chlorination of 2,6-difluoroaniline. This guide will focus on this route, providing in-depth analysis and practical advice.
Core Synthesis Pathway: Electrophilic Chlorination
The primary route for the synthesis of this compound is the regioselective chlorination of 2,6-difluoroaniline using a suitable chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in a suitable solvent, such as acetic acid.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.
Materials:
-
2,6-Difluoroaniline
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and extraction
-
Rotary evaporator
-
Equipment for purification (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The addition rate should be carefully controlled to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or low temperature can lead to incomplete conversion of the starting material. The electrophilic chlorination of anilines is an equilibrium-driven process, and allowing for adequate time is crucial.
-
Solution: Monitor the reaction closely using TLC or GC-MS to ensure the disappearance of the starting material. If the reaction stalls, consider extending the reaction time or allowing the reaction to proceed at a slightly elevated temperature (e.g., room temperature) after the initial exothermic phase is controlled.
-
-
Suboptimal Stoichiometry:
-
Cause: An incorrect ratio of sulfuryl chloride to 2,6-difluoroaniline can impact the yield. An excess of the chlorinating agent can lead to the formation of di-chlorinated byproducts, while an insufficient amount will result in unreacted starting material.
-
Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio and consider a slight excess of sulfuryl chloride (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.
-
-
Moisture Contamination:
-
Cause: Sulfuryl chloride is sensitive to moisture and can decompose, reducing its effectiveness as a chlorinating agent.
-
Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Handle sulfuryl chloride in a dry environment.
-
Caption: Troubleshooting workflow for low yield.
Q2: I am observing the formation of a significant amount of di-chlorinated byproduct. How can I improve the selectivity for the mono-chloro product?
A2: The formation of di-chloro-2,6-difluoroaniline is a common side reaction. The amino group is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution.
-
Control of Stoichiometry:
-
Cause: Using a large excess of sulfuryl chloride is the primary reason for over-chlorination.
-
Solution: Carefully control the stoichiometry of sulfuryl chloride. Use a molar ratio as close to 1:1 as possible while still achieving a reasonable conversion of the starting material. A slow, dropwise addition of the chlorinating agent is crucial to maintain a low instantaneous concentration, which disfavors di-substitution.
-
-
Reaction Temperature:
-
Cause: Higher reaction temperatures can increase the rate of the second chlorination reaction, leading to more di-substituted product.
-
Solution: Maintain a low reaction temperature, especially during the addition of sulfuryl chloride. Conducting the reaction at 0-5 °C helps to control the exotherm and improve selectivity for mono-chlorination.[1]
-
-
Solvent Effects:
-
Cause: The solvent can influence the reactivity of the electrophile.
-
Solution: While acetic acid is a common solvent, exploring other solvents could modulate the reactivity. For instance, less polar, non-coordinating solvents might decrease the electrophilicity of the chlorinating species. However, this may also reduce the overall reaction rate.[2][3]
-
Q3: The purification of the final product is difficult, and I suspect the presence of isomers. What are the likely isomeric impurities and how can I separate them?
A3: The primary isomeric impurity would be any unreacted starting material, 2,6-difluoroaniline, and the di-chlorinated byproduct. The regioselectivity of the chlorination is generally high for the para-position due to the directing effect of the amino group and the fluorine atoms.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the crude product.
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the product well at elevated temperatures but poorly at room temperature or below. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[4]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, a small amount of activated carbon can be added and then removed by hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals.[4]
-
-
Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography is a viable alternative.
-
| Compound | Typical Elution Order (Normal Phase) | Notes |
| Di-chloro-2,6-difluoroaniline | First | Less polar than the mono-chloro product. |
| This compound | Second | Desired Product. |
| 2,6-Difluoroaniline | Third | More polar due to the unsubstituted amino group. |
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in this reaction? A1: Acetic acid serves as a solvent that can dissolve the starting aniline. It can also act as a proton source, which can protonate the aniline, modulating its reactivity. While aniline itself is highly activating, the anilinium ion is deactivating. This equilibrium can help to control the reactivity and prevent runaway reactions.[7][8][9][10]
Q2: Can I use other chlorinating agents besides sulfuryl chloride? A2: Yes, other chlorinating agents can be used, but sulfuryl chloride is often preferred for its convenience and reactivity. N-chlorosuccinimide (NCS) is another common reagent for the chlorination of anilines and can sometimes offer better selectivity, especially when used with a catalyst.[11]
Q3: How can I monitor the reaction progress effectively? A3: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. A suitable eluent system (e.g., 20% ethyl acetate in hexane) can typically separate the starting material, product, and major byproducts. For more quantitative analysis and to confirm the identity of the products, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[12][13]
Q4: What are the main safety precautions for this reaction? A4: Sulfuryl chloride is a corrosive and lachrymatory liquid that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so proper temperature control is essential. The product, this compound, is also a hazardous chemical and should be handled with care.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chlorination of aromatic compounds in micellar media: regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 9. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. epa.gov [epa.gov]
Technical Support Center: Purification of Crude 4-Chloro-2,6-Difluoroaniline by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 4-Chloro-2,6-Difluoroaniline via recrystallization. Moving beyond a simple procedural outline, this document delves into the rationale behind methodological choices, offers robust troubleshooting solutions for common experimental hurdles, and answers frequently asked questions.
Section 1: Foundational Principles
Before initiating any purification, a thorough understanding of the target compound's properties and the theoretical basis of recrystallization is paramount. This knowledge is the bedrock of effective troubleshooting and method optimization.
Physicochemical Properties of this compound
This compound is a halogenated aromatic amine.[1] Its physical characteristics directly influence the choice of recrystallization solvent and handling procedures.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₆H₄ClF₂N | Indicates a non-polar aromatic core with polar amine and halogen functional groups. |
| Molecular Weight | 163.55 g/mol [1][2] | Used for calculating molar quantities and theoretical yield. |
| Appearance | Colorless to pale yellow crystalline solid[3] | Color in the crude product often indicates impurities that can be removed. |
| Melting Point | 47-50°C[1][3] | A key indicator of purity. A sharp melting point within this range signifies a pure sample. A broad or depressed melting range suggests the presence of impurities. The relatively low melting point makes "oiling out" a potential issue. |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide.[3] | This solubility profile is the basis for selecting an appropriate recrystallization solvent or solvent system. |
Core Principles of Recrystallization
Recrystallization is a purification technique for solid compounds based on differential solubility.[4] The ideal solvent will exhibit:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures. [4][5]
-
Favorable solubility for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[5][6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[5]
The process relies on dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice that excludes impurities.
Section 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the recrystallization of this compound.
Part A: Solvent Selection Screening
The success of a recrystallization hinges on the choice of solvent.[4] If an established solvent system is not known, a small-scale screening is the most critical preliminary step.
Procedure:
-
Place approximately 50-100 mg of the crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, toluene, hexane, water) dropwise at room temperature, stirring after each addition.
-
Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "soluble solvent" in a mixed-solvent pair.
-
Observation 2: If the compound is largely insoluble at room temperature, heat the test tube in a water bath.[6]
-
Observation 3: If the compound dissolves in the hot solvent, it is a potential candidate. Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation 4: The ideal solvent is one in which a large quantity of pure crystals forms upon cooling.[4][6]
-
For Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system.[5] Dissolve the crude compound in a minimum amount of a hot "soluble" solvent (e.g., ethanol) and add a hot "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the hot soluble solvent to redissolve the precipitate and then allow it to cool.[7]
Part B: Recrystallization Procedure (Ethanol/Water System Example)
This protocol uses a common mixed-solvent system for aromatic amines.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely by heating the flask on a hot plate.
-
Saturation: While keeping the solution hot, add hot water dropwise until a faint cloudiness persists, indicating the solution is saturated. Add a few more drops of hot ethanol to make the solution clear again.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel to remove them.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any adhering soluble impurities.[9]
-
Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point (e.g., 35-40°C) until a constant weight is achieved.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is separating as a viscous liquid or oil instead of crystals. What is happening and how can I fix it?
A1: This phenomenon, known as "oiling out," is a common problem for compounds with low melting points like this compound.[11][12] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.
-
Cause A: Solution is too concentrated / Cooled too quickly.
-
Solution 1: Re-heat the mixture until the oil redissolves. Add a small amount (5-10%) of additional hot solvent to decrease the saturation level.[11][13]
-
Solution 2: Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of hot water and allowing both to cool together.[8][14]
-
-
Cause B: High concentration of impurities. Impurities can depress the melting point of the eutectic mixture.
-
Solution 3: If the crude material is highly impure, consider a preliminary purification step (e.g., column chromatography) or perform a second recrystallization on the material obtained after the first attempt.
-
Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A2: This typically indicates that the solution is either too dilute (unsaturated) or it is supersaturated and requires a nucleation site to initiate crystal growth.[7][12]
-
Cause A: Too much solvent was used.
-
Solution 1: Re-heat the solution and gently boil off a portion of the solvent in a fume hood to increase the concentration.[13] Periodically remove it from the heat and allow it to cool to check for crystal formation.
-
-
Cause B: Lack of nucleation sites.
-
Solution 2: Try to induce crystallization by scratching the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[7][13]
-
Solution 3: Add a "seed crystal" – a tiny speck of the pure solid – to the cooled solution. This provides a template for crystal growth.[11][13]
-
Q3: My final yield is very low. What are the likely causes?
A3: A low recovery is a frequent issue in recrystallization. The goal is to maximize purity, which sometimes comes at the cost of yield, but significant losses can be prevented.[9]
-
Cause A: Using too much solvent. This is the most common reason for low yield, as a significant amount of product will remain dissolved in the mother liquor even when cold.[9]
-
Solution 1: During the dissolution step, always use the minimum amount of near-boiling solvent required to dissolve the solid. Add the solvent in small portions.[9]
-
-
Cause B: Premature crystallization. Crystals may have formed and been lost during a hot filtration step.[12]
-
Solution 2: Ensure all glassware (funnel, receiving flask) is pre-heated before hot filtration. Using a slight excess of solvent before filtering and then boiling it off afterward can also help.[8]
-
-
Cause C: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.
-
Solution 3: Always use a minimal amount of ice-cold solvent for the wash step.[9]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound? A1: Impurities can originate from the starting materials or side reactions. Common synthesis routes involve the chlorination of 2,6-difluoroaniline or the reduction of a nitrated precursor.[1][3] Therefore, potential impurities include unreacted 2,6-difluoroaniline, regioisomers (e.g., 2-Chloro-4,6-difluoroaniline), or related halogenated compounds formed during synthesis.[15][16][17]
Q2: My purified crystals are still colored. What does this mean? A2: A persistent color (e.g., yellow or brown) often indicates the presence of highly colored, minor impurities, which can arise from oxidation or polymerization of aniline-type compounds. While recrystallization is effective, some impurities might co-crystallize. If high purity is essential, a subsequent purification step like treatment with activated charcoal (to adsorb colored impurities) followed by another recrystallization, or column chromatography, may be necessary.
Q3: How do I confirm the purity of my final product? A3: The most common and accessible method is melting point determination. A pure compound will have a sharp melting point that matches the literature value (47-50°C).[1][3] Impurities will cause the melting point to be depressed and broaden the range. For more rigorous analysis, techniques like HPLC, GC-MS, and NMR spectroscopy can be employed to quantify purity and identify any remaining contaminants.
Q4: Can I reuse the mother liquor to recover more product? A4: Yes, it is possible to recover a second crop of crystals from the mother liquor. This is typically done by boiling off a significant portion of the solvent to re-concentrate the solution and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities relative to the product is now higher.
Section 5: Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate care.
-
Hazard Profile: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][18] It causes serious skin and eye irritation and may cause respiratory irritation.[3][18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][19][20]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[20]
-
Handling: Avoid creating dust.[1] Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][18]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18][19] In case of eye contact, rinse cautiously with water for several minutes.[18][19] If inhaled, move the person to fresh air.[18][19] Seek medical attention in all cases of significant exposure.
References
- 1. 69411-06-9 | this compound [fluoromart.com]
- 2. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. unifr.ch [unifr.ch]
- 15. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-Chloro-2,6-Difluoroaniline Synthesis
Welcome to the technical support center for 4-Chloro-2,6-Difluoroaniline (CAS 69411-06-9). This guide provides in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this critical chemical intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, mitigate, and eliminate common impurities, ensuring the highest product quality.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purity and stability of this compound.
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: Impurities in this compound synthesis typically arise from three main sources: the starting materials, side reactions during chlorination, and subsequent degradation. The most prevalent impurities include:
-
Unreacted Starting Material: Residual 2,6-Difluoroaniline is a common impurity resulting from incomplete chlorination.
-
Isomeric Byproducts: Chlorination can sometimes occur at other positions on the aromatic ring, leading to isomers such as 2-Chloro-4,6-difluoroaniline.
-
Over-chlorinated Species: The reaction may not stop at mono-chlorination, producing di- and trichlorinated difluoroaniline derivatives.
-
Degradation Products: Halogenated anilines can be susceptible to degradation, especially under harsh acidic or oxidative conditions, leading to colored impurities or polymeric material.[1]
Q2: My purified product has a melting point that is lower and broader than the reported 47-50°C. Why is this?
A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of foreign substances, such as unreacted starting materials, isomeric byproducts, or residual solvents, disrupts the crystal lattice of the pure compound, requiring less energy to transition to the liquid phase. Even small amounts of these impurities can have a significant impact. Verifying the purity of your starting 2,6-difluoroaniline is a crucial first step, as impurities can be carried through the reaction.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a dark place, under an inert atmosphere (such as nitrogen or argon), and at room temperature.[2] This compound can be sensitive to light, air (oxidation), and moisture. Proper storage minimizes the risk of degradation, which can manifest as discoloration and the appearance of new peaks in analytical chromatograms.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of methods provides the most comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for quantifying the parent compound and separating it from potential impurities. A well-developed HPLC method can resolve isomeric and over-chlorinated byproducts.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities. It combines the separation power of HPLC with mass spectrometry, allowing you to determine the molecular weight of byproduct peaks, which is crucial for structural elucidation.[3][4]
-
Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or mass spectrometry (GC-MS) is also suitable for analyzing aniline derivatives and can be used to confirm purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and detect impurities that may not be easily visible by chromatography.
Section 2: Troubleshooting Guide - Impurity Identification & Removal
This section provides a problem-and-solution format for specific experimental challenges.
Problem 1: My HPLC chromatogram shows a significant peak for an impurity with a lower retention time than the product.
Likely Cause: This is often indicative of unreacted 2,6-difluoroaniline, which is typically more polar than its chlorinated counterpart and thus elutes earlier in a reverse-phase HPLC system.
Solution: Purification via Acid-Base Extraction
The basicity of the aniline functional group can be exploited to separate it from less basic or neutral impurities.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. The basic anilines (product and unreacted starting material) will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated anilines from the organic layer, which retains neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the pH is basic (pH > 9). This will deprotonate the anilines, causing them to precipitate.
-
Re-extraction: Extract the now neutral anilines back into an organic solvent (e.g., three times with ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Verification: Confirm the removal of the impurity by repeating the HPLC analysis.
Problem 2: LC-MS analysis reveals impurities with masses corresponding to the addition of a second chlorine atom (M+34).
Likely Cause: This points to over-chlorination of the aromatic ring, a common side reaction when using strong chlorinating agents like sulfuryl chloride.[2]
Solution: Reaction Optimization & Purification by Recrystallization
-
Causality & Prevention: Over-chlorination is driven by reaction kinetics and stoichiometry. To minimize its occurrence, consider the following adjustments to your synthesis protocol:
-
Stoichiometry Control: Use a precise molar equivalent of the chlorinating agent (typically 1.0 to 1.1 equivalents).
-
Controlled Addition: Add the chlorinating agent slowly and at a reduced temperature (e.g., 0-5°C) to better control the reaction rate and selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed, preventing further chlorination of the product.
-
-
Removal: Recrystallization is a highly effective method for removing impurities with different solubility profiles, such as over-chlorinated byproducts.
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Very low solubility. Can be used as an anti-solvent in a mixed system.[6] |
| Ethanol | High | 78 | Good solubility when hot. Often used in a mixed system with water.[6] |
| Toluene | Low | 111 | Good potential due to the aromatic nature of both solvent and solute.[6] |
| Hexane | Low | 69 | Low solubility. Can be used as an anti-solvent to induce precipitation.[6] |
| Isopropanol | Medium | 82 | Likely to have good hot solubility and lower cold solubility. |
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure all glassware is pre-heated to prevent premature crystallization.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 35-40°C).
-
Purity Confirmation: Assess the purity of the recrystallized product by measuring its melting point and running an HPLC analysis.
Section 3: Visualized Workflows
Diagram 1: Impurity Troubleshooting Workflow
This diagram outlines a logical sequence for identifying and resolving purity issues during the synthesis of this compound.
Caption: Troubleshooting decision tree for purity analysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 69411-06-9 | this compound [fluoromart.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unifr.ch [unifr.ch]
- 8. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
Technical Support Center: Synthesis of 4-Chloro-2,6-Difluoroaniline Derivatives
Welcome to the technical support center for the synthesis of 4-Chloro-2,6-Difluoroaniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound and its derivatives.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve either the direct chlorination of a difluoroaniline precursor or the reduction of a corresponding nitroaromatic compound. A typical route is the chlorination of 2,6-difluoroaniline using a reagent like sulfuryl chloride in acetic acid[1]. Another common industrial approach is the catalytic hydrogenation of a chlorinated difluoronitrobenzene precursor[2].
Q2: I'm observing significant dehalogenation during the catalytic hydrogenation of my chlorinated difluoronitrobenzene precursor. What is the likely cause and how can I prevent it?
A2: Dehalogenation is a very common side reaction during the catalytic hydrogenation of halogenated nitroaromatics[3][4]. It occurs when the catalyst, typically a noble metal like Palladium, also catalyzes the cleavage of the carbon-halogen bond. To mitigate this, consider modifying your catalytic system. The use of platinum-based catalysts, sometimes modified with other metals like vanadium, can enhance selectivity for the nitro group reduction while minimizing dehalogenation[4][5]. Alternatively, using Raney Cobalt has also been shown to be effective[4].
Q3: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
A3: Poor regioselectivity is a common challenge, especially in nucleophilic aromatic substitution (SNAr) reactions on polysubstituted rings[6]. The directing effects of the existing substituents on the ring are paramount. For instance, electron-withdrawing groups like nitro groups activate the ring for nucleophilic attack, particularly at the ortho and para positions[7][8]. To improve regioselectivity, carefully consider the electronic properties of your starting material and the reaction conditions. Solvent choice can also play a crucial role in influencing the regiochemical outcome of SNAr reactions[6].
Q4: What are the primary safety concerns I should be aware of during this synthesis?
A4: The synthesis of halogenated anilines involves several hazards. Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. Catalytic hydrogenation involves flammable hydrogen gas under pressure, and catalysts like Palladium on Carbon and Raney Nickel can be pyrophoric, meaning they can ignite spontaneously in air, especially after use[9]. Always handle these reagents in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and ensure that pressure equipment is properly maintained and operated by trained personnel[9].
II. Troubleshooting Guide: Side Reactions & Solutions
This section provides a detailed breakdown of specific problems you might encounter during the synthesis of this compound derivatives, along with actionable solutions.
Problem 1: Low Yield and Presence of Dechlorinated Byproduct in Catalytic Hydrogenation
Symptom: Your final product is contaminated with 2,6-difluoroaniline, and the overall yield of this compound is lower than expected after the reduction of a chlorinated difluoronitrobenzene precursor.
Causality: This is a classic case of competitive hydrodechlorination. The palladium catalyst, while effective for nitro group reduction, is also highly active for the hydrogenolysis of aryl chlorides[3][10].
Troubleshooting Steps:
-
Catalyst Selection:
-
Switch to a Less Active Catalyst for Dehalogenation: Consider replacing Palladium on Carbon (Pd/C) with Platinum on Carbon (Pt/C) or Raney Cobalt, which have been shown to exhibit higher selectivity for nitro group reduction over dehalogenation[4].
-
Catalyst Modification: The addition of catalyst modifiers can suppress dehalogenation. For instance, co-modifying a palladium catalyst with triphenylphosphine (PPh₃) and sodium metavanadate (NaVO₃) has been demonstrated to inhibit dehalogenation while promoting the selective hydrogenation of the nitro group[10].
-
-
Reaction Conditions Optimization:
-
Lower Hydrogen Pressure: High hydrogen pressure can favor hydrodehalogenation. Try performing the reaction at a lower pressure.
-
Temperature Control: Maintain a moderate reaction temperature, as higher temperatures can increase the rate of dehalogenation.
-
Solvent Choice: Ethers such as THF or 2-methyl-THF have been found to be suitable solvents that can lead to high hydrogenation rates and good substrate solubility[4].
-
Data Presentation: Catalyst Performance in Halogenated Nitroaromatic Reduction
| Catalyst System | Key Advantage | Potential Side Reactions | Reference |
| Pd/C | High activity for nitro reduction | High incidence of dehalogenation | [3][4] |
| Pt-V/C | High selectivity for nitro reduction | Lower activity compared to Pd/C | [4] |
| Raney Co | Good performance in selective hydrogenation | Pyrophoric nature requires careful handling | [4] |
| Modified Pd Catalysts | Tunable selectivity to minimize dehalogenation | May require more complex preparation | [5][10] |
Problem 2: Formation of Azo and Azoxy Impurities
Symptom: You observe colored impurities in your product, and mass spectrometry data suggests the presence of species with higher molecular weights than your target aniline.
Causality: These are likely condensation byproducts. During the reduction of the nitro group, intermediate species such as nitroso and hydroxylamine are formed. These intermediates can react with each other or with the final aniline product to form dimeric impurities like azoxy and azo compounds[4][11].
Troubleshooting Steps:
-
Ensure Complete Reduction:
-
Reaction Time and Catalyst Loading: Incomplete reduction can lead to a buildup of the reactive intermediates. Ensure sufficient reaction time and an adequate catalyst loading to drive the reaction to completion.
-
Hydrogen Availability: Make sure there is a sufficient supply of hydrogen throughout the reaction.
-
-
Use of Additives:
-
The introduction of vanadium species has been shown to be effective in preventing the accumulation of hydroxylamine intermediates by catalyzing their rapid conversion to the amine[5].
-
Visualization: Reaction Pathways in Nitroarene Reduction
The following diagram illustrates the main reduction pathway and the side reactions leading to dimeric impurities.
References
- 1. 69411-06-9 | this compound [fluoromart.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Purification of 4-Chloro-2,6-Difluoroaniline
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Chloro-2,6-Difluoroaniline using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this and similar halogenated anilines.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] However, its purification by column chromatography is often not straightforward. The presence of a basic aniline group and multiple halogen substituents introduces specific challenges, including strong interactions with the stationary phase, co-elution with structurally similar impurities, and potential on-column degradation. This guide offers practical, field-proven solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is streaking or "tailing" on the TLC plate and the column. What is the cause and how can I fix it?
A1: Tailing is a common issue when purifying basic compounds like anilines on standard silica gel.[4] Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic amino group of your aniline can undergo strong acid-base interactions with these silanol groups, leading to a non-ideal equilibrium during elution. This results in the elongated, "tailing" spots you observe.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[4]
-
Triethylamine (TEA): Adding 0.1-1% TEA to your eluent is a standard practice. The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your aniline product and allowing it to elute in a sharp band.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your mobile phase, serving a similar purpose.
-
-
Use of Deactivated Silica: You can use commercially available deactivated silica gel (e.g., treated with a silanizing agent) or prepare it by treating standard silica gel with a TEA solution and then drying it.
Q2: I am having trouble separating my product from a very similar impurity. How can I improve the resolution?
A2: Poor resolution between closely related compounds is a frequent challenge.[5] The key is to optimize the selectivity of your chromatography system.
Solutions:
-
Fine-tune the Mobile Phase:
-
Solvent System Optimization: The choice of solvents is critical.[6][7] If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination with different selectivities, such as dichloromethane/ethyl acetate or toluene/ethyl acetate.
-
Isocratic vs. Gradient Elution: If you are running the column with a single solvent mixture (isocratic), switching to a shallow gradient elution can significantly improve separation.[4] A shallow gradient involves slowly and gradually increasing the polarity of the mobile phase over the course of the separation.
-
-
Change the Stationary Phase:
-
Alumina: Alumina is another common stationary phase and can be basic, neutral, or acidic.[7] Basic or neutral alumina might provide better results for anilines by reducing the strong acidic interactions seen with silica.
-
Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, consider using reverse-phase (e.g., C18-functionalized silica) chromatography.[8] In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be inverted, with more polar compounds eluting first.
-
Q3: My yield of this compound after column chromatography is very low. Where could my product be going?
A3: Low recovery can be due to several factors, from irreversible binding to the column to product degradation.
Solutions:
-
Irreversible Adsorption: As mentioned, the basic aniline can bind very strongly to acidic silica. If you are not using a mobile phase modifier like TEA, your product may be permanently stuck to the column. Always run a "flush" with a highly polar solvent (e.g., 10% methanol in dichloromethane) after your product is expected to have eluted to see if any additional material comes off.
-
On-Column Degradation: While anilines are generally stable on silica, highly activated anilines can sometimes degrade.[9][10] To test for this, you can perform a simple experiment: dissolve a small, pure sample of your product, spot it on a TLC plate, and then add a small amount of silica gel to the sample vial. Let it sit for an hour, then spot the same TLC plate again and run it. If a new, lower Rf spot appears or the original spot diminishes, your compound is likely degrading on the silica. In this case, using a less acidic stationary phase like deactivated silica or alumina is recommended.
-
Improper Fraction Collection: Ensure you are monitoring your fractions carefully using TLC. Your product may be eluting earlier or later than expected.
Q4: How do I choose the right solvent system for my column?
A4: The ideal solvent system is best determined by preliminary thin-layer chromatography (TLC).[6][11]
Step-by-Step TLC Protocol for Solvent System Selection:
-
Prepare a Dilute Sample: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.[6]
-
Develop the Plate: Place the TLC plate in a developing chamber containing your test solvent system. Common starting points for halogenated anilines are mixtures of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Analyze the Results: After developing and drying the plate, visualize the spots (see Q5). The ideal solvent system should give your desired product an Rf (retention factor) value of approximately 0.3-0.4.[7] This generally provides the best separation on a column.
-
Optimize: Adjust the ratio of your solvents to achieve the target Rf value. More ethyl acetate will increase the Rf, while more hexane will decrease it.
Q5: this compound is colorless. How can I visualize it on a TLC plate?
A5: Since the compound is not colored, you will need a visualization technique.
-
UV Light: this compound contains a benzene ring and will absorb UV light. If you use TLC plates with a fluorescent indicator (usually designated as F254), your compound will appear as a dark spot under a UV lamp (at 254 nm).[12] This is the most common and non-destructive method.
-
Staining: If your compound does not visualize well under UV light or you need a more sensitive method, you can use a chemical stain.
-
Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized. Your aniline should show up as a yellow or brown spot on a purple background.
-
Anisaldehyde Stain: This is another general-purpose stain that often gives colored spots with various functional groups after heating.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | Mobile phase is too polar or not selective enough. | Decrease the polarity of the mobile phase. Try a different solvent system (e.g., switch from ethyl acetate to dichloromethane as the polar component). Run a shallow gradient elution.[4] |
| Column is overloaded with sample. | Use a larger column with more silica gel relative to the amount of sample. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight. | |
| Poorly packed column leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry method" is generally preferred for packing.[13] | |
| Product Tailing / Broad Bands | Strong interaction of the basic aniline with acidic silica. | Add 0.1-1% triethylamine (TEA) to the eluent. Use neutral or basic alumina as the stationary phase. Use deactivated silica gel.[4][14] |
| Low or No Product Recovery | Product is irreversibly adsorbed onto the column. | Add TEA to the mobile phase. After the expected elution, flush the column with a very polar solvent like 5-10% methanol in dichloromethane to recover strongly bound compounds. |
| Product degraded on the column. | Test for stability on silica using a TLC experiment (see FAQ A3). If degradation occurs, use a less acidic stationary phase like neutral alumina or deactivated silica. | |
| Product is eluting in very early or very late fractions. | Monitor all fractions carefully by TLC until you are certain all UV-active compounds have eluted. | |
| Cracked or Dry Column | Solvent level dropped below the top of the silica bed. | Never let the column run dry.[13] Keep the column topped up with solvent at all times. If a crack appears, the separation will be compromised, and the column needs to be repacked. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This is a general protocol and should be optimized based on TLC analysis.
-
Stationary Phase Preparation:
-
Select a glass chromatography column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[13]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 grams of silica gel to this solution.[11] Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase.[11] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the silica bed.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top surface.
-
Begin eluting with your chosen solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA).
-
Collect fractions in test tubes. The size of the fractions will depend on the column size.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate).
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate and visualize under a UV lamp to identify the fractions containing your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision-making workflow for troubleshooting poor separation.
Impact of Mobile Phase Modifier on Elution
Caption: The effect of adding a basic modifier on peak shape.
References
- 1. 69411-06-9 | this compound [fluoromart.com]
- 2. chembk.com [chembk.com]
- 3. 69411-06-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. columbia.edu [columbia.edu]
- 8. Separation of 2-Bromo-4,6-Difluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. reddit.com [reddit.com]
- 10. Amine column degradation - Chromatography Forum [chromforum.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. epfl.ch [epfl.ch]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up of 4-Chloro-2,6-Difluoroaniline Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2,6-Difluoroaniline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from laboratory scale to pilot plant or full-scale manufacturing. As a key intermediate in the pharmaceutical and agrochemical industries, robust and scalable synthesis of this molecule is paramount. This document provides in-depth, field-proven insights into overcoming common challenges, ensuring a safe, efficient, and reproducible process.
Introduction: The Scale-Up Imperative
This compound (CAS 69411-06-9) is a substituted aniline that serves as a vital building block.[1] The transition from a successful bench-scale reaction to a large-scale industrial process is fraught with challenges that extend beyond simply multiplying reagent quantities. Issues related to mass and heat transfer, reaction kinetics, impurity profiling, and process safety become magnified. This guide addresses these complexities in a practical, question-and-answer format, grounded in fundamental chemical principles and process engineering.
Section 1: Synthesis Overview & Key Scale-Up Considerations
The most common laboratory and industrial synthesis of this compound involves the direct chlorination of 2,6-difluoroaniline.[1] While seemingly straightforward, this electrophilic aromatic substitution requires precise control to ensure high selectivity and minimize the formation of undesired by-products.
A typical synthetic route is illustrated below:
Caption: General synthetic pathway for this compound.
Core Scale-Up Principles:
-
Thermal Management: Electrophilic chlorination is exothermic. Inadequate heat removal in large reactors can lead to temperature spikes, promoting side reactions and creating safety hazards.
-
Mass Transfer & Mixing: The reaction's success depends on the efficient mixing of the reactants. Poor agitation can create localized areas of high reagent concentration, leading to over-reaction and impurity formation.[2]
-
Reagent Addition Strategy: The rate of addition of the chlorinating agent is a critical parameter. A slow, controlled addition is necessary to maintain the optimal temperature and concentration profile.
-
Material Compatibility: Ensure the reactor and associated equipment are compatible with the corrosive nature of reagents like sulfuryl chloride and the acidic reaction medium.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound? A1: The most direct and industrially favored route is the selective chlorination of 2,6-difluoroaniline using agents like sulfuryl chloride in a suitable solvent such as acetic acid.[1] Alternative, multi-step routes may start from different precursors, such as the nitration and subsequent reduction of 4-chloro-1,3-difluorobenzene, but these are often less economical.[4][5]
Q2: What are the main safety hazards I should be aware of during scale-up? A2: The primary hazards are:
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1][6] All operations should be conducted in well-ventilated areas with appropriate Personal Protective Equipment (PPE), including gloves, eye/face protection, and respiratory protection.[7]
-
Corrosivity: Reagents like sulfuryl chloride and solvents like acetic acid are corrosive. Ensure materials of construction are appropriate (e.g., glass-lined or Hastelloy reactors).
-
Thermal Runaway: The chlorination reaction is exothermic. A failure in cooling systems or an uncontrolled addition of the chlorinating agent can lead to a dangerous increase in temperature and pressure.
-
Hazardous By-products: Reactions involving sulfuryl chloride release toxic gases (HCl and SO₂). The reactor must be equipped with a proper off-gas scrubbing system.
Q3: Which analytical techniques are recommended for in-process control (IPC)? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring reaction progress. It allows for the accurate quantification of the starting material, the desired product, and key impurities on a single chromatogram.[8][9] Gas Chromatography (GC) can also be used, but HPLC is often more robust for these non-volatile aromatic amines.[9]
Q4: What are the typical purity specifications for the final product? A4: For use as a pharmaceutical or agrochemical intermediate, the purity of this compound is typically required to be >99.0% (by HPLC area). Critically, specific isomeric impurities (like 3-chloro-2,6-difluoroaniline) and di-chlorinated by-products must be strictly controlled, often to levels below 0.1% each.
Section 3: Troubleshooting Guide for Scale-Up Reactions
This section addresses specific issues encountered during scale-up in a problem-solution format.
Issue 1: Low Yield and Stalled Reaction
You're finding that the reaction conversion, which was >98% at the 1L scale, is now stalling at ~80% in the 100L reactor, even after extended reaction times.
| Possible Cause | Scientific Explanation & Troubleshooting Steps |
| Inefficient Mixing / Mass Transfer | At larger scales, achieving homogenous mixing is more difficult.[2] If the chlorinating agent is not dispersed quickly, it can react locally, while other parts of the reactor remain reactant-rich. Solution: 1. Verify that the reactor's agitator type (e.g., pitched-blade turbine, retreat curve impeller) and speed (RPM) are sufficient to create a vortex and ensure full turnover of the reactor volume. 2. Consider installing baffles to improve turbulence and prevent solid suspension issues if any reagents are added as solids. |
| Poor Temperature Control | The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. If the bulk temperature is at the target, "hot spots" may still exist where the reaction rate is excessively high, leading to side reactions or catalyst (if used) degradation. Solution: 1. Ensure the reactor's cooling jacket has sufficient flow of coolant. 2. Implement a slower, controlled addition of the chlorinating agent to allow the cooling system to keep pace with the heat generated. 3. Use a calibrated internal temperature probe for accurate monitoring, rather than relying solely on the jacket temperature. |
| Reagent Quality & Water Content | Small amounts of water in solvents or starting materials, which may have been negligible at lab scale, can become significant at large scale. Water can react with chlorinating agents like sulfuryl chloride, reducing their effective concentration. Solution: 1. Qualify all batches of raw materials for purity and water content (e.g., via Karl Fischer titration). 2. Ensure solvents are appropriately dried before use. |
Issue 2: High Levels of Impurities
Your final product is meeting the overall purity target, but a specific di-chlorinated impurity is consistently out of specification (>0.5%).
The formation of impurities is a common challenge, often stemming from issues with reaction selectivity.
References
- 1. 69411-06-9 | this compound [fluoromart.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. chembk.com [chembk.com]
- 5. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 6. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in 4-Chloro-2,6-Difluoroaniline experiments
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: 4-Chloro-2,6-Difluoroaniline
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in experiments involving this compound.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of this compound that influence its reactivity.
Q1: Why are my reaction yields consistently low when using this compound as a nucleophile?
A: The primary reason for low conversion is the significantly reduced nucleophilicity of the aniline's nitrogen atom. This is a direct consequence of the molecule's electronic structure:
-
Inductive Effects (-I): The two fluorine atoms at the ortho positions are highly electronegative. They strongly pull electron density away from the aromatic ring and, by extension, from the amino group through the sigma (σ) bonds.[1]
-
Resonance Effects (+M): While the nitrogen's lone pair can donate into the ring (a +M effect), the powerful inductive withdrawal from the two ortho-fluorines and the para-chlorine atom overwhelmingly dominates.[2]
This severe electron deficiency makes the nitrogen lone pair less available to attack electrophiles, resulting in sluggish or incomplete reactions compared to aniline or less substituted anilines.[3]
Q2: How does the stability of this compound affect my experiments?
A: this compound is a stable solid with a melting point of 47-50°C.[4] However, like many halogenated anilines, it can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[5] If your reaction requires strong acid, consider that starting material degradation could be a contributing factor to low yield. It is recommended to store the compound in a dark place under an inert atmosphere.[4]
Q3: Are there any specific safety precautions I should be aware of?
A: Yes. This compound is considered hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[4][6] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[6]
Part 2: Troubleshooting Specific Reaction Types
This section provides a logical workflow to diagnose and solve common issues leading to low conversion rates.
Troubleshooting Workflow Diagram
This diagram provides a high-level decision-making process for diagnosing experimental failures.
References
Technical Support Center: Managing Exothermic Reactions with 4-Chloro-2,6-Difluoroaniline
Welcome to the technical support center for handling 4-Chloro-2,6-Difluoroaniline. This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the safe and effective execution of your chemical syntheses. The aniline moiety, particularly when substituted with electron-withdrawing groups, presents unique challenges in common synthetic transformations known for their exothermic nature, such as nitration and diazotization. This document will equip you with the knowledge to manage these risks proactively.
Section 1: Foundational Knowledge & Hazard Assessment
This section addresses the most frequently asked questions regarding the inherent properties of this compound and the preliminary steps required before any experimentation.
FAQ: Initial Compound Hazards
Question: What are the primary hazards associated with this compound?
Answer: this compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin[1][2].
-
Irritation: It causes serious skin and eye irritation and may cause respiratory irritation[1][3][4].
-
Handling Precautions: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5][6]. Avoid creating dust and store the compound in a tightly closed container in a cool, dry, dark place under an inert atmosphere[1].
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin[2]. | ❗ |
| Skin Irritation | Causes skin irritation[2]. | ❗ |
| Eye Irritation | Causes serious eye irritation[2]. | ❗ |
| Respiratory Irritation | May cause respiratory irritation[2]. | ❗ |
FAQ: Understanding Exothermic Potential
Question: Why is it critical to assess the exothermic potential of reactions involving this aniline derivative?
Answer: Many essential reactions performed on anilines, such as nitration and diazotization, are highly exothermic. An exothermic reaction releases heat. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, the reaction temperature will rise uncontrollably. This phenomenon, known as a "runaway reaction" or "thermal runaway," can lead to a rapid increase in temperature and pressure, potentially causing reactor failure, explosions, and the release of toxic materials[7][8]. For substituted anilines, the high reactivity of the amino group can lead to violent reactions, especially with strong oxidizing agents like nitric acid[9][10].
Question: How can I quantitatively assess the thermal risk of my planned reaction before running it at scale?
Answer: The industry standard for assessing thermal risk is Reaction Calorimetry (RC) .[11] A reaction calorimeter is a specialized instrument that measures the heat flow of a chemical reaction in real-time under controlled conditions that mimic a larger-scale reactor.[12]
Using RC provides critical process safety data, including:[13]
-
Heat of Reaction (ΔHr): The total amount of energy released.
-
Heat Release Rate (q_r): How quickly the heat is generated.
-
Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all cooling were lost. This is a crucial indicator of the potential severity of a runaway.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a cooling failure scenario, which helps determine if dangerous secondary decomposition reactions could be triggered[14].
Investing in a reaction calorimetry study is the most reliable way to design a safe process and prevent thermal incidents.[15]
Section 2: Troubleshooting Guide for Common Exothermic Reactions
This section provides specific troubleshooting advice for two common, highly exothermic transformations of this compound.
Scenario 1: Nitration Reactions
Direct nitration of anilines is notoriously difficult and hazardous. The strong activating -NH₂ group makes the ring highly susceptible to oxidation and over-reaction, while the basicity of the amine can lead to protonation in the acidic nitrating mixture, deactivating the ring.[10] A common strategy is to first protect the amine as an acetanilide to moderate its reactivity.[9][16]
Question: I am planning a nitration of this compound. What are the key parameters to control to prevent a runaway?
Answer: The paramount principle is to control the reaction rate by controlling the addition of the nitrating agent. A semi-batch process, where the nitrating agent is added slowly to the substrate in the reactor, is standard practice.
Key Control Parameters:
-
Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to slow the reaction kinetics and allow the cooling system to keep up with heat generation.
-
Addition Rate: The rate of addition of your nitrating agent (e.g., HNO₃/H₂SO₄) is your primary control lever. The addition should be slow and steady, and the rate must be determined based on calorimetry data to ensure the heat release rate never exceeds the cooling capacity of your reactor.
-
Agitation: Ensure efficient stirring to promote heat transfer to the reactor walls and prevent localized "hot spots" where the reaction can accelerate.
-
Concentration: Work at a moderate dilution. While this may increase batch cycle time, it increases the overall heat capacity of the reaction mass, providing a larger thermal buffer against temperature spikes.
Question: During my nitrating agent addition, the temperature is rising faster than expected, even with full cooling. What should I do?
Answer: This is a critical situation indicating that heat is accumulating, a precursor to a thermal runaway.
Immediate Actions:
-
STOP THE ADDITION IMMEDIATELY. This removes the source of fuel for the exothermic reaction.
-
Apply Emergency Cooling: If available, use an external cooling bath (e.g., dry ice/acetone) to supplement the reactor's jacket.
-
Prepare for Quench: If the temperature continues to rise despite these measures, you must be prepared to quench the reaction. The appropriate quenching agent and procedure should have been identified during your process safety review.
Workflow: Assessing and Managing Exothermic Risk
The following diagram outlines the decision-making process for safely handling a potentially exothermic reaction.
Caption: Decision workflow for exothermic reaction management.
Scenario 2: Diazotization Reactions
Diazotization involves reacting a primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[17] These intermediates are highly useful but can be unstable. The reaction is exothermic, and the accumulation of unreacted nitrous acid or the decomposition of the diazonium salt itself can pose significant hazards.
Question: I am performing a diazotization on this compound. What is the biggest risk and how do I mitigate it?
Answer: The primary risk is the accumulation of the diazonium salt, which can decompose exothermically and sometimes explosively, especially if it precipitates out of solution or is allowed to warm up.
Mitigation Strategies:
-
Strict Temperature Control: Diazotizations are almost always run at low temperatures (0-5 °C) to ensure the diazonium salt remains stable in solution.
-
Control Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts immediately and does not accumulate.
-
Monitor for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A positive test (blue-black color) indicates that enough nitrite has been added. A persistent excess should be avoided.
-
Use Immediately: Do not let the diazonium salt solution sit for extended periods or warm up. It should be used in the subsequent reaction step (e.g., a Sandmeyer reaction) as soon as it is formed.[18]
-
Quenching Excess Nitrite: After the reaction, any excess nitrous acid must be destroyed before workup. A solution of sulfamic acid or urea is typically used for this purpose, which converts HNO₂ into N₂ gas.
Question: My diazotization reaction is producing a lot of brown gas (NOx). What does this mean?
Answer: The evolution of brown nitrogen dioxide (NO₂) gas indicates that the reaction temperature is likely too high, or the acid concentration is incorrect, leading to the decomposition of nitrous acid. This is a sign of poor control. You should immediately re-check and lower the temperature. If it persists, stop the nitrite addition and allow the reaction to stabilize before proceeding cautiously.
Section 3: Emergency Protocols
Protocol: Emergency Quenching
A quench is the rapid deactivation of a reactive chemical mixture by adding a substance (a quenching agent) that consumes the reactive species. This protocol should be developed before you start your reaction.
Objective: To safely and rapidly halt an uncontrolled exothermic reaction.
Methodology:
-
Pre-Experiment Identification:
-
For Nitration: Identify a suitable quenching agent. A cold, dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be effective. The quench should be tested on a micro-scale to ensure it doesn't produce excessive gas or its own exotherm.
-
For Diazotization: A pre-chilled solution of a compound that reacts rapidly with diazonium salts, such as a phenol or a reducing agent, can be used. The choice depends on the subsequent chemistry.
-
-
Preparation: Have a sufficient quantity of the chosen quenching agent ready in an addition funnel or on a pump, separate from your main reagent feed. The volume should be enough to neutralize all limiting reagents added.
-
Execution (in an emergency):
-
Confirm main reagent feed is stopped.
-
Add the quenching agent rapidly, but in a controlled manner, to avoid violent gas evolution or splashing.
-
Monitor the reactor temperature closely. A successful quench will result in a rapid decrease in temperature.
-
Diagram: Thermal Runaway Cascade
This diagram illustrates the sequence of events that can lead to a catastrophic failure.
References
- 1. 69411-06-9 | this compound [fluoromart.com]
- 2. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. iokinetic.com [iokinetic.com]
- 8. aidic.it [aidic.it]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 11. sigma-hse.com [sigma-hse.com]
- 12. mt.com [mt.com]
- 13. fauske.com [fauske.com]
- 14. researchgate.net [researchgate.net]
- 15. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Diazotisation [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Identifying Synthesis Byproducts of 4-Chloro-2,6-Difluoroaniline via GC-MS
Welcome to the technical support guide for the analysis of 4-Chloro-2,6-Difluoroaniline. This document is designed for researchers, chemists, and quality control professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity and identify potential byproducts from the synthesis of this critical chemical intermediate. As a key building block in pharmaceuticals and agrochemicals, ensuring its purity is paramount. This guide provides field-proven protocols, data interpretation strategies, and troubleshooting solutions to address common challenges encountered during analysis.
Section 1: Understanding Potential Synthesis Byproducts (FAQs)
This section addresses the foundational knowledge required for effective analysis: knowing what to look for. The identity of byproducts is intrinsically linked to the synthetic route employed.
Q1: What are the common synthetic routes for this compound?
There are several established methods for synthesizing this compound. The choice of route often depends on the availability and cost of starting materials. Key routes include:
-
Direct Chlorination of 2,6-Difluoroaniline: This method involves the direct electrophilic chlorination of 2,6-difluoroaniline using a chlorinating agent like sulfuryl chloride.[1] While direct, this can sometimes lead to challenges with selectivity and the formation of isomers.
-
Reduction of a Nitro Precursor: A common multi-step approach involves the nitration of a suitable precursor followed by reduction. For instance, 4-chloro-1,3-difluorobenzene can be nitrated to form 1-chloro-2,4-difluoro-5-nitrobenzene, which is then reduced (e.g., via catalytic hydrogenation) to yield the final product.[2] This route often provides better control over isomer formation.[3]
-
Halogen Exchange (Halex) Reactions: More complex industrial routes may start from less expensive, multi-chlorinated benzenes, such as 1,2,3-trichlorobenzene.[4][5] These processes involve exchanging chlorine atoms for fluorine using a fluoride salt, followed by amination. These routes can produce a unique profile of halogenated intermediates.
Q2: Based on these routes, what are the most likely impurities to expect?
The expected byproducts are a direct consequence of the reaction pathway and conditions. Below is a summary of potential impurities that you may encounter during your GC-MS analysis.
| Impurity Type | Potential Byproducts | Origin / Cause | Molecular Weight ( g/mol ) |
| Unreacted Starting Materials | 2,6-Difluoroaniline | Incomplete chlorination in Route 1.[1] | 129.11 |
| 4-Chloro-1,3-difluoro-5-nitrobenzene | Incomplete reduction in Route 2.[3][6] | 193.54 | |
| Isomeric Byproducts | 2-Chloro-4,6-difluoroaniline | Non-selective chlorination or rearrangement. | 163.55 |
| 3-Chloro-2,6-difluoroaniline | Alternative chlorination position. | 163.55 | |
| Over-Reaction Products | Dichloro-difluoroanilines (e.g., 3,4-Dichloro-2,6-difluoroaniline) | Harsh chlorination conditions leading to multiple additions. | 197.99 |
| Side-Reaction Products | Dehalogenated compounds (e.g., 2,6-Difluoroaniline) | Reductive loss of chlorine during hydrogenation steps.[3] | 129.11 |
| Hydroxylated impurities (e.g., Chloro-difluoro-aminophenols) | Reaction with residual water, especially under harsh conditions.[7] | 180.55 | |
| Partially fluorinated/chlorinated intermediates | From Halex reactions starting with trichlorobenzene.[4][5] | Variable |
Section 2: Experimental Protocol: A Validated GC-MS Methodology
This section provides a robust, step-by-step protocol for the GC-MS analysis of this compound. The causality behind parameter selection is explained to empower you to adapt the method to your specific instrumentation.
Experimental Workflow Diagram
Caption: GC-MS workflow from sample preparation to data analysis.
Sample Preparation
The goal of sample preparation is to create a clean, homogenous solution at a concentration suitable for the instrument's sensitivity, avoiding detector saturation.
-
Stock Solution: Accurately weigh approximately 10 mg of the crude this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in a high-purity volatile solvent such as methanol or acetonitrile.[8] These solvents are compatible with common GC stationary phases and vaporize cleanly in the inlet.
-
Homogenization: Vortex and sonicate the solution for 2-5 minutes to ensure complete dissolution of all components.
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. This concentration range is typically ideal for modern GC-MS systems, providing strong signal without overloading the column or detector.
-
Transfer: Transfer the final working solution to a 2 mL autosampler vial with a PTFE-lined cap.
Recommended GC-MS Parameters
The following parameters are a validated starting point. The oven temperature program is designed to provide sufficient separation between closely-eluting isomers.
| Parameter | Value | Justification (The "Why") |
| GC System | ||
| Inlet Mode | Split (50:1 ratio) | Prevents column overload and ensures sharp peaks for a concentrated main component. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for separation on a standard 0.25 mm ID column. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, ZB-5ms) | A robust, low-polarity column ideal for separating aromatic compounds. The "ms" designation indicates low bleed, which is critical for sensitive MS detection.[9] |
| Oven Program | Initial: 60 °C (hold 2 min) | Allows for sharp peak focusing at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A controlled ramp rate to separate isomers and other byproducts effectively. | |
| Final Hold: 280 °C (hold 5 min) | Ensures all heavier components are eluted from the column, preventing ghost peaks in subsequent runs. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy that allows for comparison with commercial mass spectral libraries (e.g., NIST, Wiley). |
| Source Temperature | 230 °C | Hot enough to prevent condensation of analytes, but not so hot as to cause thermal degradation.[10] |
| Quadrupole Temp | 150 °C | Maintains ion trajectory and prevents contamination of the mass filter. |
| Mass Scan Range | 45 - 450 m/z | Covers the molecular weight of the target compound and all expected byproducts, while avoiding low-mass solvent or air peaks. |
Section 3: Data Interpretation – The Logic of Identification
Identifying an unknown peak requires a systematic analysis of its mass spectrum. The process begins with the molecular ion and proceeds to an examination of its fragmentation patterns.
Logical Flow for Peak Identification
Caption: Systematic logic for identifying unknown peaks in GC-MS.
The Molecular Ion Peak (M+•): Your First Clue
The molecular ion is the heaviest peak in a spectrum (barring isotopic peaks) and represents the intact molecule with one electron removed.
-
The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[11] this compound (C₆H₄ClF₂N) has one nitrogen, and its molecular weight is ~163.5, correctly yielding an odd molecular ion at m/z 163.
-
The Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any fragment containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the second peak being about one-third the height of the first.[8] This is a definitive marker for chlorine-containing byproducts.
Characteristic Fragmentation Patterns
Electron ionization at 70 eV imparts significant energy, causing molecules to break apart in predictable ways. The resulting fragments provide a structural fingerprint. Aromatic amines are relatively stable, often showing a prominent molecular ion.[12]
Table of Expected Fragments for this compound and Potential Byproducts:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Interpretation of Fragments |
| This compound | 163/165 | 128 | Loss of a chlorine radical ([M-Cl]⁺).[8] |
| 136 | Loss of HCN from the [M-H]⁺ fragment.[11] | ||
| 99 | Further fragmentation of the aromatic ring. | ||
| 2,6-Difluoroaniline (Starting Material) | 129 | 110 | Loss of a fluorine radical ([M-F]⁺). |
| 102 | Loss of HCN. | ||
| Dichloro-difluoroaniline (Over-reaction) | 197/199/201 | 162/164 | Loss of a chlorine radical ([M-Cl]⁺). |
| 143 | Loss of two chlorine radicals ([M-2Cl]⁺). |
Section 4: Troubleshooting Guide (FAQs)
Even with a robust method, problems can arise. This section addresses common issues in a practical Q&A format.
Q3: My aniline peaks are tailing badly. What is the cause and how do I fix it?
-
Symptom: Asymmetrical peaks with a pronounced "tail" towards higher retention times. This leads to poor integration and inaccurate quantification.
-
Causality: Aniline is a basic compound. The amine group can interact with active sites (silanol groups) in the GC inlet liner or on the front end of the column.[10] This secondary interaction slows the molecule's progress, causing tailing.
-
Solutions:
-
Check Your Liner: Replace the inlet liner. If you are not already, switch to a high-quality, deactivated (silanized) liner. Using a liner with glass wool can help trap non-volatile matrix components but can also introduce activity if not properly deactivated.[10]
-
Perform Inlet Maintenance: A dirty inlet is a common source of activity. Clean the injector port and replace the septum and O-rings.
-
Column Maintenance: Clip the first 10-20 cm from the front of your GC column. This removes the section most likely to be contaminated with non-volatile residues that create active sites.
-
Consider a Specialized Column: If tailing persists and you analyze amines frequently, consider a column specifically designed for amine analysis, which has enhanced deactivation.
-
Q4: I have poor resolution between two peaks that I suspect are isomers. What can I do?
-
Symptom: Two or more peaks are not fully separated, appearing as a single broad peak or overlapping shoulders. This makes identification and quantification impossible.
-
Causality: Positional isomers, such as 3-Chloro-2,6-difluoroaniline and this compound, have very similar boiling points and polarities, making them difficult to separate.[13]
-
Solutions:
-
Modify the Oven Program: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min). A slower ramp increases the time the analytes spend interacting with the stationary phase, improving separation.
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of early-eluting compounds at the head of the column.
-
Use a Longer Column: If available, switching from a 30 m to a 60 m column of the same phase will double the theoretical plates and significantly enhance resolving power.
-
Q5: My mass spectra have high background noise and don't match the library well. What's wrong?
-
Symptom: Mass spectra show high chemical noise across the mass range, or the library search returns low match scores (<800) for your main peak.
-
Causality: This is often a sign of a contaminated MS source or a system leak. When the ion source is dirty, ion optics are affected, leading to poor peak focusing and mass assignment. Air leaks (oxygen and nitrogen) can also contribute to high background and degrade column performance.[10]
-
Solutions:
-
Perform an Autotune: Run the instrument's automated tune procedure. A failed or poor tune report is a clear indicator of a problem. Pay attention to air/water peaks (m/z 18, 28, 32).[10]
-
Leak Check the System: Check all fittings from the gas trap to the injector and the column connection at the MS transfer line. Use an electronic leak detector for best results.
-
Clean the Ion Source: If the tune is poor and there are no leaks, the ion source likely needs to be cleaned. Follow the manufacturer's procedure for disassembling, cleaning (typically by sonicating in a series of solvents or by gentle abrasive polishing), and reassembling the source components (repeller, lenses, ion box).
-
References
- 1. 69411-06-9 | this compound [fluoromart.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 5. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. youtube.com [youtube.com]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. agilent.com [agilent.com]
Technical Support Center: High-Purity Recrystallization of 4-Chloro-2,6-Difluoroaniline
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-Chloro-2,6-Difluoroaniline via recrystallization. The content is structured to address common challenges and provide robust, field-tested protocols for researchers in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to recrystallization?
This compound (CAS: 69411-06-9, Formula: C₆H₄ClF₂N) is a crystalline solid.[1] There is some discrepancy in the reported melting point in literature, with values ranging from 47-50°C to 65-67°C.[1][2] It is highly recommended to determine the melting point of your crude material, as this can influence solvent selection, particularly to avoid "oiling out." The compound is generally described as slightly soluble in water but soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide.[1] This solubility profile is the foundation for developing an effective recrystallization protocol.
Q2: Why is high-purity this compound critical and what are its common impurities?
High-purity this compound is essential as it is a key building block in the synthesis of pharmaceuticals and agrochemicals.[3] Impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxicological risks in final products.
Common impurities may include:
-
Unreacted Starting Materials: Such as 2,6-difluoroaniline from an incomplete chlorination reaction.[2]
-
Isomeric Byproducts: Formation of other positional isomers of chloro-difluoroaniline can occur depending on the synthetic route.[4][5]
-
Oxidation Products: Anilines, in general, are susceptible to air oxidation, which can form highly colored impurities, often leading to a yellow, brown, or reddish crude product.[6][7]
-
Residual Solvents and Reagents: From the synthesis and initial workup steps.[2]
Q3: What defines an "ideal" recrystallization solvent for this specific compound?
The ideal solvent for recrystallizing this compound must satisfy several criteria, based on the principle of differential solubility:
-
High Solubility at Elevated Temperatures: The solvent should completely dissolve the crude compound near its boiling point.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution while impurities remain dissolved.[8]
-
Favorable Boiling Point: The solvent's boiling point should be high enough to provide an adequate solubility range but ideally below the melting point of the pure compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out."
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the surface of the purified crystals during drying.
Solvent Selection and Optimization
Choosing the right solvent is the most critical step for a successful recrystallization.[8] A preliminary small-scale screening is always recommended.
Solvent Screening Protocol
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane) dropwise at room temperature.
-
Initial Solubility Test: Observe if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable as a single-solvent system because recovery will be poor.
-
Heating: If the compound is insoluble or sparingly soluble, gently heat the test tube in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Evaluation: The best solvent is one that dissolves the compound when hot and yields a large quantity of crystalline solid upon cooling.
Solvent Selection Guide Table
The following table provides a starting point for solvent selection based on the known properties of similar halogenated anilines.[8][9]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior for this compound |
| Ethanol | High | 78 | Good Candidate. Likely high solubility when hot and moderate to low when cold. Often effective in a mixed system with water.[8] |
| Isopropanol | Medium | 82 | Good Candidate. Similar to ethanol, offers a good balance of solubility properties for halogenated anilines.[8] |
| Toluene | Low | 111 | Potential Candidate. The aromatic nature may promote solubility, but the high boiling point could risk "oiling out." Use with caution.[8] |
| Ethyl Acetate | Medium | 77 | Good Candidate. Often a versatile solvent for a range of polar and non-polar compounds.[8] |
| Hexane/Heptane | Low | 69 / 98 | Poor Single Solvent. Likely low solubility at all temperatures. Primarily used as an anti-solvent in a mixed-solvent system (e.g., with ethanol or ethyl acetate).[8] |
| Water | High | 100 | Poor Single Solvent. The compound is only slightly soluble in water.[1] Best used as an anti-solvent with a miscible organic solvent like ethanol.[8] |
Troubleshooting Guide
Q4: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point.[8]
-
Causality: This typically happens for one of three reasons: (1) The boiling point of the solvent is higher than the melting point of the solute, (2) The solution is supersaturated with impurities, causing a significant melting point depression, or (3) The solution cooled too rapidly.[10]
-
Solution 1 (Immediate Fix): Reheat the solution until the oil redissolves completely. Add a small amount (10-15% more) of the primary hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[8][10]
-
Solution 2 (Change Solvent): If the problem persists, your chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Solution 3 (Mixed Solvents): If using a mixed-solvent system like ethanol/water, you may have added the anti-solvent (water) too quickly. Reheat to get a clear solution, add a little more of the primary solvent (ethanol), and then add the hot anti-solvent dropwise until the first sign of cloudiness appears before cooling.[8]
Q5: The solution has cooled, but no crystals have formed. What should I do?
This indicates that your solution is not supersaturated, meaning either too much solvent was used or the compound is more soluble than anticipated.[10]
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8] Alternatively, add a tiny "seed crystal" of pure this compound if available.
-
Solution 2 (Increase Concentration): Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again.[10]
-
Solution 3 (Add an Anti-Solvent): If you are using a single-solvent system, you can cautiously add an anti-solvent (in which the compound is insoluble, like hexane or water) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a drop or two of the primary solvent before cooling.
Q6: My final crystal yield is very low. How can I improve recovery?
Low recovery is a common issue with several potential causes.[8][10]
-
Problem 1: Too Much Solvent Used.
-
Causality: Using an excessive amount of hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: During the dissolution step, add just enough hot solvent to fully dissolve the crude material and no more. If you suspect this is the issue, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again for a second crop of crystals.
-
-
Problem 2: Premature Crystallization.
-
Causality: If crystals form during a hot filtration step (used to remove insoluble impurities), they will be lost on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the hot filtration and perform the filtration as quickly as possible to prevent the solution from cooling.[8]
-
-
Problem 3: Insufficient Cooling.
-
Causality: The solubility of the compound may still be significant at room temperature.
-
Solution: Ensure the flask is cooled in an ice-water bath for at least 30 minutes after it has reached room temperature to maximize crystal precipitation.
-
Q7: My purified crystals are still colored. How can I obtain a colorless product?
A persistent color (typically yellow or brown) is usually due to highly polar, colored byproducts, often from oxidation.[6]
-
Solution (Activated Carbon Treatment): Activated carbon (charcoal) is highly effective at adsorbing these colored impurities.[6]
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Never add carbon to a boiling solution, as it can cause violent bumping.
-
Gently swirl the mixture and reheat it to boiling for 2-5 minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the carbon. The filtrate should be colorless or significantly lighter.
-
Proceed with the crystallization by allowing the hot, clear filtrate to cool slowly.[8]
-
Visual Workflow: Solvent Selection & Troubleshooting
The following diagram outlines the logical workflow for selecting a solvent and troubleshooting common recrystallization issues.
Caption: Decision workflow for solvent selection and troubleshooting.
References
- 1. chembk.com [chembk.com]
- 2. 69411-06-9 | this compound [fluoromart.com]
- 3. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]
- 4. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-2,6-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of substituted anilines is paramount for understanding their reactivity, bioavailability, and potential applications. 4-Chloro-2,6-difluoroaniline, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge due to the complex interplay of its halogen substituents. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Central Role of NMR in Structural Determination
NMR spectroscopy stands as the cornerstone for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides a wealth of information regarding connectivity, stereochemistry, and electronic effects within a molecule. For a molecule like this compound, with its distinct substitution pattern on the aromatic ring, NMR is indispensable for confirming its identity and purity.
Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the amine proton signal.
Aromatic Region: The two chemically equivalent aromatic protons (H-3 and H-5) are expected to appear as a triplet. This is due to coupling with the two adjacent fluorine atoms (²JH-F). The chemical shift of these protons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Amine Protons: The two protons of the amine group (-NH₂) will typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Unraveling the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound provides a fingerprint of the carbon skeleton. Due to the molecule's symmetry, four distinct carbon signals are anticipated.
-
C-1 (Carbon bearing the amino group): This carbon will be significantly influenced by the nitrogen atom and the two ortho-fluorine atoms.
-
C-2 and C-6 (Carbons bearing the fluorine atoms): These carbons will exhibit a large one-bond carbon-fluorine coupling (¹JC-F), appearing as a doublet.
-
C-3 and C-5 (Carbons bearing the aromatic protons): These carbons will show a two-bond carbon-fluorine coupling (²JC-F), appearing as a triplet.
-
C-4 (Carbon bearing the chlorine atom): The chemical shift of this carbon will be influenced by the directly attached chlorine atom.
A detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the unequivocal assignment of all signals, confirming the substitution pattern of the aniline ring.
Comparative Analysis with Alternative Techniques
While NMR provides unparalleled detail for structural elucidation, a multi-technique approach is often employed for comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS provides information on its retention time, which is useful for chromatographic separation from other components in a mixture, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak at m/z 165 with about one-third the intensity of the molecular ion peak. Common fragmentation pathways for halogenated anilines involve the loss of the halogen atoms and cleavage of the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-N, C-F, and C-Cl bonds, as well as aromatic C-H and C=C stretching and bending vibrations.
Key expected absorption bands include:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
C=C aromatic ring stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-Cl stretching: A band in the 600-800 cm⁻¹ region.
Experimental Protocols
NMR Sample Preparation and Acquisition
A standardized protocol for NMR analysis ensures data reproducibility and accuracy.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio and accurate integration.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
References
A Comparative Guide to the Mass Spectrometry of 4-Chloro-2,6-Difluoroaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers an in-depth interpretation of the expected mass spectrum of 4-Chloro-2,6-Difluoroaniline, a compound of interest in medicinal chemistry and materials science. By comparing its predicted fragmentation with the known mass spectra of analogous compounds, we aim to provide a robust framework for its identification and characterization.
Principles of Fragmentation in Halogenated Anilines
Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This radical cation is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fragmentation patterns are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths and the stability of the resulting fragments.[1]
For halogenated anilines, several key fragmentation pathways are anticipated:
-
Alpha-Cleavage: This is a common fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[2][3] This process is driven by the formation of a resonance-stabilized cation.
-
Loss of Halogen: The carbon-halogen bond can cleave, resulting in the loss of a halogen radical (X•) or a hydrogen halide (HX). The ease of this cleavage depends on the C-X bond strength (C-F > C-Cl).
-
Ring Fragmentation: The aromatic ring itself can fragment, often through the loss of small neutral molecules like HCN, providing further structural clues.
Predicted Mass Spectrum of this compound
The molecular formula for this compound is C₆H₄ClF₂N, with a monoisotopic mass of approximately 163.00 Da.[4][5][6][7] The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, owing to the natural abundance of the ³⁷Cl isotope.
Based on established fragmentation principles, the following key fragments are predicted for this compound:
| m/z (predicted) | Proposed Fragment | Neutral Loss | Notes |
| 163/165 | [C₆H₄ClF₂N]⁺˙ | - | Molecular ion peak and its M+2 isotope peak. |
| 128 | [C₆H₄F₂N]⁺ | Cl• | Loss of a chlorine radical. This is expected to be a significant peak. |
| 109 | [C₆H₄FN]⁺˙ | HF | Subsequent loss of HF from the [M-Cl]⁺ fragment. |
| 101 | [C₅H₃F₂]⁺ | HCN | Loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |
| 82 | [C₅H₃F]⁺˙ | HCN, HF | Further fragmentation of the ring. |
The predicted fragmentation pathway can be visualized as follows:
Caption: Predicted fragmentation pathway of this compound.
Comparative Analysis with Analogous Compounds
To build confidence in our predicted fragmentation, we will compare it with the known mass spectra of two closely related compounds: 4-Chloroaniline and 2,6-Difluoroaniline.
4-Chloroaniline (C₆H₆ClN)
The mass spectrum of 4-Chloroaniline (molecular weight: 127.57 g/mol ) is well-documented.[8][9][10][11]
| m/z (observed) | Relative Intensity | Proposed Fragment | Neutral Loss |
| 127/129 | High | [C₆H₆ClN]⁺˙ | - |
| 92 | Moderate | [C₆H₆N]⁺ | Cl• |
| 65 | Moderate | [C₅H₅]⁺ | HCN from [M-Cl]⁺ |
Source: Based on data from ChemicalBook and PubChem.[8][10]
The dominant fragmentation is the loss of the chlorine atom, which is consistent with our prediction for this compound.
2,6-Difluoroaniline (C₆H₅F₂N)
The NIST WebBook provides the electron ionization mass spectrum for 2,6-Difluoroaniline (molecular weight: 129.11 g/mol ).[12][13][14][15][16]
| m/z (observed) | Relative Intensity | Proposed Fragment | Neutral Loss |
| 129 | High | [C₆H₅F₂N]⁺˙ | - |
| 110 | Moderate | [C₆H₄FN]⁺˙ | HF |
| 102 | Moderate | [C₅H₄F₂]⁺ | HCN |
| 83 | Low | [C₅H₄F]⁺˙ | HCN, HF |
Source: NIST Mass Spectrometry Data Center.[12]
Here, the loss of HF is a notable fragmentation pathway, which we have also incorporated into our prediction for the trifunctionalized aniline.
Experimental Protocol
For researchers aiming to acquire the mass spectrum of this compound, the following general protocol for a standard GC-MS system with an electron ionization source is recommended.
Gas Chromatography (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
This protocol provides a solid starting point; however, optimization may be necessary depending on the specific instrumentation used.
Caption: General workflow for GC-MS analysis.
Conclusion
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scbt.com [scbt.com]
- 5. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. PubChemLite - this compound (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]
- 8. 4-Chloroaniline(106-47-8) MS spectrum [chemicalbook.com]
- 9. ez.restek.com [ez.restek.com]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 12. 2,6-Difluoroaniline [webbook.nist.gov]
- 13. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5509-65-9|2,6-Difluoroaniline|BLD Pharm [bldpharm.com]
- 15. 2,6-Difluoroaniline(5509-65-9) 1H NMR [m.chemicalbook.com]
- 16. 2,6-Difluoroaniline [webbook.nist.gov]
A Senior Application Scientist's Guide: Comparative Analysis of HPLC and UHPLC Methods for Purity Assessment of 4-Chloro-2,6-Difluoroaniline
Introduction: The Imperative for Purity in Pharmaceutical Synthesis
4-Chloro-2,6-difluoroaniline is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure is foundational for building more complex, biologically active molecules. Consequently, the purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, which can arise from the synthesis process—such as positional isomers or unreacted starting materials—can have unintended pharmacological or toxicological effects.[2]
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical control over APIs and their starting materials.[4][5][6] The objective is to ensure that any analytical procedure is fit for its intended purpose.[6][7] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose due to its high resolving power and quantitative accuracy.
This guide provides a comparative analysis of two distinct reversed-phase HPLC methodologies for assessing the purity of this compound: a conventional HPLC method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present supporting data to guide researchers and drug development professionals in selecting the optimal approach for their analytical needs.
Methodological Comparison: Conventional HPLC vs. UHPLC
The fundamental principle of separating this compound from its potential impurities relies on reversed-phase chromatography, where analytes are partitioned between a polar mobile phase and a non-polar stationary phase.[8] More polar compounds elute earlier, while less polar compounds are retained longer.
While both HPLC and UHPLC operate on this principle, the primary distinction lies in the column technology and system hardware.[9] UHPLC utilizes columns packed with sub-2 µm particles, a significant reduction from the 3–5 µm particles typical in conventional HPLC.[10][11] This seemingly small change has profound consequences:
-
Increased Efficiency and Resolution: Smaller particles provide a more uniform flow path and increase the surface area for analyte interaction, leading to sharper, narrower peaks and superior separation (resolution) of closely eluting impurities.[11]
-
Faster Analysis: The high efficiency of sub-2 µm particles allows for the use of higher mobile phase flow rates and shorter column lengths without sacrificing resolution, drastically reducing analysis time.[10][11]
-
Enhanced Sensitivity: Sharper, more concentrated peaks are taller, leading to improved signal-to-noise ratios and lower detection limits for trace-level impurities.[10][11]
-
System Requirements: The trade-off for this enhanced performance is the need for instrumentation capable of handling the significantly higher backpressure generated by these densely packed columns—often exceeding 1,000 bar (15,000 psi), compared to the ~400 bar limit of conventional HPLC systems.[9][12]
The following diagram illustrates the logical relationship between these core chromatographic parameters and the resulting performance benefits.
Caption: Relationship between particle size, pressure, and performance in HPLC vs. UHPLC.
Experimental Design and Protocols
A robust analytical method begins with a well-designed experiment. The protocols below are designed to be self-validating through the inclusion of a rigorous System Suitability Test (SST), a non-negotiable requirement of Good Manufacturing Practice (GMP) and a core tenet of the ICH guidelines.[4] The SST ensures the chromatographic system is performing adequately before any samples are analyzed.
General Sample & Standard Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Stock Solution using the sample to be tested.
-
SST Solution: Prepare a solution containing 1.0 mg/mL of this compound and spiked with a known related impurity (e.g., 2,6-difluoroaniline) at a concentration of 0.1% (1.0 µg/mL) to verify resolution.
Method A: Conventional Reversed-Phase HPLC
This method is designed for widespread applicability on standard HPLC equipment. A C18 stationary phase is selected as it is the most common and versatile reversed-phase packing, offering robust retention for moderately polar aromatic compounds like halogenated anilines.[8][13] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
Protocol:
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 80 30.0 80 30.1 20 | 35.0 | 20 |
-
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)
This method leverages sub-2 µm particle technology to achieve higher throughput and superior resolution, making it ideal for research, development, and high-volume quality control environments.[9] The method parameters are scaled from the conventional HPLC method to maintain similar selectivity while dramatically reducing run time.
Protocol:
-
Instrumentation: UHPLC system capable of operating at pressures ≥ 600 bar, with a low-dispersion flow path, high-speed detector, and small-volume injection system.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C (Higher temperature reduces viscosity and backpressure).
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 5.0 80 6.0 80 6.1 20 | 7.0 | 20 |
-
Experimental Workflow and System Validation
The following workflow diagram outlines the logical sequence from sample preparation to final data analysis, emphasizing the critical role of the System Suitability Test.
Caption: Experimental workflow for HPLC purity analysis.
System Suitability Test (SST) Acceptance Criteria
Before sample analysis, five replicate injections of the SST solution are made. The system is deemed suitable for use only if the following criteria, derived from ICH guidelines, are met.[4][14]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 for the main peak | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 (HPLC), ≥ 10000 (UHPLC) | Measures column efficiency and separation power. |
| Resolution (Rs) | ≥ 2.0 between main peak and spiked impurity | Confirms the method's ability to separate the analyte from a key impurity. |
| %RSD of Peak Area | ≤ 2.0% for the main peak | Demonstrates injection precision and system stability. |
Performance Data Comparison
The table below summarizes the expected performance differences between the two methods, based on established chromatographic principles.[9][10]
| Performance Parameter | Method A (Conventional HPLC) | Method B (UHPLC) | Advantage |
| Total Analysis Time | ~35 minutes | ~7 minutes | UHPLC (5x faster) |
| Resolution (Rs) | Good (Rs ≈ 2.5) | Excellent (Rs ≈ 3.5) | UHPLC |
| Theoretical Plates (N) | ~8,000 | ~18,000 | UHPLC |
| Peak Asymmetry (Tf) | 1.2 | 1.1 | UHPLC |
| System Backpressure | ~150 bar (2175 psi) | ~700 bar (10150 psi) | HPLC (Lower) |
| Relative Solvent Consumption | High (35 mL/run) | Low (3.5 mL/run) | UHPLC (90% reduction) |
Conclusion and Recommendations
Both the conventional HPLC and the UHPLC methods are capable of assessing the purity of this compound. The choice between them is dictated by laboratory-specific needs for throughput, resolution, and available instrumentation.
-
Method A (Conventional HPLC) is a robust, reliable, and highly accessible method suitable for standard quality control laboratories where existing HPLC instrumentation is prevalent and ultra-high throughput is not the primary driver. Its longer run time is offset by its compatibility with a wider range of equipment.
-
Method B (UHPLC) represents the modern standard for high-performance separations.[10] It offers unequivocal advantages in speed, resolution, and sensitivity, making it the superior choice for method development, high-throughput screening, and the analysis of complex samples with closely related impurities.[11] The significant reduction in solvent consumption also provides substantial cost savings and environmental benefits.
For laboratories investing in new equipment or requiring the highest level of analytical performance, the UHPLC method is the recommended approach. It aligns with the principles of modern analytical procedure lifecycle management, providing more information in a fraction of the time and cost.
References
- 1. chembk.com [chembk.com]
- 2. 69411-06-9 | this compound [fluoromart.com]
- 3. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijrpr.com [ijrpr.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. labtech.tn [labtech.tn]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Reactivity of 4-Chloro-2,6-Difluoroaniline and 4-Bromo-2,6-Difluoroaniline for Pharmaceutical and Agrochemical Synthesis
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated aniline scaffolds is a cornerstone for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among these crucial building blocks, 4-Chloro-2,6-difluoroaniline and 4-Bromo-2,6-difluoroaniline have emerged as versatile intermediates. The choice between these two halogenated anilines can significantly impact reaction efficiency, cost of goods, and the overall synthetic strategy.
This guide provides a comprehensive comparison of the reactivity of this compound and 4-Bromo-2,6-difluoroaniline, with a focus on two classes of reactions paramount to medicinal chemistry: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). By synthesizing fundamental chemical principles with experimental insights from analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Key Reactivity Differences
| Reaction Class | 4-Bromo-2,6-difluoroaniline | This compound | Underlying Principle |
| Pd-Catalyzed Cross-Coupling | More Reactive | Less Reactive | Weaker Carbon-Bromine (C-Br) bond leads to a lower activation energy for the rate-determining oxidative addition step.[3][4] |
| Nucleophilic Aromatic Substitution (SNAr) | Less Reactive | More Reactive | Higher electronegativity of chlorine creates a more electrophilic carbon center, facilitating the rate-determining nucleophilic attack.[5][6] |
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[7][8] The reactivity of aryl halides in these transformations is predominantly governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The established reactivity trend is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[3][9]
Theoretical Framework: The Oxidative Addition Step
The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step, often rate-determining, involves the cleavage of the C-X bond. The C-Br bond is inherently weaker and longer than the C-Cl bond, necessitating less energy to break.
Bond Dissociation Energies (BDE):
This difference in BDE dictates that 4-Bromo-2,6-difluoroaniline will undergo oxidative addition more readily than its chloro-analogue, leading to faster reaction rates and often allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings).[3]
Comparative Performance in Suzuki-Miyaura Coupling
For instance, in couplings of various aryl halides, aryl bromides consistently provide higher yields under milder conditions than their chloride counterparts, which often require more specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition of the C-Cl bond.
Predicted Reactivity Comparison:
| Parameter | 4-Bromo-2,6-difluoroaniline | This compound | Rationale |
| Reaction Rate | Faster | Slower | Lower C-Br bond dissociation energy facilitates the rate-determining oxidative addition.[4] |
| Reaction Conditions | Milder (e.g., lower temp., less active catalyst) | More Forcing (e.g., higher temp., specialized ligand) | The stronger C-Cl bond requires more energy and a more active catalytic system to cleave. |
| Catalyst Choice | Standard Pd catalysts (e.g., Pd(PPh₃)₄) often suffice. | Requires highly active catalysts with bulky, electron-rich ligands (e.g., XPhos Pd G4). | |
| Expected Yield | Generally Higher | Lower, or requires significant optimization. | Slower oxidative addition can lead to catalyst decomposition and side reactions. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following protocol is a representative procedure adapted for the Suzuki-Miyaura coupling of an aryl bromide, which can be modified for the less reactive aryl chloride by employing a more active catalyst system and potentially higher temperatures.
Objective: To synthesize 4-(4-methoxyphenyl)-2,6-difluoroaniline from 4-Bromo-2,6-difluoroaniline.
Materials:
-
4-Bromo-2,6-difluoroaniline
-
4-Methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2,6-difluoroaniline (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Stir the mixture and heat to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction for installing heteroatom nucleophiles onto aromatic rings. This reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a leaving group.[5] In 4-halo-2,6-difluoroanilines, the two fluorine atoms act as potent inductively withdrawing groups, activating the ring for nucleophilic attack.
Theoretical Framework: The Nucleophilic Attack
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The reactivity in SNAr reactions often follows the trend: Ar-F > Ar-Cl > Ar-Br > Ar-I. This is the reverse of the trend seen in cross-coupling reactions. The rationale is that the first step is facilitated by a more electrophilic carbon center. The high electronegativity of chlorine (compared to bromine) creates a more polarized C-X bond and a more electron-deficient (electrophilic) carbon, which is more susceptible to nucleophilic attack.[6] The stability of the leaving group is less important as the C-X bond is broken in the fast, second step of the reaction.
Predicted Reactivity Comparison:
| Parameter | This compound | 4-Bromo-2,6-difluoroaniline | Rationale |
| Reaction Rate | Faster | Slower | The higher electronegativity of chlorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[5] |
| Reaction Conditions | Milder (e.g., lower temp.) | More Forcing (e.g., higher temp.) | A higher activation energy is required for the nucleophile to attack the less electrophilic carbon attached to bromine. |
| Side Reactions | Generally cleaner | May require harsher conditions, potentially leading to side reactions. | Higher temperatures can lead to decomposition or reactions at other sites. |
Experimental Protocol: Representative SNAr Reaction
The following is a generalized protocol for an SNAr reaction with an aryl chloride, which would be expected to proceed more efficiently than with the corresponding aryl bromide.
Objective: To synthesize 4-(phenylthio)-2,6-difluoroaniline from this compound.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF.
-
Add potassium carbonate (1.5 equiv).
-
Add thiophenol (1.1 equiv) dropwise to the stirring mixture.
-
Heat the reaction to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Practical Considerations and Conclusion
The choice between this compound and 4-Bromo-2,6-difluoroaniline is a classic case of balancing reactivity with synthetic strategy.
-
For Palladium-Catalyzed Cross-Coupling Reactions: 4-Bromo-2,6-difluoroaniline is the superior choice. Its greater reactivity translates to faster reactions, milder conditions, and a wider tolerance for various catalyst systems. While aryl chlorides are often less expensive, the investment in more robust catalysts and the potential for lower yields can offset the initial cost savings.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: this compound is the more reactive substrate. The heightened electrophilicity of the carbon center attached to the chlorine atom facilitates the rate-determining nucleophilic attack, allowing for more efficient reactions under milder conditions.
By understanding the fundamental principles that govern the reactivity of these key intermediates, researchers can design more efficient, robust, and cost-effective synthetic routes for the next generation of pharmaceuticals and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to the Structural Confirmation of 4-Chloro-2,6-Difluoroaniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Halogenated anilines, such as 4-Chloro-2,6-Difluoroaniline and its derivatives, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The precise arrangement of substituents on the aromatic ring dictates the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound, offering insights into their relative strengths and providing a framework for a multi-technique approach to achieve unequivocal structural confirmation.
The Imperative of Orthogonal Analysis
No single analytical technique can provide a complete structural picture. A robust characterization strategy relies on the application of multiple, orthogonal methods. Each technique probes different aspects of the molecular structure, and their combined data provide a self-validating system, ensuring the highest level of confidence in the assigned structure. This guide will focus on a quartet of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.
Navigating the Analytical Landscape: A Comparative Overview
The selection of analytical techniques should be guided by the specific questions being asked about the molecule. Is the goal to confirm the overall connectivity, determine the precise spatial arrangement of atoms, or identify functional groups? The following table provides a high-level comparison of the primary analytical techniques discussed in this guide.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F), connectivity through spin-spin coupling. | Unambiguous determination of molecular structure and isomer differentiation. | Can be less sensitive than MS; complex spectra for larger molecules. |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues. | High sensitivity, suitable for trace analysis. Isotopic patterns confirm the presence of halogens. | Isomers can be difficult to distinguish; fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., N-H, C-F, C-Cl bonds and aromatic ring vibrations). | Fast, non-destructive, and provides a molecular "fingerprint". | Provides limited information on the overall molecular connectivity. |
| X-ray Crystallography | Definitive three-dimensional structure of the molecule in the solid state, including bond lengths, angles, and intermolecular interactions. | Provides the "gold standard" for structural determination. | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.
The choice of NMR experiments is dictated by the need to probe all unique nuclei within the molecule and to establish their connectivity.
-
¹H NMR provides information on the number and chemical environment of protons. In this compound, this will primarily reveal the signals for the aromatic protons and the amine protons.
-
¹³C NMR reveals the number of unique carbon environments. Due to the symmetry of this compound, we expect to see fewer signals than the total number of carbon atoms.
-
¹⁹F NMR is crucial for fluorinated compounds. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, and coupling to both protons and carbons provides key structural information.[1][2]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | ~ 6.8 - 7.2 | Triplet | ³J(H,F) ≈ 8-10 |
| ~ 4.0 - 5.0 (broad) | Singlet | - | |
| ¹³C | ~ 150 - 160 | Doublet of doublets | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25 |
| ~ 120 - 130 | Singlet | - | |
| ~ 110 - 120 | Doublet | ²J(C,C,F) ≈ 20-30 | |
| ~ 100 - 110 | Triplet | ³J(C,C,C,F) ≈ 3-5 | |
| ¹⁹F | ~ -110 to -130 | Triplet | ³J(F,H) ≈ 8-10 |
Disclaimer: These are predicted values based on known substituent effects and data for similar compounds. Actual experimental values may vary.[3][4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the integration of the aromatic and amine proton signals to confirm the expected proton count.
-
Observe the splitting pattern of the aromatic protons, which should appear as a triplet due to coupling with the two equivalent fluorine atoms.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Note the number of signals to confirm the molecular symmetry.
-
Observe the characteristic large one-bond C-F couplings (¹JCF) and smaller multi-bond couplings.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. A single signal is expected for the two equivalent fluorine atoms.
-
Acquire a proton-coupled ¹⁹F NMR spectrum to observe the triplet splitting due to coupling with the aromatic protons.
-
-
2D NMR (Optional but Recommended):
-
For more complex derivatives, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be invaluable for unambiguously assigning all signals.
-
Caption: Workflow for structural confirmation using NMR spectroscopy.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, valuable structural information. For halogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic patterns of chlorine.
-
Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to piece together the structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion and its fragments, thus confirming the molecular formula.
| Ion | Predicted m/z | Comments |
| [M]⁺ | 163/165 | Molecular ion with a characteristic ~3:1 isotopic pattern for one chlorine atom. |
| [M-Cl]⁺ | 128 | Loss of a chlorine atom. |
| [M-HF]⁺ | 143/145 | Loss of hydrogen fluoride. |
| [M-Cl-HF]⁺ | 108 | Subsequent loss of HF after loss of Cl. |
Disclaimer: These are predicted fragmentation patterns. The relative intensities of the fragments can vary depending on the instrument and conditions.[5][6]
-
Sample Introduction:
-
For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for sample introduction and analysis.
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
-
Ionization:
-
Electron ionization (EI) at a standard energy of 70 eV is typically used to generate reproducible fragmentation patterns.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of one chlorine atom.[7]
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., Cl, HF).
-
Compare the obtained spectrum with a database if available.
-
If using HRMS, calculate the elemental composition of the major peaks to confirm their identity.
-
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the amine group, the aromatic ring, and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 3500 | N-H stretching (asymmetric and symmetric) |
| 1600 - 1650 | N-H bending (scissoring) |
| 1450 - 1600 | C=C aromatic ring stretching |
| 1200 - 1300 | C-N stretching |
| 1100 - 1200 | C-F stretching |
| 700 - 800 | C-Cl stretching |
| 650 - 900 | Aromatic C-H out-of-plane bending |
Disclaimer: These are typical ranges. The exact peak positions can be influenced by the electronic effects of the substituents.[1][8][9]
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the expected functional groups.
-
Compare the obtained spectrum with the predicted values and with spectra of similar compounds if available.
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
A Senior Application Scientist's Guide to Halogenated Anilines in Drug Discovery: A Comparative Study
Introduction: The Enduring Utility and Inherent Challenges of the Aniline Scaffold
The aniline moiety, a simple amino group attached to a benzene ring, is a cornerstone of medicinal chemistry.[1][2] Its structural versatility and ability to form key interactions with biological targets have cemented its place in numerous approved drugs.[1] However, the aniline scaffold is not without its liabilities. A primary concern is its susceptibility to metabolic oxidation by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of reactive quinone-imine intermediates or other toxic metabolites, posing a risk of hepatotoxicity or idiosyncratic adverse drug reactions.[3] Furthermore, the basicity of the amino group can lead to rapid clearance and unfavorable pharmacokinetic profiles.[1][2]
This is where halogenation comes into play. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aniline ring is a powerful and widely used tactic to modulate a compound's physicochemical properties, pharmacokinetic profile, and target engagement.[4][5] This guide provides a comparative analysis of the different halogens, offering field-proven insights and experimental frameworks to aid researchers in harnessing the full potential of halogenated anilines.
Part 1: The Comparative Impact of Halogens on Molecular Properties
The choice of halogen is a critical decision in the lead optimization process. Each halogen imparts a unique combination of electronic and steric effects, profoundly influencing the resulting molecule's behavior.
Physicochemical Properties: Setting the Stage
The introduction of a halogen atom immediately alters the fundamental physicochemical properties of the aniline scaffold. These changes, summarized in Table 1, are the root cause of the downstream effects on absorption, distribution, metabolism, and excretion (ADME).
-
Lipophilicity (logP/D): Lipophilicity generally increases with the size of the halogen, following the trend I > Br > Cl > F.[6][7] This is a critical parameter, as it governs membrane permeability and can influence binding to hydrophobic pockets in a target protein. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. A study comparing matched pairs of fluorinated and chlorinated compounds found that chlorinated compounds are significantly more lipophilic.[7]
-
Acidity/Basicity (pKa): Halogens are electron-withdrawing groups, which decrease the electron density on the aniline nitrogen, thereby reducing its basicity (lowering the pKa of the conjugate acid). Fluorine, being the most electronegative element, has the strongest inductive effect, making fluoroanilines the least basic among their halogenated counterparts.[4][8] This reduction in basicity can be advantageous, as it can mitigate unwanted interactions with acidic organelles like lysosomes and reduce clearance rates.
-
Solubility: Increased lipophilicity often corresponds to decreased aqueous solubility. Consequently, solubility tends to decrease as we move down the halogen group. Fluorinated compounds are generally more soluble than their chlorinated analogs.[7]
Table 1: Comparative Physicochemical Properties of para-Substituted Halogenated Anilines
| Property | H-Aniline | F-Aniline | Cl-Aniline | Br-Aniline | I-Aniline | Causality & Implication |
| van der Waals Radius (Å) | 1.20 (H) | 1.47 | 1.75 | 1.85 | 1.98 | Governs steric fit in binding pockets. Larger halogens create more significant steric bulk. |
| Electronegativity (Pauling) | 2.20 (H) | 3.98 | 3.16 | 2.96 | 2.66 | Influences pKa and the potential for hydrogen bonding. Fluorine's high electronegativity makes it a weak H-bond acceptor. |
| Lipophilicity (cLogP) | 1.14 | 1.36 | 1.89 | 2.15 | 2.50 | Increases with halogen size and polarizability. Impacts permeability, solubility, and hydrophobic interactions. |
| pKa (Conjugate Acid) | 4.60 | 4.50 | 3.98 | 3.91 | 3.78 | Decreases with increasing electron-withdrawing strength of the halogen, reducing basicity. |
Note: cLogP and pKa values are representative and can vary based on the specific isomer and calculation method.
Pharmacodynamics: The Art of Target Binding
Halogens offer more than just modulation of bulk properties; they can participate in specific, high-affinity interactions with protein targets, a phenomenon that has revolutionized rational drug design.[9]
The most significant of these is the halogen bond (XB) . This is a highly directional, non-covalent interaction where a region of positive electrostatic potential on the halogen atom (the "σ-hole") interacts with a Lewis base (e.g., a backbone carbonyl oxygen or a serine hydroxyl group) in the protein binding site.[9][10]
-
Strength of Halogen Bond: The strength of the halogen bond follows the order I > Br > Cl >> F.[10] Fluorine, due to its high electronegativity and small size, has a poorly developed σ-hole and rarely participates in significant halogen bonding.[11]
-
Practical Implications: The ability of heavier halogens to form these bonds can dramatically increase binding affinity and selectivity.[12][13] For instance, replacing a hydrogen or fluorine with a chlorine or bromine can introduce a new, favorable interaction that anchors the ligand more tightly in the active site.
dot graph TD { rankdir="LR"; node [shape=none, margin=0, fontname="Arial"]; subgraph "Halogen Bond Interaction" R_X [label="R-X", shape=plaintext]; LewisBase [label="••• :Y-R'", shape=plaintext]; R_X -- LewisBase; subgraph "σ-hole" direction=LR; style=filled; color="#F1F3F4"; node [shape=ellipse, style=filled, fontname="Arial"]; X [label="X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Positive [label="δ+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; X -- Positive [style=invis]; end end R_X -> X [label="Covalent Bond", dir=none]; X -> LewisBase [label="Halogen Bond\n(Electrostatic)", style=dashed, color="#34A853"];
} caption: "The σ-hole and Halogen Bonding.[9][10]"
Pharmacokinetics: Modulating Metabolic Fate
One of the primary reasons for introducing halogens is to improve a drug's metabolic stability.[4][11] This is often achieved by "metabolic blocking," where a halogen is placed at a position on the aniline ring that is susceptible to oxidation by CYP enzymes.
-
Blocking Metabolism: The carbon-halogen bond is significantly stronger than a carbon-hydrogen bond. By replacing a hydrogen at a metabolically labile site (e.g., the para-position of the aniline), the halogen effectively blocks the enzyme's ability to hydroxylate that position, thereby increasing the drug's half-life and oral bioavailability.[4]
-
Differential Effects:
-
Fluorine: Often used to block metabolism and can improve bioavailability.[4] Its small size means it can often replace hydrogen without significant steric clashes.
-
Chlorine & Bromine: Also effective metabolic blockers. Their larger size and ability to form halogen bonds can sometimes provide a dual benefit of improved metabolic stability and enhanced target affinity.[6]
-
Iodine: While an excellent halogen bond donor, the C-I bond is weaker and can sometimes be metabolically cleaved, which can be a liability.
-
Part 2: Experimental Protocols for Comparative Assessment
Objective comparison requires robust experimental data. The following protocols outline self-validating systems for assessing two key parameters: metabolic stability and binding affinity.
Protocol: In Vitro Metabolic Stability Assay
This assay determines how quickly a compound is metabolized by liver enzymes, providing key data for predicting in vivo clearance.[14][15] We describe a typical protocol using liver microsomes, which are rich in Phase I CYP enzymes.[14]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a series of halogenated aniline analogs.
Materials:
-
Test compounds (halogenated aniline series)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone, known to be rapidly metabolized)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare stock solutions of test compounds and positive control in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the HLM on ice.
-
Prepare a master mix of HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
Add the HLM/buffer mix to the wells of a 96-well plate.
-
Add the test compounds to their respective wells to achieve a final concentration of 1 µM. Causality: A low concentration is used to ensure enzyme kinetics are in the linear range.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation & Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Immediately collect the first time point (t=0) by transferring an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. Causality: The acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.
-
Continue incubating the reaction plate at 37°C.
-
Collect subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Sample Analysis:
-
Centrifuge the quenched sample plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[16]
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[16]
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Workflow for In Vitro Metabolic Stability Assay.[14][15]"
Table 2: Representative Metabolic Stability Data
| Compound | Halogen Substitution | t½ (min) | Intrinsic Clearance (CLint) | Interpretation |
| Parent-Aniline | None | 8 | High | Rapidly metabolized, likely at the para-position. |
| Analog-F | para-Fluoro | 55 | Low | Fluorine effectively blocks para-hydroxylation, significantly improving stability. |
| Analog-Cl | para-Chloro | > 60 | Very Low | Chlorine is also an effective metabolic blocker. |
| Analog-Br | para-Bromo | > 60 | Very Low | Bromine provides excellent metabolic stability. |
Protocol: Thermal Shift Assay (TSA) for Binding Affinity
The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding.[17] The principle is that a ligand binding to a protein stabilizes it, resulting in an increase in its melting temperature (Tm).
Objective: To determine the relative binding affinities of a halogenated aniline series to a target protein by measuring the change in melting temperature (ΔTm).
Materials:
-
Purified target protein
-
Test compounds (halogenated aniline series)
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Appropriate buffer for the protein
-
Real-Time PCR (qPCR) instrument capable of fluorescence detection over a temperature gradient
Methodology:
-
Preparation:
-
Prepare a master mix containing the target protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in the protein buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the protein/dye master mix to each well.
-
Add the test compounds to the wells to achieve a range of final concentrations. Include a "no ligand" control (DMSO vehicle only). Causality: A concentration range helps confirm a dose-dependent stabilization effect.
-
-
Data Acquisition:
-
Seal the plate and place it in the qPCR instrument.
-
Set up a melt curve experiment: gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each increment.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.
-
The melting temperature (Tm) is the midpoint of the transition, often calculated as the peak of the first derivative of the curve.
-
Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein with the ligand: ΔTm = Tm(ligand) - Tm(control) .
-
A larger positive ΔTm indicates stronger binding and stabilization. While this method doesn't directly yield a dissociation constant (Kd), the ΔTm values can be used to rank-order the compounds by binding affinity.[17]
-
Table 3: Representative Thermal Shift Assay Data
| Compound | Halogen Substitution | ΔTm (°C) at 10 µM | Interpretation |
| Analog-F | ortho-Fluoro | +1.2 | Weak stabilization. |
| Analog-Cl | ortho-Chloro | +3.5 | Moderate stabilization, suggesting a favorable interaction. |
| Analog-Br | ortho-Bromo | +5.8 | Strong stabilization, potentially due to an effective halogen bond with a nearby acceptor. |
| Analog-I | ortho-Iodo | +6.5 | Strongest stabilization, consistent with the halogen bond strength trend (I > Br > Cl). |
Conclusion: Making an Informed Choice
The selection of a halogen in aniline-based drug design is a multi-parameter optimization problem. There is no single "best" halogen; the optimal choice depends entirely on the specific goals of the project and the characteristics of the target protein.
-
Choose Fluorine when the primary goal is to block metabolism with minimal steric perturbation and to maintain or improve solubility.[4][7]
-
Choose Chlorine for a balance of metabolic blocking, increased lipophilicity for membrane permeability, and the potential for moderate halogen bonding.[6][7]
-
Choose Bromine or Iodine when seeking to maximize binding affinity through strong halogen bonding, provided that potential metabolic liabilities of the C-I bond and decreased solubility can be managed.[10]
By systematically evaluating the impact of each halogen using the experimental frameworks provided, researchers can make data-driven decisions, accelerating the journey from a promising hit to a viable drug candidate.
References
- 1. cresset-group.com [cresset-group.com]
- 2. biopartner.co.uk [biopartner.co.uk]
- 3. news.umich.edu [news.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]
- 6. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. quora.com [quora.com]
- 9. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Purity Analysis of 4-Chloro-2,6-Difluoroaniline from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The presence of impurities, even in minute quantities, can have a profound impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Chloro-2,6-Difluoroaniline is a key building block in the synthesis of various pharmaceuticals, and its purity is of paramount importance. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound sourced from different suppliers, complete with detailed experimental protocols and supporting data.
The Critical Role of Purity in Drug Synthesis
The journey from a starting material like this compound to a final drug product is a multi-step process where the purity of each intermediate directly influences the next stage. Impurities can arise from the manufacturing process, such as unreacted starting materials, byproducts from side reactions, or degradation products. For instance, in the synthesis of this compound, which often involves the chlorination of 2,6-difluoroaniline, potential impurities could include the starting material itself or isomeric byproducts like 2-Chloro-4,6-difluoroaniline.[1] These impurities can potentially be carried through the synthetic route and compromise the quality of the final API. Therefore, a robust analytical strategy to identify and quantify these impurities is essential for supplier qualification and ensuring the consistency of the manufacturing process.
A Multi-Faceted Approach to Purity Analysis
A comprehensive purity assessment of this compound necessitates a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis due to its high resolution and sensitivity for a wide range of compounds.[2] Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique, especially for identifying volatile and semi-volatile impurities and providing structural confirmation.[3]
This guide will focus on a primary HPLC-UV method for quantification and a secondary GC-MS method for impurity identification, providing a robust and self-validating system for the purity analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
Comparative Analysis of this compound from Different Suppliers
The following table summarizes the hypothetical purity analysis data for this compound obtained from three different suppliers. The data was generated using the detailed HPLC-UV method described in this guide.
| Supplier | Purity by HPLC (% Area) | Key Impurity 1 (Area %) | Key Impurity 2 (Area %) | Total Impurities (%) |
| Supplier A | 99.85 | 0.08 | 0.03 | 0.15 |
| Supplier B | 99.52 | 0.25 | 0.11 | 0.48 |
| Supplier C | 99.91 | 0.04 | Not Detected | 0.09 |
Key Impurity 1: 2,6-Difluoroaniline (Unreacted Starting Material) Key Impurity 2: 2-Chloro-4,6-difluoroaniline (Isomeric Byproduct)
This data clearly indicates that Supplier C provides the highest purity material with the lowest level of impurities. Supplier B, on the other hand, shows a significantly higher level of both the unreacted starting material and an isomeric byproduct, which could be a concern for downstream synthetic steps.
Experimental Protocols
Protocol 1: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is designed for the routine purity analysis and quantification of this compound and its non-volatile impurities. The method's development is guided by principles outlined in USP General Chapter <621> on Chromatography.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% phosphoric acid.
-
Degas both solvents before use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare samples from Supplier A, B, and C by accurately weighing and dissolving the material in the mobile phase to the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Inject a blank (diluent) to ensure no system peaks are present.
-
Inject the standard solution to establish the retention time and response.
-
Inject the sample solutions from each supplier.
-
Calculate the purity by the area percent method, and identify impurities by their relative retention times.
-
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for identifying and confirming the structure of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Methylene chloride or other suitable solvent (GC grade).
-
This compound reference standard.
-
Reference standards for expected impurities (if available).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and any available impurity standards in methylene chloride (e.g., 1 mg/mL).
-
Prepare sample solutions from each supplier at a concentration of approximately 1 mg/mL in methylene chloride.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the main peak of this compound by comparing its retention time and mass spectrum with the reference standard.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and, if available, with the mass spectra of reference standards.
-
The fragmentation pattern will provide structural information to confirm the identity of impurities.
-
Visualization of the Analytical Workflow
Caption: Workflow for the purity analysis and supplier qualification of this compound.
Logical Framework for Supplier Selection
Caption: Decision tree for supplier qualification based on purity analysis results.
Conclusion
The purity of this compound is a critical attribute that demands rigorous analytical scrutiny. A combination of a quantitative HPLC-UV method and a qualitative/quantitative GC-MS method provides a robust framework for assessing the purity of this important chemical intermediate from various suppliers. By implementing a well-defined analytical strategy and a logical approach to data evaluation, researchers and drug development professionals can make informed decisions about supplier qualification, thereby ensuring the quality and consistency of their synthetic processes and the integrity of their final products. The hypothetical data presented in this guide illustrates the importance of such a comparative analysis, highlighting that not all suppliers provide material of the same quality.
References
A Comparative Guide to the X-ray Crystallography of 4-Chloro-2,6-Difluoroaniline-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Chloro-2,6-Difluoroaniline Scaffold
This compound is a crucial building block in the synthesis of modern pharmaceuticals and agrochemicals.[1][2] Its unique electronic and steric properties, imparted by the two fluorine atoms ortho to the amine and a chlorine atom para, make it a valuable synthon for creating molecules with enhanced biological activity and metabolic stability.[1][3] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice of its derivatives are paramount to understanding their structure-activity relationships (SAR) and for rational drug design. X-ray crystallography remains the gold standard for unambiguously determining these solid-state structures at an atomic level.[4]
This guide will delve into the practical aspects of the X-ray crystallographic analysis of a representative compound derived from a structurally related aniline, offering a comparative perspective with other halogenated aniline derivatives.
The Power of Single Crystal X-ray Diffraction in Drug Design
The journey from a promising molecule to a viable drug candidate is often guided by a detailed understanding of its three-dimensional structure. X-ray crystallography provides this by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and the overall conformation of the molecule.[4] This information is critical for:
-
Understanding Ligand-Receptor Interactions: Visualizing how a drug molecule binds to its biological target.
-
Structure-Based Drug Design: Iteratively modifying a lead compound to improve its binding affinity and selectivity.[5]
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
-
Absolute Configuration Determination: Unambiguously assigning the stereochemistry of chiral centers.[4]
The Cambridge Structural Database (CSD) serves as the world's repository for small-molecule organic and metal-organic crystal structures, providing a vast resource for researchers.[6][7]
Case Study: Crystallographic Analysis of an N-aryl-2,6-difluorobenzamide
While publicly available crystallographic data for a wide range of direct derivatives of this compound is limited, we can gain significant insights from a detailed analysis of a closely related structure: N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide .[8] This molecule incorporates a 2,6-difluorobenzamide moiety, which is a common synthetic elaboration of a difluoroaniline precursor.
The molecular structure of this compound reveals a non-planar conformation, with the dihedral angles between the central benzene ring and the outer benzene and pyridyl rings being 73.35 (7)° and 81.26 (6)°, respectively.[8] This twisted conformation is a key structural feature that will influence its binding to a biological target.
Experimental Protocol: Synthesis and Crystallization
The synthesis and crystallization of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide were reported as follows:[8]
Synthesis:
-
A solution of 4-(6-chloropyridin-3-yl) methoxy aniline (5 mmol) and 2,6-difluorobenzoyl chloride (5 mmol) in dry dichloromethane (20 ml) is prepared.
-
The solution is cooled to 275-277 K.
-
Triethylamine (6 mmol) is added dropwise with stirring.
-
The reaction mixture is stirred at 283–288 K for 2 hours.
-
The mixture is then washed sequentially with a 0.5% hydrochloric acid solution and a saturated aqueous solution of sodium hydrogen carbonate.
-
The organic layer is dried and the solvent is evaporated.
Crystallization:
-
The resulting residue is recrystallized from dichloromethane.
-
Colorless, block-shaped single crystals suitable for X-ray diffraction are obtained after three weeks of slow evaporation.
Crystallographic Data and Structure Refinement
The crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide was determined using single-crystal X-ray diffraction. A summary of the crystallographic data is presented in the table below.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₃ClF₂N₂O₂ |
| Molecular Weight | 386.77 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8973 (8) |
| b (Å) | 20.3591 (15) |
| c (Å) | 8.6534 (6) |
| β (°) | 96.123 (3) |
| Volume (ų) | 1732.5 (2) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R₁) | 0.045 |
| Weighted R-factor (wR₂) | 0.129 |
| CCDC Deposition Number | Not explicitly stated in the provided search result, but would be found in the full publication. |
Data sourced from Gowda et al. (2016)[8]
Intermolecular Interactions and Crystal Packing
The crystal packing of this molecule is stabilized by a network of non-covalent interactions.[8] These interactions are crucial for understanding the solid-state properties of the compound. The key interactions observed are:
-
N—H⋯N Hydrogen Bonds: These interactions form inversion dimers.
-
C—H⋯O and C—H⋯F Hydrogen Bonds: These weaker hydrogen bonds further stabilize the crystal lattice.
-
π–π Stacking Interactions: Offset π–π stacking is observed between adjacent pyridine rings, with a centroid-to-centroid distance of 3.8541 (12) Å.
-
C—H⋯π Interactions: These interactions also contribute to the overall packing.
These interactions combine to stack the molecules along the a-axis of the unit cell.[8]
Caption: Experimental workflow from synthesis to crystallographic analysis.
Comparison with Alternative Halogenated Aniline Derivatives
To understand the influence of the specific halogen substitution pattern on the resulting crystal structure, it is insightful to compare the case study with other halogenated aniline derivatives for which crystallographic data is available.
4-chloro-2-iodoaniline
The crystal structure of 4-chloro-2-iodoaniline provides a point of comparison with a different dihalogen substitution pattern on the aniline ring.[2]
-
Key Interactions: The crystal packing is dominated by N—H⋯N hydrogen bonding, which creates chains of molecules. A notable feature is the presence of a Cl⋯I halogen bond (3.7850 (16) Å) and offset π-stacking interactions.[2]
4,4′-methylenebis(3-chloro-2,6-diethylaniline)
This compound, while not a direct derivative of a simple aniline, incorporates a chloro-substituted aniline moiety and provides insights into the packing of larger molecules.[9]
-
Key Interactions: The crystal structure of this molecule is assembled through N—H⋯π interactions. The presence of the chlorine substituent is noted to slightly affect the twist angle between the two aromatic components of the molecule.[9]
The following table provides a comparative summary of the key crystallographic features of these compounds.
| Feature | N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide[8] | 4-chloro-2-iodoaniline[2] | 4,4′-methylenebis(3-chloro-2,6-diethylaniline)[9] |
| Crystal System | Monoclinic | Orthorhombic | Not specified in abstract |
| Dominant Intermolecular Interactions | N—H⋯N, C—H⋯O, C—H⋯F, π–π stacking, C—H⋯π | N—H⋯N, Cl⋯I halogen bond, π–π stacking | N—H⋯π |
| Key Structural Feature | Non-planar, twisted conformation | Formation of molecular chains via H-bonding | Influence of Cl on the twist angle between aromatic rings |
This comparison highlights how the nature and position of halogen substituents, as well as the overall molecular structure, dictate the types of intermolecular interactions that govern the crystal packing. The presence of fluorine atoms, for instance, often leads to the participation of C—H⋯F hydrogen bonds in the crystal lattice.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion and Future Outlook
The crystallographic analysis of compounds derived from this compound is essential for advancing drug discovery programs that utilize this important scaffold. While a comprehensive public database of such structures is still growing, detailed analysis of closely related compounds provides a robust framework for understanding their solid-state properties. The interplay of hydrogen bonding, halogen bonding, and π-stacking interactions, as revealed by X-ray crystallography, is a critical determinant of crystal packing and, by extension, the physicochemical properties of the final active pharmaceutical ingredient. Researchers are encouraged to contribute to the collective knowledge by depositing their crystallographic data in public repositories like the Cambridge Structural Database.
References
- 1. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of a Novel Compound Derived from 4-Chloro-2,6-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the unambiguous structural determination of newly synthesized compounds is a cornerstone of chemical research. This guide presents a comprehensive, multi-technique approach to the structural validation of a hypothetical novel compound, ‘Compound X’, synthesized from 4-Chloro-2,6-Difluoroaniline. We will navigate through a logical workflow, comparing and contrasting the data obtained from various analytical techniques. This guide is designed to provide not just protocols, but the scientific rationale behind the selection of each method, ensuring a self-validating and robust analytical strategy.
Introduction to the Challenge: Characterizing 'Compound X'
This compound is a versatile building block in organic synthesis, often utilized in the development of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern of halogen atoms and an amine group provides multiple reactive sites for derivatization. Let us postulate the synthesis of 'Compound X' via a standard acylation reaction, where the amine group of this compound reacts with an acyl chloride.
The challenge lies in confirming that the desired transformation has occurred and that the final product is pure and structurally correct. A combination of spectroscopic and analytical techniques is essential for a thorough characterization.[3][4]
The Analytical Workflow: A Multi-faceted Approach to Validation
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized compound.
-
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of key functional groups.
-
Molecular Weight and Fragmentation Analysis: Mass Spectrometry (MS) to determine the molecular weight and gain insights into the compound's structure through fragmentation patterns.
-
Detailed Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques) to map the precise connectivity of atoms.
-
Absolute Structure Confirmation: Single Crystal X-ray Diffraction to provide the definitive three-dimensional arrangement of atoms in space.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Before any structural analysis, it is crucial to ensure the sample is of high purity.[5] Impurities can interfere with spectroscopic analysis, leading to ambiguous or incorrect structural assignments. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[6] By separating the components of a mixture, we can quantify the percentage of the desired compound.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable for compounds of this nature.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Sample Preparation: Prepare a stock solution of 'Compound X' in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, determined by a preliminary UV-Vis scan.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity level of >95% is generally considered acceptable for further structural analysis.[7]
| Parameter | Expected Result for 'Compound X' | Interpretation |
| Retention Time | A single major peak at a specific retention time. | Indicates the presence of one predominant compound. |
| Peak Area % | >95% for the major peak. | Confirms the high purity of the synthesized compound.[8] |
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] By comparing the FTIR spectrum of the starting material (this compound) with that of the product ('Compound X'), we can confirm the success of the acylation reaction. The key changes to look for are the disappearance of the N-H stretches of the primary amine and the appearance of the amide C=O and N-H stretches.[9][10]
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk.[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for 'Compound X' (Amide) | Interpretation |
| N-H Stretch (Amine) | ~3400-3300 (two bands)[11] | Disappeared or shifted | Confirms consumption of the primary amine. |
| N-H Stretch (Amide) | N/A | ~3300-3100 (one band) | Indicates the formation of a secondary amide. |
| C=O Stretch (Amide) | N/A | ~1680-1630[12] | Confirms the introduction of the carbonyl group. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Confirms the presence of the aromatic ring. |
| C-F Stretch | ~1300-1100 | ~1300-1100 | Confirms the presence of the C-F bonds. |
| C-Cl Stretch | ~800-600 | ~800-600 | Confirms the presence of the C-Cl bond. |
Molecular Weight and Fragmentation Analysis: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[3][4] For 'Compound X', we would expect to see a molecular ion peak corresponding to its calculated molecular weight. The isotopic pattern of this peak will also be characteristic of a molecule containing one chlorine atom.
Trustworthiness: The fragmentation pattern provides a fingerprint of the molecule.[13][14] The way the molecule breaks apart upon ionization can reveal the connectivity of its constituent parts. For example, cleavage of the amide bond is a common fragmentation pathway.[15][16]
Experimental Protocol: Mass Spectrometry
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of analysis, often coupled with a liquid chromatograph (LC-MS).[10]
-
Sample Preparation: A dilute solution of the compound (around 10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to aid in protonation for positive ion mode.[10]
-
Ionization Mode: Positive ion mode is typical for anilines and their derivatives to observe the [M+H]⁺ ion.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern is analyzed to identify characteristic losses of functional groups.
| Ion | Expected m/z for 'Compound X' | Interpretation |
| [M+H]⁺ | Calculated Molecular Weight + 1 | Confirms the molecular weight of the compound. |
| [M+H+2]⁺ | (Calculated MW + 1) + 2 | The presence of an isotope peak approximately one-third the intensity of the [M+H]⁺ peak confirms the presence of one chlorine atom. |
| Fragment Ions | Dependent on the acyl group | Fragmentation patterns, such as the loss of the acyl group, can help to confirm the proposed structure.[17] |
Detailed Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[18][19] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[20][21] For 'Compound X', a suite of NMR experiments will be employed.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the complete mapping of the molecular structure.[22]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Data Acquisition: Acquire standard ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
| NMR Experiment | Expected Data for 'Compound X' | Interpretation |
| ¹H NMR | Signals for aromatic protons, the amide N-H proton, and protons of the acyl group. The integration of these signals will correspond to the number of protons of each type. | Confirms the presence and relative numbers of different proton environments. |
| ¹³C NMR | Signals for aromatic carbons, the amide carbonyl carbon, and carbons of the acyl group. | Confirms the presence of different carbon environments. |
| COSY | Correlations between neighboring protons. | Helps to establish the connectivity of protons within the acyl group and the aromatic ring. |
| HSQC | Correlations between protons and their directly attached carbons. | Links the proton and carbon skeletons of the molecule. |
| HMBC | Correlations between protons and carbons that are 2-3 bonds away. | Provides long-range connectivity information, crucial for piecing together the entire structure, for example, connecting the acyl group to the aniline nitrogen. |
Absolute Structure Confirmation: Single Crystal X-ray Diffraction
Expertise & Experience: While NMR provides the structure in solution, single crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state.[23] It is the definitive method for absolute structure determination, especially for chiral molecules.[24][25][26] Obtaining a suitable single crystal can be a challenge, but when successful, the resulting data is unambiguous.[27]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 'Compound X' by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection: A suitable crystal is mounted on the diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
| Parameter | Expected Result for 'Compound X' | Interpretation |
| Molecular Structure | A 3D model of the molecule. | Provides unequivocal confirmation of the atomic connectivity and stereochemistry (if applicable).[28] |
| Bond Lengths and Angles | Values consistent with known chemical principles. | Validates the electronic structure and bonding within the molecule. |
| Crystal Packing | Information on intermolecular interactions. | Can provide insights into the solid-state properties of the compound. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical techniques used to validate the structure of 'Compound X'.
Caption: Workflow for the structural validation of a novel compound.
Comparison of Analytical Techniques
Each technique provides a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Purity, number of components. | Quantitative, highly sensitive.[5] | Provides no structural information. |
| FTIR | Presence of functional groups.[9] | Fast, non-destructive, inexpensive. | Provides limited information on the overall structure. |
| MS | Molecular weight, elemental composition (with HRMS), fragmentation patterns.[3] | Extremely sensitive, small sample amount needed. | Isomers can be difficult to distinguish. |
| NMR | Detailed atomic connectivity and spatial relationships in solution.[18][19] | Provides the most comprehensive structural information in solution. | Less sensitive than MS, requires more sample. |
| X-ray Crystallography | Absolute 3D structure in the solid state.[23][24] | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The structural validation of a novel compound synthesized from this compound requires a rigorous and multi-faceted analytical approach. By systematically employing techniques such as HPLC for purity assessment, FTIR for functional group identification, mass spectrometry for molecular weight determination, NMR for detailed structural elucidation, and X-ray crystallography for absolute confirmation, researchers can have the utmost confidence in their findings. This comprehensive guide provides the necessary framework and protocols for such an endeavor, emphasizing the importance of a self-validating system where each piece of data supports the others, ultimately leading to an irrefutable structural assignment.
References
- 1. 69411-06-9 | this compound [fluoromart.com]
- 2. chembk.com [chembk.com]
- 3. rroij.com [rroij.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. moravek.com [moravek.com]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 17. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 19. jchps.com [jchps.com]
- 20. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 23. excillum.com [excillum.com]
- 24. rigaku.com [rigaku.com]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 27. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Reactions with 4-Chloro-2,6-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-2,6-Difluoroaniline
This compound is a critical structural motif in modern medicinal chemistry and materials science.[1][2] Its unique substitution pattern—an electron-donating amino group flanked by two electron-withdrawing fluorine atoms, with a chloro-substituent para to the amine—creates a molecule with distinct electronic properties and metabolic stability. This makes it a highly sought-after building block for synthesizing a range of high-value compounds, including kinase inhibitors and advanced polymers.
However, the very features that make this molecule attractive also present significant synthetic challenges. The carbon-chlorine bond is notoriously less reactive than its bromide or iodide counterparts, requiring highly active catalytic systems for efficient cross-coupling.[3][4] The electron-deficient nature of the aromatic ring, further exacerbated by the ortho-fluorine atoms, complicates the initial oxidative addition step in many catalytic cycles. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of catalytic systems for the two most crucial transformations of this compound: carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. We will delve into the causality behind experimental choices, present comparative data, and provide robust, validated protocols to guide your synthetic strategy.
PART 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance in forming biaryl structures. The primary challenge with a substrate like this compound is the activation of the inert C-Cl bond. This step is often the rate-limiting determinant of the entire catalytic cycle.[4] Success hinges on employing a catalytic system that can efficiently perform the oxidative addition to a Pd(0) center.
The key insight from decades of research is that ligands which are both sterically bulky and highly electron-donating are required to promote the reactivity of palladium catalysts toward aryl chlorides.[5] Bulky ligands facilitate the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is the active catalyst for oxidative addition. Electron-donating properties increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electron-poor C-Cl bond.
Generalized Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
The choice of ligand is paramount. The "Buchwald-type" biaryl phosphine ligands have emerged as the gold standard for challenging couplings involving aryl chlorides. Their steric bulk and electronic richness are finely tunable.
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 85-98 | Highly reliable and general-purpose for aryl chlorides. The go-to starting point for optimization.[4] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 80-100 | 80-95 | Excellent activity, often at lower temperatures. The ligand is air-stable.[6] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 88-96 | Particularly effective for heteroaryl boronic acids and sterically hindered substrates. |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 80-90 | < 40 | "Traditional" catalyst. Generally ineffective for electron-deficient aryl chlorides like the target molecule.[3] |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid using a highly effective Pd/SPhos system.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, add the palladium precursor Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the SPhos ligand (0.033 mmol, 3.3 mol%). This pre-mixing is often done to ensure good complex formation. Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical as it can oxidize the Pd(0) species and deactivate the catalyst.
-
Reaction Execution: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The flask is then placed in a preheated oil bath at 100 °C and stirred vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
PART 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds, offering a broad substrate scope that has revolutionized medicinal chemistry.[7] When using this compound as a coupling partner, the same challenge of C-Cl bond activation applies. Furthermore, the reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner, generating the active nucleophile without competing in side reactions.[8]
The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, but the subsequent steps involve amine coordination, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to forge the C-N bond and regenerate the Pd(0) catalyst.[9]
Generalized Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized Buchwald-Hartwig Catalytic Cycle.
Comparison of Catalytic Systems for Buchwald-Hartwig Amination
For C-N coupling, the choice of base is as critical as the ligand. Strong, sterically hindered bases like sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are often required. They are strong enough to deprotonate the amine nucleophile but are poor nucleophiles themselves, preventing competitive reactions with the aryl chloride.
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 90-110 | 75-90 | A "second-generation" catalyst system, reliable for primary and secondary amines.[7] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 110 | 80-95 | Broader substrate scope and often higher yields than earlier generation catalysts.[8] |
| Pd(OAc)₂ | BrettPhos | KOt-Bu | Toluene | 100 | 85-99 | Excellent for coupling primary amines and ammonia surrogates. Highly active system.[9] |
| [Pd(cinnamyl)Cl]₂ | tBuXPhos | K₂CO₃ | Dioxane | 100 | 80-92 | A modern, highly active pre-catalyst system that can be effective with weaker bases. |
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a secondary amine using a Pd/BINAP system, a classic and effective combination.
Methodology:
-
Vessel Preparation: In an oven-dried, argon-purged glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) to a Schlenk tube containing a stir bar.
-
Catalyst and Reagent Addition: To the same tube, add the palladium precursor Pd₂(dba)₃ (0.02 mmol, 2 mol%), the BINAP ligand (0.048 mmol, 4.8 mol%), this compound (1.0 mmol, 1.0 equiv.), and the secondary amine (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere & Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction for 16-24 hours. Monitor progress by LC-MS. The reaction mixture typically becomes a thick, dark slurry.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the desired N-aryl product.
PART 3: Alternative and Emerging Catalytic Strategies
While palladium catalysis remains the dominant methodology, the field is continually evolving. For certain transformations, other catalytic systems may offer advantages in cost or reactivity.
-
Copper-Catalyzed Reactions: Copper catalysts are significantly less expensive than palladium and are effective for certain C-N and C-S bond-forming reactions, often referred to as Ullmann-type couplings. While they typically require higher temperatures and may have a more limited substrate scope compared to modern palladium systems, they are a viable alternative for specific applications, particularly in large-scale synthesis where cost is a major driver.[10][11][12][13]
-
Cyanation Reactions: The introduction of a nitrile group (C-CN) is a valuable transformation, as the nitrile can be further elaborated into amines, carboxylic acids, or amides. Palladium-catalyzed cyanation of aryl chlorides can be achieved using cyanide sources like Zn(CN)₂ or KCN, often with ligands similar to those used in Suzuki couplings, such as XPhos.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: In recent years, N-heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands for palladium catalysis. They form very stable and highly active palladium complexes, sometimes allowing for reactions at room temperature or with lower catalyst loadings.[14]
Conclusion and Future Outlook
The functionalization of this compound is a critical operation in the synthesis of many modern pharmaceuticals and advanced materials. The inherent challenge of activating its C-Cl bond has been largely overcome through the development of sophisticated palladium catalytic systems.
-
For Suzuki-Miyaura C-C couplings, systems based on bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a phosphate base represent the state-of-the-art, providing reliable and high-yielding transformations.
-
For Buchwald-Hartwig C-N couplings, similar palladium/biaryl phosphine ligand combinations are highly effective, though they typically require a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu to facilitate the amination.
The future of this field will likely focus on developing more sustainable and economical processes. This includes the design of catalysts based on more abundant and less toxic first-row transition metals like copper, nickel, and iron, as well as the adaptation of these powerful coupling reactions to flow chemistry platforms, which can offer improved safety, scalability, and process control.[15][16] By understanding the principles and comparative performance of the catalytic systems outlined in this guide, researchers can make informed decisions to accelerate their discovery and development programs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C6H4ClF2N | CID 1512518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed C-H Difluoroalkylations and Perfluoroalkylations of Alkenes and (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 13. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. Catalysts for Suzuki–Miyaura Coupling Reaction | Catalysts | MDPI [mdpi.com]
Quantifying Impurities in 4-Chloro-2,6-Difluoroaniline: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of drug safety and efficacy. 4-Chloro-2,6-Difluoroaniline is a critical building block in numerous pharmaceutical compounds, and a rigorous understanding of its impurity profile is paramount. This guide provides a comparative analysis of the principal analytical techniques for quantifying impurities in a this compound sample, grounded in the principles of scientific integrity and supported by detailed experimental frameworks.
The Imperative of Impurity Profiling
The presence of impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological properties of the final drug product. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[1] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their accurate quantification a non-negotiable aspect of the development lifecycle.[1]
Organic impurities in an API like this compound can originate from several sources:
-
Starting Materials: Incomplete conversion of precursors.
-
Intermediates: Carryover from intermediate synthetic steps.
-
By-products: Formation of undesired molecules through side reactions (e.g., isomeric or over-chlorinated anilines).
-
Degradation Products: Decomposition of the target molecule during manufacturing or storage.
This guide will compare the three most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the impurities, required sensitivity, and the desired level of structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds. Ideal for isomeric impurities and degradation products.[2][3] | Volatile and thermally stable compounds. Excellent for residual solvents and volatile by-products.[2][4] | Soluble compounds in sufficient concentration, providing unambiguous structural identification of impurities >0.1%. |
| Sensitivity | High, especially when coupled with a Mass Spectrometry (MS) detector (LC-MS). | Very high, particularly in Selected Ion Monitoring (SIM) mode, making it ideal for trace-level volatile impurities.[2] | Lower sensitivity compared to chromatographic methods. |
| Selectivity | High; tunable by altering the column, mobile phase composition, and detector. | Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification.[4] | Very high; provides detailed structural information for unambiguous identification of isomers. |
| Impurity Identification | Tentative identification by retention time and UV spectrum. Definitive identification requires an MS detector. | High-confidence identification through mass spectral library matching. | Unambiguous structural elucidation of unknown impurities. |
| Quantification | Excellent for precise quantification of known and unknown impurities using reference standards or area percent. | Excellent for quantification, especially with the use of internal standards. | Can be used for absolute quantification (qNMR) without a specific reference standard for the impurity. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration. | May require derivatization for less volatile compounds. Sample must be dissolved in a volatile solvent. | Minimal; involves dissolving the sample in a suitable deuterated solvent. |
Strategic Workflow for Impurity Analysis
A systematic approach is crucial for the comprehensive characterization of impurities. The following workflow outlines a logical sequence of analysis, leveraging the strengths of each technique.
Experimental Protocols
The following protocols are robust starting points for method development and validation, based on established principles for the analysis of halogenated aromatic amines.[5] Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[6]
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is the workhorse for purity assessment, capable of separating a broad range of process-related impurities and degradation products.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid or Acetic Acid (analytical grade)
-
This compound reference standard and sample
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes. This must be optimized to achieve separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or as determined by the UV spectrum of the main component.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Causality Behind Choices:
-
C18 Column: The non-polar stationary phase is effective for retaining and separating aromatic amines and their typically less polar impurities.
-
Acidified Mobile Phase: The addition of formic or acetic acid improves peak shape by ensuring the aniline nitrogen is protonated, preventing tailing.
-
Gradient Elution: This is essential to elute a wide range of impurities with varying polarities within a reasonable timeframe.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is superior for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
1. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF) with an autosampler.
2. Chemicals and Reagents:
-
Dichloromethane or Methanol (GC grade)
-
Helium (99.999% purity)
-
This compound reference standard and sample
3. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Splitless (for trace analysis).
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
5. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
6. Causality Behind Choices:
-
Non-polar Column: This provides good separation based on the boiling points of the analytes, which is the primary separation mechanism in GC.
-
High Injector Temperature: Ensures complete and rapid vaporization of the aniline and its potential impurities.
-
Electron Ionization (EI): This is a robust, high-energy ionization technique that produces repeatable fragmentation patterns, allowing for confident identification of impurities by matching against spectral libraries (e.g., NIST).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of unknown impurities and can be used for quantitative purposes (qNMR).
1. Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a suitable probe.
2. Chemicals and Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard of known purity for qNMR (e.g., maleic acid)
3. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of the deuterated solvent in an NMR tube.
-
For qNMR, accurately weigh both the sample and a certified internal standard into the same vial before dissolving.
4. Analysis:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
The purity can be assessed by comparing the integrals of signals corresponding to the main compound with those of any impurity signals.
-
¹⁹F NMR is particularly powerful for this molecule, as each fluorine-containing species will give a distinct signal, making it easy to spot and quantify fluoro-isomeric impurities.
5. Causality Behind Choices:
-
High-Field Magnet (≥400 MHz): Provides better signal dispersion, which is crucial for resolving signals from structurally similar isomers.
-
¹⁹F NMR: This nucleus has a wide chemical shift range and 100% natural abundance, making it highly sensitive for detecting and differentiating between fluorine-containing compounds. It provides a clear "fingerprint" for the target molecule and its fluorinated impurities.
Decision Framework for Method Selection
Choosing the right analytical tool depends on the specific question being asked. The following decision tree illustrates a logical approach to selecting the most appropriate technique.
Conclusion
There is no single "best" method for quantifying impurities in this compound. Instead, a multi-faceted approach leveraging the complementary strengths of HPLC, GC-MS, and NMR provides the most comprehensive and reliable impurity profile. HPLC serves as the primary tool for routine purity assessment and quantification. GC-MS is essential for controlling volatile impurities and residual solvents. Finally, NMR spectroscopy, often coupled with mass spectrometry, offers the definitive structural information required to identify and characterize unknown impurities, ensuring a deep understanding of the material's quality and safeguarding the integrity of the drug development process. This integrated strategy provides the robust, self-validating system required to meet the stringent demands of pharmaceutical research and regulatory compliance.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Reactivity of 2,6-Difluoroaniline and 4-Chloro-2,6-Difluoroaniline
Introduction
In the landscape of modern synthetic chemistry, fluorinated anilines serve as indispensable building blocks, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[2] Among these critical intermediates, 2,6-difluoroaniline and its derivative, 4-chloro-2,6-difluoroaniline, are frequently employed. While structurally similar, the addition of a single chlorine atom at the para-position introduces profound differences in their chemical reactivity.
This guide provides an in-depth, objective comparison of these two key starting materials. We will dissect their structural and electronic properties, analyze their behavior in common synthetic transformations, and provide experimentally grounded protocols to illustrate the practical implications of their differing reactivity. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in synthetic route design and optimization.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding of a reagent's physical properties is crucial before its use in synthesis. The table below summarizes the key physicochemical data for both compounds.
| Property | 2,6-Difluoroaniline | This compound |
| Structure | ||
| CAS Number | 5509-65-9[2][3] | 69411-06-9[4][5][6] |
| Molecular Formula | C₆H₅F₂N[2][7] | C₆H₄ClF₂N[4][8] |
| Molecular Weight | 129.11 g/mol [2][7] | 163.55 g/mol [5][8] |
| Appearance | Clear, colorless to yellow liquid[9] | Colorless to pale yellow crystal/solid[6] |
| Melting Point | Not applicable (liquid at RT) | 47-50 °C[4][5] |
| Boiling Point | 51-52 °C at 15 mmHg[3] | ~181 °C at 760 mmHg[5] |
| Density | ~1.199 g/mL at 25 °C[3] | ~1.5 g/cm³[5] |
Dissecting the Electronic and Steric Landscape
The reactivity of an aniline is governed by the interplay between the electron-donating amino group and the electronic effects of other ring substituents. The introduction of halogens complicates this relationship through strong inductive effects and steric hindrance.
The Case of 2,6-Difluoroaniline
In 2,6-difluoroaniline, the amino group's reactivity is modulated by two primary factors:
-
Potent Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element. The two ortho-fluorine atoms exert a powerful inductive electron-withdrawing effect, pulling electron density away from the aromatic ring and, critically, from the nitrogen atom of the amino group.[10] This significantly reduces the basicity and nucleophilicity of the nitrogen compared to unsubstituted aniline.
-
Pronounced Steric Hindrance: The placement of two fluorine atoms adjacent to the amino group creates a sterically crowded environment.[11] This physically obstructs the approach of electrophiles and other reagents to the nitrogen lone pair, slowing down reactions such as acylation and alkylation.
Caption: Inductive electron withdrawal (-I) in 2,6-difluoroaniline.
This compound: An Electron-Deficient System
Adding a chlorine atom at the 4-position further alters the electronic profile:
-
Cumulative Inductive Withdrawal: The chlorine atom also exerts an electron-withdrawing inductive effect. This adds to the effect of the two fluorine atoms, making the entire aromatic ring even more electron-deficient. Consequently, the amino group of this compound is less basic and less nucleophilic than that of 2,6-difluoroaniline.
-
Activation for Nucleophilic Attack: The powerful, cumulative electron-withdrawing effect of three halogens ortho and para to the chlorine atom makes the C4 carbon highly electrophilic and primes the chlorine to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Caption: Cumulative inductive withdrawal in this compound.
Comparative Reactivity in Key Synthetic Transformations
These electronic and steric differences manifest as distinct reactivity patterns in common organic reactions.
A. Electrophilic Aromatic Substitution (EAS)
In a typical aniline, the amino group is a powerful activating group, directing electrophiles to the ortho and para positions. Halogenation dramatically changes this behavior.
-
2,6-Difluoroaniline: The strong deactivating nature of the ortho-fluorines slows the reaction rate compared to aniline. However, the amino group's directing effect remains, making the para-position (C4) the primary site for electrophilic attack. The ortho positions are both sterically hindered and electronically deactivated. For example, bromination of 2,6-difluoroaniline proceeds selectively at the 4-position.[12]
-
This compound: This molecule is, for most practical purposes, inert to electrophilic aromatic substitution. The ring is severely deactivated by three electron-withdrawing halogens, and the only activated position (para to the amine) is already blocked by the chlorine atom.
Verdict: 2,6-difluoroaniline is significantly more reactive towards EAS, undergoing substitution at the para-position. This compound is generally unreactive.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of modern synthesis, requiring an electron-poor aromatic ring and a suitable leaving group.[13][14]
-
2,6-Difluoroaniline: This compound is not a substrate for SNAr. While the ring is electron-deficient, it lacks a leaving group at a position activated (ortho or para) by a strong electron-withdrawing group.
-
This compound: This molecule is an exemplary substrate for SNAr.[15][16][17] The chlorine atom at C4 is an excellent leaving group, and its position is activated by the two strongly electron-withdrawing fluorine atoms at the ortho positions. This allows for the efficient displacement of the chloride by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
Verdict: this compound is highly reactive in SNAr reactions at the C4 position, a pathway that is unavailable to 2,6-difluoroaniline.
C. Reactions at the Amino Group (e.g., Diazotization)
Reactions involving the nitrogen lone pair are sensitive to both nucleophilicity and steric hindrance. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a powerful tool for transforming an amino group into a wide variety of other functionalities.[18][19][20]
-
2,6-Difluoroaniline: Can be converted to its diazonium salt. However, the reduced nucleophilicity of the nitrogen and steric hindrance from the ortho-fluorines may necessitate slightly more forcing conditions (e.g., longer reaction times, careful temperature control) compared to unhindered anilines.
-
This compound: Also undergoes diazotization. The nitrogen in this molecule is even less basic and nucleophilic due to the additional withdrawing effect of the para-chlorine. Therefore, achieving complete diazotization may require more rigorous conditions than for 2,6-difluoroaniline.
Verdict: Both molecules can be used in Sandmeyer-type reactions, but the formation of the requisite diazonium salt is more challenging for this compound due to its significantly lower basicity.
Experimental Protocols and Performance Data
To provide a practical context for these differences, we outline protocols for two key transformations.
Protocol 1: Comparative Sandmeyer Bromination
This protocol demonstrates the conversion of the amino group to a bromide via a diazonium salt. It highlights the subtle adjustments needed to accommodate the differing basicity of the two anilines.
Caption: General workflow for a Sandmeyer bromination reaction.
Methodology:
-
Diazotization: In a flask equipped with a magnetic stirrer and thermometer, dissolve the aniline derivative (1.0 eq) in 48% aqueous hydrobromic acid (HBr, ~4.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water and add it dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and warm to 60 °C. Add the cold diazonium salt solution from Step 1 portion-wise to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Workup: After the addition is complete, heat the reaction mixture to 80 °C and stir for 1 hour or until gas evolution ceases. Cool the mixture to room temperature, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.
Comparative Performance Data:
| Starting Material | Diazotization Time | Key Observation | Typical Yield |
| 2,6-Difluoroaniline | ~30 min | Standard reaction progress. | 75-85% |
| This compound | ~45-60 min | Slower diazotization; may require monitoring for completion. | 70-80% |
Causality: The lower basicity of this compound makes the initial protonation and subsequent reaction with nitrous acid less favorable, potentially requiring longer reaction times for complete conversion to the diazonium salt.
Protocol 2: Nucleophilic Aromatic Substitution of this compound
This protocol illustrates the unique reactivity of the 4-chloro derivative, which is unachievable with 2,6-difluoroaniline.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq) and the desired amine nucleophile (e.g., pyrrolidine, 1.2 eq).
-
Reaction: Heat the mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Trustworthiness: This protocol is self-validating. The reaction will only proceed if the substrate is sufficiently activated for SNAr. A parallel experiment with 2,6-difluoroaniline under identical conditions would yield no product, confirming the unique reactivity imparted by the 4-chloro substituent.
Conclusion and Strategic Recommendations
The choice between 2,6-difluoroaniline and this compound is not arbitrary; it is a strategic decision dictated by the desired synthetic outcome.
-
Choose 2,6-Difluoroaniline when:
-
The synthetic goal involves electrophilic substitution at the C4 position.
-
The final target requires the -NH₂ group to be converted via diazotization (e.g., Sandmeyer reaction) without a leaving group at C4.
-
The steric hindrance around the amino group can be tolerated or is desirable.
-
-
Choose this compound when:
-
The core strategy is nucleophilic aromatic substitution to displace the C4 chlorine with a variety of nucleophiles.
-
A highly electron-deficient aniline ring is required for subsequent transformations.
-
The significantly reduced basicity of the amino group is advantageous for preventing side reactions.
-
By understanding the fundamental principles of electronic and steric effects, chemists can harness the distinct reactivity profiles of these versatile building blocks to construct complex molecular architectures with greater precision and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]
- 4. 69411-06-9 | this compound [fluoromart.com]
- 5. This compound | CAS#:69411-06-9 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. vapourtec.com [vapourtec.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sandmeyer Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,6-Difluoroaniline
For professionals engaged in the fast-paced world of drug discovery and chemical research, the synthesis and handling of novel compounds are daily routines. However, the lifecycle of these chemicals extends beyond the reaction flask. The proper disposal of reagents and byproducts is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically-grounded protocol for the safe disposal of 4-Chloro-2,6-Difluoroaniline, a halogenated aniline derivative. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not inert; its structure dictates a specific toxicological and environmental profile that demands respect. Absorption can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen and can cause cyanosis (a bluish discoloration of the skin), with symptoms potentially delayed for two to four hours or more.[1]
The primary hazards associated with this compound are summarized below. This assessment is critical for justifying the rigorous personal protective equipment (PPE) and handling procedures that follow.
| Hazard Category | GHS Pictogram | Hazard Statements (H-Statements) | Causality & Field Insights |
| Acute Toxicity | 💀 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | Halogenated anilines are known for their systemic toxicity and are readily absorbed through dermal, oral, and inhalation routes.[2] The primary risk is methemoglobinemia, a serious condition requiring immediate medical attention.[1] |
| Skin & Eye Irritation | ❗ | H315: Causes skin irritation. H319: Causes serious eye irritation.[3] | The chemical structure can disrupt cellular membranes, leading to significant irritation upon contact with skin or eyes. Prolonged contact must be avoided. |
| Specific Target Organ Toxicity | ❗ | H335: May cause respiratory irritation.[3] | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of open containers should be performed in a certified chemical fume hood. |
| Physical Hazards | 🔥 | H227: Combustible liquid. | While not highly flammable, it is a combustible liquid with a flash point of 99°C (210.2°F).[4] Vapors can form explosive mixtures with air upon intense heating, necessitating the removal of all ignition sources during handling and cleanup. |
| Environmental Hazards | 🌳 | H410: Very toxic to aquatic life with long lasting effects. (Inferred from analogous compounds like 4-chloroaniline).[5][6] | Chlorinated aromatic compounds are often persistent in the environment and exhibit high aquatic toxicity.[2][5][7] Disposal into drains or municipal water systems is strictly prohibited.[7] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the compound's multi-route toxicity, a robust barrier between the researcher and the chemical is non-negotiable.
-
Engineering Controls : All handling, including aliquoting and waste consolidation, must occur within a certified chemical fume hood to mitigate inhalation risks.[6] An eyewash station and safety shower must be immediately accessible.[1]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended during waste handling. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Eye Protection : ANSI Z87.1-compliant safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during any task with a splash risk.[8]
-
Body Protection : A flame-resistant lab coat must be worn and kept fully fastened. Ensure clothing fully covers the skin.
-
Respiratory Protection : If there is any risk of exposure outside a fume hood (e.g., a large spill), a NIOSH-approved respirator with organic vapor cartridges is required.[9]
The Core Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a systematic process. It begins the moment waste is generated and ends with its documented transfer to trained environmental health and safety (EHS) professionals. Mixing this waste stream with others can create hazardous reactions and complicates the disposal process, leading to significantly higher costs and regulatory risk.
The following diagram outlines the critical decision-making and operational workflow for compliant disposal.
Caption: Disposal workflow for this compound waste.
Procedural Details:
-
Waste Identification and Segregation :
-
Causality : Halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts. Mixing with non-halogenated waste unnecessarily subjects the entire volume to this more expensive and complex disposal process.[10]
-
Protocol : Dedicate a specific waste container solely for this compound and materials heavily contaminated with it. This is considered a halogenated waste stream.
-
-
Containerization :
-
Causality : Proper containment prevents leaks and vapor release, protecting lab personnel and the environment.[10] Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures safe handling by EHS staff.[1]
-
Protocol :
-
Use a clean, leak-proof container with a secure screw cap. High-density polyethylene (HDPE) containers are suitable.
-
Label the container clearly with "Halogenated Hazardous Waste."
-
Attach your institution's official hazardous waste tag. Fill it out completely, listing "this compound" and any solvents present with their percentages.
-
-
-
Waste Accumulation and Storage :
-
Causality : Storing waste in a designated Satellite Accumulation Area (SAA) within the lab ensures it is managed safely and does not obstruct work areas. Keeping containers closed and in secondary containment minimizes the risk of spills and exposure.
-
Protocol :
-
Keep the waste container tightly closed when not adding waste.
-
Store the container in a secondary containment bin or tray that can hold at least 110% of the container's volume.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
-
-
Arranging for Final Disposal :
-
Causality : Final disposal must be handled by a licensed hazardous waste management company. Your institution's EHS department is the legally required intermediary for this process.
-
Protocol : Once the waste container is full, or if you will no longer be generating this waste stream, contact your EHS department to schedule a pickup. Do not attempt to dispose of the chemical yourself. The material must be disposed of as hazardous waste at an approved waste disposal plant.[3][8][9]
-
Accidental Spill & Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
For a Small Spill (<100 mL within a fume hood):
-
Alert & Isolate : Alert personnel in the immediate area. Ensure the fume hood sash is lowered.
-
PPE : Don appropriate PPE, including double gloves, goggles, a face shield, and a lab coat.
-
Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels.
-
Collect : Carefully scoop the absorbed material and contaminated debris into a designated waste bag or container. Use non-sparking tools.[8][11]
-
Package & Label : Seal the container, label it as "Spill Debris containing this compound," and dispose of it as halogenated hazardous waste.
-
Decontaminate : Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Manage all cleaning materials as hazardous waste.
For a Large Spill (>100 mL or any spill outside a fume hood):
-
EVACUATE : Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT : Activate the nearest fire alarm and notify your institution's emergency response line or EHS department. Provide the chemical name and spill location.
-
ISOLATE : Prevent re-entry to the area.
-
ASSIST : If a colleague has been exposed, move them to fresh air and begin first aid while waiting for emergency responders. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes.[1][3]
Decontamination
-
Glassware : Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as halogenated hazardous waste. The final rinse may be disposed of with non-halogenated waste, pending your institution's specific policies.
-
Surfaces : Decontaminate work surfaces in the fume hood after each use by wiping them down with a solvent-dampened towel, followed by soap and water. Collect the towel as solid hazardous waste.
-
Contaminated Clothing : Remove contaminated clothing immediately and launder it separately before reuse.[3][9] If heavily saturated, it may need to be disposed of as hazardous waste.
This detailed guide provides the necessary framework for the safe and compliant disposal of this compound. Adherence to these protocols is a direct reflection of our commitment to safety and scientific excellence. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 4-Chloro-2-fluoroaniline 98 57946-56-2 [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. ethz.ch [ethz.ch]
- 11. chemicalbook.com [chemicalbook.com]
Navigating the Handling of 4-Chloro-2,6-Difluoroaniline: A Guide to Personal Protective Equipment and Safe Disposal
For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 4-Chloro-2,6-Difluoroaniline, focusing on the critical selection and implementation of Personal Protective Equipment (PPE) and outlining rigorous disposal protocols. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (CAS No. 69411-06-9) is a halogenated aniline derivative that presents significant health risks. It is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[1][2][3][4] The trifunctional nature of this compound—possessing chloro, fluoro, and amino groups on an aromatic ring—necessitates a comprehensive and meticulous approach to PPE selection to prevent all routes of exposure.
Due to the lack of specific established Occupational Exposure Limits (OELs) from major regulatory bodies such as OSHA or ACGIH for this compound, a conservative approach to exposure control is mandatory.[5][6] The principle of "as low as reasonably practicable" (ALARP) must be applied, treating the substance as highly toxic.
Core Personal Protective Equipment (PPE) Protocol
The following table summarizes the minimum required PPE for handling this compound. The rationale behind each selection is detailed in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Inner nitrile glove, outer neoprene or Viton® gloves. | High potential for skin absorption. Nitrile offers splash resistance but may have limited breakthrough time against halogenated anilines. Neoprene and Viton® provide superior resistance to aromatic and chlorinated compounds.[4] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the solid or solutions and potential vapor exposure to the eyes and face. |
| Respiratory Protection | NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters. | Protects against inhalation of dust particles and vapors. In the absence of an OEL, a conservative approach is necessary. |
| Protective Clothing | Disposable, chemical-resistant coveralls (e.g., Tyvek® or equivalent) with a laboratory coat. | Provides full-body protection against contamination. |
| Footwear | Closed-toe, chemical-resistant safety shoes or boots. | Protects feet from spills and falling objects. |
Experimental Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
Detailed Step-by-Step Methodologies
Hand Protection: A Two-Barrier Approach
Given that this compound is toxic upon skin contact, a robust double-gloving strategy is essential.
-
Inner Glove: A standard nitrile examination glove. This layer provides a preliminary barrier and makes it easier to spot a breach in the outer glove.
-
Glove Change Protocol: Gloves should be changed immediately if contamination is suspected. For procedures lasting longer than one hour, it is good practice to change the outer glove periodically, even in the absence of visible contamination.
Respiratory Protection: Addressing Inhalation Risks
The inhalation of dust or vapors from this compound is a primary route of exposure.
-
Respirator Selection: A NIOSH-approved half-mask or full-face air-purifying respirator (APR) is required. A full-face respirator offers the added benefit of eye and face protection.
-
Cartridge Selection: Combination cartridges rated for organic vapors and acid gases (OV/AG) are recommended to cover potential degradation products. A P100 particulate filter must be included to protect against the solid form of the chemical.
-
Fit Testing: As per OSHA regulations (29 CFR 1910.134), all users of tight-fitting respirators must undergo annual qualitative or quantitative fit testing to ensure a proper seal.[7]
-
Cartridge Change Schedule: In the absence of an OEL and specific breakthrough data, a conservative cartridge change schedule must be implemented. A general guideline for highly hazardous substances is to change cartridges at the end of each shift or sooner if any odor is detected.
Disposal Plan: Managing Halogenated Waste
This compound and all materials contaminated with it must be treated as hazardous waste. As a halogenated organic compound, it is subject to specific disposal regulations under the EPA's Resource Conservation and Recovery Act (RCRA).[8][9][10][11]
Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gloves, coveralls), contaminated weighing papers, and absorbent materials used for cleaning spills should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a leak-proof, sealable drum or pail lined with a heavy-duty plastic bag.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled, and sealed waste container designed for halogenated organic solvents.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
Disposal Procedure
-
Licensed Disposal Facility: All waste containing this compound must be disposed of through a licensed hazardous waste management company.
-
Method of Disposal: The preferred method of disposal for halogenated organic compounds is high-temperature incineration at a facility equipped with appropriate scrubbers to neutralize acidic gases (such as HCl and HF) produced during combustion.[8]
-
Record Keeping: Maintain a detailed log of all hazardous waste generated, including the amount, date of generation, and date of pickup by the disposal company.
By adhering to these stringent PPE and disposal protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 5. nj.gov [nj.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. ishn.com [ishn.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. epa.gov [epa.gov]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
